Product packaging for 1-Amino-2-phenyl-propan-2-ol(Cat. No.:CAS No. 1017418-99-3)

1-Amino-2-phenyl-propan-2-ol

Cat. No.: B1280110
CAS No.: 1017418-99-3
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-2-phenyl-propan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Amino-2-phenylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1280110 1-Amino-2-phenyl-propan-2-ol CAS No. 1017418-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDQOCRJGGSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494276, DTXSID701281569
Record name 1-Amino-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17643-24-2, 1017418-99-3
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17643-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Amino-2-phenyl-propan-2-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-2-phenyl-propan-2-ol, a versatile amino alcohol with significant applications in pharmaceutical and fine chemical synthesis. This document details its chemical identifiers, physicochemical properties, safety information, and insights into its synthesis.

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical in research and development. This compound is known by several identifiers across various chemical databases and regulatory bodies.

Identifier TypeValueSource
CAS Number 17643-24-2[1][2][3][4]
IUPAC Name 1-amino-2-phenylpropan-2-ol[1]
Molecular Formula C₉H₁₃NO[1][2][3][4]
PubChem CID 12362998[1][3]
EC Number 809-146-7[1]
InChI InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3[1]
InChIKey BDNDQOCRJGGSJO-UHFFFAOYSA-N[1]
Canonical SMILES CC(CN)(C1=CC=CC=C1)O[1][4]

Synonyms:

  • alpha-(Aminomethyl)-alpha-methylbenzenemethanol[1]

  • AKOS BB-9873[5]

The stereochemistry of this compound is crucial, as different enantiomers can possess distinct pharmacological properties. For instance, (2R)-1-amino-2-phenylpropan-2-ol has a specific CAS number of 135355-11-2.[6]

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of this compound, which are essential for designing experimental conditions and understanding its behavior in various systems.

PropertyValueSource
Molecular Weight 151.21 g/mol [1][2][3][4]
Appearance White solid[3]
Boiling Point 293.561 °C at 760 mmHg[5]
Flash Point 131.341 °C[5]
Density 1.074 g/cm³[5]
Topological Polar Surface Area 46.3 Ų[1]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
XLogP3 0.3[1]

Applications in Research and Synthesis

This compound is a valuable building block in organic synthesis and pharmaceutical development.[3] Its bifunctional nature, containing both an amino group and a hydroxyl group, along with a phenyl moiety, enhances its reactivity and solubility in organic solvents.[3]

Key applications include:

  • Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of medications targeting neurological disorders.[3]

  • Chiral Auxiliary: Its structure allows it to act as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is a critical aspect in the development of effective drugs.[3]

  • Organic Synthesis: It is used as a foundational component for creating more complex molecules with specific functional groups, thereby improving the efficiency of chemical reactions.[3]

Experimental Protocols

While specific, detailed experimental protocols are proprietary or published in subscription-based journals, a general workflow for the synthesis of related amino alcohols can be conceptualized. The synthesis of chiral amino alcohols like phenylpropanolamines often involves multi-step organic synthesis techniques.

A potential synthetic pathway could involve the following logical steps:

G Start Starting Material (e.g., Phenylacetone Derivative) Step1 Reduction of Ketone Start->Step1 Reducing Agent (e.g., LiAlH4) Intermediate1 Intermediate Alcohol Step1->Intermediate1 Step2 Introduction of Amino Group (e.g., Reductive Amination) Intermediate1->Step2 Ammonia Source Product Final Product (this compound) Step2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final Pure Compound Purification->Final

Caption: Generalized synthetic workflow for amino alcohols.

This process would begin with a suitable starting material, such as a phenylacetone derivative.[7] The ketone functionality is reduced to an alcohol, followed by the introduction of the amino group, often via reductive amination.[7] The final step involves purification to isolate the desired compound.[8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on aggregated GHS data, this compound presents several hazards.

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4DangerH302: Harmful if swallowed
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage

Source:[1]

Recommended Precautionary Measures:

A logical workflow for safe handling and in case of exposure is outlined below.

G cluster_handling Safe Handling Protocol cluster_storage Storage cluster_exposure First Aid Measures Ventilation Work in a well-ventilated area PPE Wear PPE: - Safety goggles (EN 166) - Impervious clothing - Suitable gloves Ventilation->PPE Avoidance Avoid: - Contact with skin and eyes - Dust/aerosol formation PPE->Avoidance Ignition Use non-sparking tools Prevent electrostatic discharge Avoidance->Ignition StorageCond Store at 0-8 °C Container Keep container tightly sealed StorageCond->Container Location Store in a dry place Container->Location EyeContact Eye Contact: Rinse with water for 15 mins. Seek immediate medical attention. SkinContact Skin Contact: Remove contaminated clothing. Wash with soap and water. Ingestion Ingestion: Do NOT induce vomiting. Drink plenty of water. Call a physician.

Caption: Recommended safety, handling, and first aid workflow.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[9]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[9]

Storage:

  • Store in a cool place, between 0-8 °C, and keep the container tightly closed in a dry and well-ventilated area.[3][4]

References

An In-depth Technical Guide to (R)- and (S)-1-Amino-2-phenyl-propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, resolution, characterization, and applications of the enantiomers (R)-1-Amino-2-phenyl-propan-2-ol and (S)-1-Amino-2-phenyl-propan-2-ol. These compounds are valuable chiral building blocks in asymmetric synthesis and serve as key intermediates in the development of pharmaceutical agents.

Core Physicochemical Properties

The enantiomers of 1-Amino-2-phenyl-propan-2-ol are non-superimposable mirror images with identical physical properties, except for their interaction with plane-polarized light. The quantitative data for these compounds are summarized below.

Property(R)-1-Amino-2-phenyl-propan-2-ol(S)-1-Amino-2-phenyl-propan-2-olRacemic this compound
IUPAC Name (2R)-1-amino-2-phenylpropan-2-ol(2S)-1-amino-2-phenylpropan-2-ol1-amino-2-phenylpropan-2-ol
CAS Number 135355-11-2[1]35515-82-917643-24-2[2][3][4]
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol [1][2]151.21 g/mol 151.21 g/mol [2][4]
Appearance White Solid[4]White SolidWhite Solid[4]
Melting Point Data not readily availableData not readily available77-79 °C
Specific Rotation ([α]D) Data not readily availableData not readily available

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture is a common precursor to obtaining the pure enantiomers, which are then separated through chiral resolution.

General Synthesis and Resolution Workflow

The overall process begins with the synthesis of the racemic amino alcohol, followed by a classical resolution using a chiral resolving agent. This workflow is depicted below.

G cluster_synthesis Racemate Synthesis cluster_resolution Enantiomeric Resolution start 2-Amino-1-phenylethanone reaction Grignard Reaction start->reaction reagent Methyl Grignard Reagent (CH3MgBr) reagent->reaction racemate Racemic (R/S)-1-Amino-2-phenyl-propan-2-ol reaction->racemate diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt_r (R)-Amine-(+)-Tartrate Salt (Less Soluble) separation->salt_r Precipitates salt_s (S)-Amine-(+)-Tartrate Salt (More Soluble) separation->salt_s in Mother Liquor liberation_r Basification to liberate (R)-enantiomer salt_r->liberation_r liberation_s Basification to liberate (S)-enantiomer salt_s->liberation_s enantiomer_r (R)-1-Amino-2-phenyl-propan-2-ol liberation_r->enantiomer_r enantiomer_s (S)-1-Amino-2-phenyl-propan-2-ol liberation_s->enantiomer_s

Caption: General workflow for synthesis and resolution.

Experimental Protocol: Enantiomeric Resolution

This protocol outlines a classical method for resolving racemic this compound using a chiral acid.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (or another suitable chiral resolving agent)

  • Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Polarimeter for monitoring optical purity

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amino alcohol in a minimal amount of hot methanol.

    • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in hot methanol. The use of 0.5 equivalents ensures that only one enantiomer preferentially crystallizes as a salt.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities from the mother liquor.

    • The mother liquor, now enriched with the other diastereomer, should be saved for subsequent isolation of the other enantiomer.

  • Purification by Recrystallization:

    • The collected salt can be recrystallized from hot methanol to improve diastereomeric purity. The progress can be monitored by measuring the specific rotation of small samples of the liberated amine.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add 10% aqueous NaOH solution dropwise until the solution is strongly basic (pH > 12), which liberates the free amine from its salt form.

    • Extract the aqueous solution three times with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Isolation of the Second Enantiomer:

    • The mother liquor from step 2 can be treated similarly with a base to liberate the enriched mixture of the other enantiomer, which can then be resolved using (-)-tartaric acid or purified further.

Applications in Asymmetric Synthesis

These chiral amino alcohols are highly valued as intermediates and auxiliaries in asymmetric synthesis, enabling the creation of enantiomerically pure molecules.[4]

Role as a Chiral Auxiliary

A primary application for these compounds is their use as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one specific stereoisomer.[5]

G cluster_attach Attachment cluster_react Stereoselective Reaction cluster_cleave Cleavage & Recovery Aux Chiral Auxiliary ((R)- or (S)-amino alcohol) Attach Formation of Chiral Adduct Aux->Attach Sub Prochiral Substrate Sub->Attach Adduct Substrate-Auxiliary Adduct Attach->Adduct React Diastereoselective Reaction (e.g., Alkylation, Aldol) Adduct->React Diastereomer Diastereomerically Enriched Product React->Diastereomer Cleave Cleavage of Auxiliary Diastereomer->Cleave Product Enantiopure Product Cleave->Product Recover Recovered Chiral Auxiliary Cleave->Recover

Caption: Logical workflow for using a chiral auxiliary.

The amino alcohol can be converted into derivatives, such as oxazolidinones, which then direct the stereochemistry of reactions like alkylations or aldol additions on an attached prochiral substrate.[6] After the desired stereocenter has been created, the auxiliary is chemically cleaved and can be recovered for reuse.[5]

Analytical Characterization: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds like this compound.

ParameterTypical Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives like Chiralcel® OD-H, Lux® Cellulose-1).[7][8]
Mobile Phase Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10 v/v).[8]
Modifier A small amount of a basic modifier (e.g., 0.1% Diethylamine) is often added to the mobile phase to improve peak shape and resolution for amines.
Flow Rate 0.5 - 1.0 mL/min
Detection UV detector at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

Note: The specific mobile phase composition and choice of CSP must be optimized empirically to achieve baseline separation for accurate quantification. Derivatization with a UV-active or fluorescent tag can also be employed to enhance detection sensitivity.[7]

References

Spectroscopic Characterization of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, 1-Amino-2-phenyl-propan-2-ol. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on the theoretical and expected spectroscopic characteristics based on its molecular structure. It serves as a practical reference for the analysis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂1.0 - 3.0Singlet (broad)2H
-OH1.5 - 4.0Singlet (broad)1H
-CH₃~1.5Singlet3H
-CH₂-2.8 - 3.2AB quartet or two doublets2H
Aromatic -CH7.2 - 7.5Multiplet5H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃25 - 35
-CH₂-NH₂45 - 55
Quaternary C-OH70 - 80
Aromatic C (ipso)140 - 150
Aromatic CH (ortho, meta, para)125 - 130
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (amine)Stretching3300 - 3500Medium, Two bands for primary amine
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=C (aromatic)Stretching1450 - 1600Medium to Weak
C-O (alcohol)Stretching1050 - 1200Strong
C-N (amine)Stretching1000 - 1250Medium
N-H (amine)Bending1550 - 1650Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
[M]+• (Molecular Ion)m/z 151Expected in Electron Ionization (EI)
[M+H]⁺m/z 152Expected in soft ionization techniques (e.g., ESI, CI)
Major Fragment Ions (EI)m/z 134, 121, 105, 77, 72See fragmentation pathway diagram below

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (-OH and -NH₂).

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition :

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., broadband decoupling) is typically performed to simplify the spectrum.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Sample (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the prepared sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile. The concentration will depend on the ionization technique used (typically in the low µg/mL to ng/mL range).

  • Ionization :

    • Electron Ionization (EI) : Introduce the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This technique often leads to extensive fragmentation.

    • Electrospray Ionization (ESI) : Introduce the sample solution into the mass spectrometer through a charged capillary, forming fine charged droplets. This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Purity_Assessment->Final_Report

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Mass_Spec_Fragmentation M [C₉H₁₃NO]+• m/z = 151 F1 [M - NH₃]+• m/z = 134 M->F1 - NH₃ F2 [M - CH₂NH₂]+• m/z = 121 M->F2 - •CH₂NH₂ F5 [C₄H₁₀N]+ m/z = 72 M->F5 α-cleavage F3 [C₇H₇O]+ m/z = 105 F2->F3 - CH₄ F4 [C₆H₅]+ m/z = 77 F3->F4 - CO

A plausible fragmentation pathway for this compound in EI-MS.

Solubility and stability of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-Amino-2-phenyl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile amino alcohol with applications in pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a phenyl group and an amino alcohol moiety, suggests its utility as an intermediate in the creation of more complex molecules, including optically active compounds crucial for the pharmaceutical industry.[1] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory compliance.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a scarcity of publicly available quantitative data for this specific molecule, this guide also furnishes detailed, best-practice experimental protocols for determining these critical physicochemical properties, based on established international guidelines.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₁₃NO--INVALID-LINK--[2]
Molecular Weight 151.21 g/mol --INVALID-LINK--[2]
Appearance White solid--INVALID-LINK--[1]
Computed LogP 0.8528--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA) 46.25 Ų--INVALID-LINK--[2]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred.

Qualitative Solubility: The presence of a phenyl group enhances its solubility in organic solvents.[1] The amino and hydroxyl groups suggest some degree of aqueous solubility, which would be pH-dependent.

Predicted Solubility Behavior: The computed LogP value of 0.8528 suggests that the compound is moderately lipophilic.[2] This indicates that it is likely to have good solubility in a range of organic solvents and some, though potentially limited, solubility in aqueous media. The basic amino group implies that its aqueous solubility will increase at lower pH due to the formation of a more soluble salt.

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. The following protocol is adapted from World Health Organization (WHO) guidelines for active pharmaceutical ingredients (APIs).

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Data Reporting: The solubility is reported in units such as mg/mL or g/L. For aqueous solutions, the pH of the saturated solution should also be measured and reported.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess compound to solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Collect supernatant B->C D Filter sample (0.45 µm) C->D E Dilute filtrate D->E F Quantify concentration (HPLC) E->F

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile

Illustrative Stability Data of a Related Compound

While specific data for the target compound is lacking, a study on a closely related molecule, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), provides valuable insight into its stability in biological matrices. The stability was assessed in plasma and urine samples inoculated with Escherichia coli and stored under different conditions.[3]

Table 1: Stability of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride in Biological Matrices [3]

MatrixStorage ConditionDurationRemaining Compound (%)
Plasma37 °C48 hoursStable
Urine37 °C48 hours~89%
Plasma-20 °C1 month~93%
Urine-20 °C1 month~89%
Plasma-20 °C6 months<70%
Urine-20 °C6 months<30%

This data indicates that the compound is significantly less stable in urine compared to plasma, and long-term frozen storage leads to substantial degradation in both matrices, which is exacerbated in urine.[3] While not directly transferable, this suggests that this compound may also be susceptible to degradation, particularly in non-sterile aqueous environments or during long-term storage.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The amino group can be susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to atmospheric oxygen.[4]

  • Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For amino alcohols, this can involve dehydration or other rearrangement reactions.

  • Photodegradation: Exposure to UV or visible light can lead to the degradation of compounds with chromophores, such as the phenyl group in this molecule.

Experimental Protocols for Stability Testing

To rigorously evaluate the stability of this compound, a series of studies including forced degradation and long-term stability testing should be conducted as per ICH guidelines.

The purpose of forced degradation is to identify potential degradation products and to develop a stability-indicating analytical method capable of separating the parent compound from its degradants.

Methodology:

  • Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80-100 °C).

  • Photostability: Expose the solid compound and a solution to a light source capable of emitting both UV and visible light (e.g., Xenon lamp). A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

Samples are collected at various time points and analyzed by a stability-indicating method.

G cluster_start Start cluster_conditions Stress Conditions cluster_analysis Analysis A This compound (Solid & Solution) B Acid Hydrolysis (e.g., 0.1N HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 80°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 100°C) A->E F Photolytic (UV/Vis Light) A->F G Analyze samples at multiple time points using a stability-indicating analytical method (e.g., HPLC) B->G C->G D->G E->G F->G G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare sample in appropriate diluent B Inject sample onto C18 column A->B C Gradient elution B->C D UV Detection at 214.4 nm C->D E Integrate peak areas of parent compound and degradation products D->E F Quantify and assess stability E->F

References

Discovery and history of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 1-Amino-2-phenyl-propan-2-ol (Phenylpropanolamine)

Introduction

Phenylpropanolamine (PPA), also known as norephedrine, is a synthetic sympathomimetic amine that was once a ubiquitous component in over-the-counter (OTC) nasal decongestants and appetite suppressants.[1][2] Chemically, the widely marketed product is (±)-norephedrine (a racemic mixture of (1R,2S)- and (1S,2R)-enantiomers of 2-amino-1-phenylpropan-1-ol), a stereoisomer of cathine and a member of the phenethylamine and amphetamine chemical classes.[3] This guide provides a comprehensive technical overview of its discovery, historical development, synthesis, mechanism of action, and the critical safety concerns that led to its eventual withdrawal from many markets. The journey of PPA serves as a significant case study in pharmacology, drug development, and the importance of post-market surveillance.[2]

Discovery and Historical Development

The history of phenylpropanolamine spans nearly a century, from its initial synthesis to its widespread use and subsequent regulatory action.

  • Early 20th Century: Phenylpropanolamine was first synthesized around 1910.[3] Its potential as a mydriatic (an agent that dilates the pupil) was recognized, leading to a patent in 1913.[3]

  • 1930s: The pressor effects (ability to increase blood pressure) of PPA were characterized, and it was first introduced for medical use during this decade.[1][3] Its primary applications were as a nasal decongestant in cough and cold preparations.[1]

  • 1970s: The anorectic (appetite suppressant) effects of PPA were leveraged, and it became a popular ingredient in OTC weight control products.[2]

  • Late 20th Century: Despite its widespread use, case reports began to emerge suggesting a link between PPA and an increased risk of hemorrhagic stroke.[2][4] These concerns prompted the U.S. Food and Drug Administration (FDA) to investigate the drug's safety.[4]

  • 2000: The FDA, after reviewing the results of the "Hemorrhagic Stroke Project," a case-control study that found an association between PPA use and hemorrhagic stroke, issued a public health advisory.[3][4][5] The agency requested that all drug companies voluntarily discontinue marketing products containing PPA.[3]

  • 2001-2005: Following the FDA's advisory, PPA was withdrawn from the market in Canada (2001) and Australia (2001).[3] In 2005, the FDA officially removed PPA from the OTC market in the United States and revoked its "generally recognized as safe and effective" (GRASE) status.[3]

Today, PPA is still available in a few countries and has applications in veterinary medicine for controlling urinary incontinence in dogs.[3]

G cluster_timeline Historical Timeline of Phenylpropanolamine (PPA) y1910 c. 1910 First Synthesized y1930 1930s Introduced for Medical Use (Decongestant) y1910->y1930 Commercialization y1970 1970s Marketed for Weight Control (Appetite Suppressant) y1930->y1970 Expanded Use y2000 Nov 2000 FDA Issues Public Health Advisory (Stroke Risk) y1970->y2000 Safety Concerns Emerge y2005 2005 Removed from U.S. OTC Market y2000->y2005 Regulatory Action

A brief timeline of key events in the history of Phenylpropanolamine.

Physicochemical and Pharmacological Properties

Quantitative data for PPA has been established through numerous pharmacological and clinical studies.

Data Presentation

Table 1: Physicochemical Properties of (±)-Norephedrine

Property Value Reference
Chemical Formula C₉H₁₃NO [3]
Molar Mass 151.209 g·mol⁻¹ [3]
CAS Number 14838-15-4 [3]
IUPAC Name (1RS,2SR)-2-amino-1-phenylpropan-1-ol [3]

| Appearance | White solid |[6] |

Table 2: Pharmacokinetic Parameters of Phenylpropanolamine

Parameter Value Reference
Bioavailability High [3]
Onset of Action 15–30 minutes [3][7]
Duration of Action ~3 hours [3][7]
Elimination Half-Life ~4 hours [3][7]
Protein Binding 20% [3]
Metabolism Minimal (3–4%) [3][7]

| Excretion | ~90% unchanged in urine |[3][7] |

Mechanism of Action

Phenylpropanolamine is an indirectly acting sympathomimetic agent.[2] Its primary mechanism of action is to stimulate the release of the neurotransmitter norepinephrine (noradrenaline) from presynaptic nerve terminals.[2][5] The resulting increase in the synaptic concentration of norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors.[5][8] This activation of the sympathetic nervous system produces several physiological effects:

  • Vasoconstriction: Activation of α-adrenergic receptors in the blood vessels of the nasal mucosa causes them to constrict, reducing swelling and alleviating nasal congestion.[5][7]

  • Appetite Suppression: The effects on norepinephrine levels in the hypothalamus are thought to be responsible for its appetite-suppressing properties.[7]

  • Cardiovascular Effects: Stimulation of adrenergic receptors can also lead to increased heart rate and blood pressure, which are among its notable side effects.[9]

G cluster_pathway Simplified Signaling Pathway of Phenylpropanolamine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell PPA Phenylpropanolamine (PPA) Release NE Release PPA->Release stimulates Vesicles Norepinephrine (NE) Vesicles Vesicles->Release Synapse Synaptic Cleft Release->Synapse NE Receptors Adrenergic Receptors (α and β) Synapse->Receptors NE binds to Effects Sympathomimetic Effects (Decongestion, Increased BP) Receptors->Effects leads to

Mechanism of action of Phenylpropanolamine at the synapse.

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of phenylpropanolamine hydrochloride have been documented. The catalytic hydrogenation of isonitrosopropiophenone is a well-established and commercially viable route.[10]

Protocol: Synthesis via Catalytic Hydrogenation of Isonitrosopropiophenone [10]

  • Reactor Charging: A pressure reactor is charged with 5.0 parts by weight of an "Inbred" catalyst, which consists of a 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal. The catalyst is wetted with 10 parts by weight of water.[10]

  • Inert Atmosphere: The reactor is thoroughly flushed with nitrogen gas to remove oxygen and create an inert atmosphere.[10]

  • Addition of Reactants: A solution containing 16.3 parts by weight of isonitrosopropiophenone dissolved in 80 parts by weight of methanol, which also contains 7.65 parts by weight of hydrogen chloride, is introduced into the reactor.[10]

  • Hydrogenation: The mixture is subjected to hydrogenation under pressure. The reaction is exothermic, and the temperature is carefully controlled to not exceed 62°C.[10]

  • Work-up and Isolation: Upon completion of the reaction, the catalyst is filtered off. The resulting solution containing phenylpropanolamine hydrochloride is then typically purified through recrystallization to yield the final product.[10]

Other notable synthesis routes include the reaction of benzaldehyde with nitroethane followed by reduction, and the condensation of benzaldehyde with the amino acid L-alanine followed by decarboxylation.[10]

G cluster_workflow Experimental Workflow: PPA Synthesis Start Propiophenone Intermediate Isonitrosopropiophenone Start->Intermediate Nitrosation (e.g., NaNO2, HCl) Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Product Phenylpropanolamine HCl Hydrogenation->Product Reduction Reagents Reagents: H₂, Pd/C, Pt/C Methanol, HCl Reagents->Hydrogenation

Workflow for the synthesis of PPA via catalytic hydrogenation.
Analytical Methodologies

High-performance liquid chromatography (HPLC) is a sensitive and widely used method for the determination of PPA in biological fluids and pharmaceutical formulations.[11][12]

Protocol: HPLC Determination of PPA in Serum [11]

  • Sample Preparation (Extraction): To 1 mL of serum, add an internal standard and adjust the pH to basic conditions. Extract the PPA from the aqueous phase using an organic solvent such as chloroform. Perform a single back-extraction into an acidic aqueous solution.[11]

  • Chromatographic Separation:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase column (e.g., ODS).[12]

    • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 0.1 M acetic acid) with an ion-pairing agent like sodium heptanesulfonate. A typical ratio might be 20:20:60 (v/v/v) of methanol:acetonitrile:buffer.[12]

    • Flow Rate: A standard flow rate, typically 1.0 mL/min.

  • Detection: Monitor the column effluent using a UV detector set to a wavelength of 254 nm.[12] The concentration of PPA is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve. This method is sensitive enough to detect concentrations as low as 25 ng/mL.[11]

Other analytical techniques reported for PPA determination include spectrophotometry, gas chromatography (GC), and titrimetry.[13][14]

References

An In-Depth Technical Guide on the Biological Activity of 1-Amino-2-phenyl-propan-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol and its derivatives represent a class of compounds with significant biological activity, primarily as modulators of monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft and are key targets for the treatment of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the biological activity of this chemical scaffold, focusing on its mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

Mechanism of Action: Targeting Monoamine Transporters

The primary mechanism of action for this compound and its derivatives involves the inhibition of monoamine reuptake. By binding to DAT, NET, and/or SERT, these compounds block the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing monoaminergic signaling.

The interaction with these transporters can be complex, with compounds acting as either "blockers" (inhibitors) that prevent neurotransmitter uptake or "releasers" that can reverse the direction of transport, leading to neurotransmitter efflux. The specific functional profile of a given derivative is determined by its unique structural features.

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound derivatives for monoamine transporters are typically quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit 50% of the transporter's activity.

A study on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols has provided valuable insights into the structure-activity relationships of this class of compounds. The following table summarizes the in vitro monoamine reuptake inhibition data for selected derivatives.

CompoundPhenyl SubstitutionIndole SubstitutionNET IC50 (nM)[1]SERT IC50 (nM)[1]Selectivity (SERT/NET)[1]
1 UnsubstitutedUnsubstituted28>10000>357
2 4-FluoroUnsubstituted153400227
3 4-ChloroUnsubstituted101500150
4 4-MethylUnsubstituted254500180
5 Unsubstituted5-Fluoro91200133
6 Unsubstituted5-Chloro7800114
20 4-Chloro5-Fluoro434586

Experimental Protocols

The determination of monoamine transporter inhibition is conducted through established in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the monoamine transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[2]

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).[2]

  • Assay buffer (e.g., Krebs-Henseleit buffer).[2]

  • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[2]

  • Non-labeled competing ligand for determining non-specific binding.[2]

  • 96-well microplates.

  • Scintillation counter.

Protocol:

  • Cell Culture and Plating: Culture HEK293 cells expressing the target transporter and seed them into 96-well plates to adhere overnight.[2]

  • Assay Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.

  • Incubation: Add the assay buffer containing a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound to the wells. Incubate to allow for competitive binding.

  • Termination: Terminate the binding by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.[2]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter to determine the amount of bound radioligand.[2]

  • Data Analysis: Calculate the specific binding and determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest or freshly prepared synaptosomes.

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Assay buffer.

  • 96-well microplates.

  • Scintillation counter or a system for detecting fluorescence if using a fluorescent substrate.

Protocol:

  • Cell/Synaptosome Preparation: Prepare and plate the cells or synaptosomes in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter substrate to initiate uptake and incubate for a defined period at 37°C.[2]

  • Termination of Uptake: Rapidly terminate the uptake by washing with ice-cold assay buffer.[2]

  • Lysis and Measurement: Lyse the cells/synaptosomes and measure the amount of radioactivity or fluorescence to quantify the amount of neurotransmitter taken up.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening compounds for their monoamine reuptake inhibition activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis CellCulture Cell Culture (HEK293 expressing DAT, NET, or SERT) Plating Cell Plating (96-well plates) CellCulture->Plating Preincubation Pre-incubation with Test Compound Plating->Preincubation SubstrateAdd Addition of Radiolabeled or Fluorescent Substrate Preincubation->SubstrateAdd Incubation Incubation (Time & Temperature Dependent) SubstrateAdd->Incubation Termination Termination of Uptake (Washing/Lysis) Incubation->Termination Measurement Measurement (Scintillation Counting or Fluorescence Reading) Termination->Measurement DataAnalysis Data Analysis (IC50/Ki Determination) Measurement->DataAnalysis

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Signaling Pathway

The interaction of this compound derivatives with monoamine transporters directly impacts synaptic neurotransmission. The following diagram illustrates the modulation of this pathway by a reuptake inhibitor.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Reuptake Inhibitor (this compound derivative) Inhibitor->Transporter Inhibition

References

1-Amino-2-phenyl-propan-2-ol as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol is a versatile chiral amino alcohol that has garnered significant attention as a valuable building block and catalyst in asymmetric organic synthesis. Its rigid structure, containing two stereogenic centers, makes it an effective chiral auxiliary and a precursor to a variety of chiral ligands and catalysts. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the stereoselective synthesis of valuable organic compounds. The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a white solid with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] Its structure features a phenyl group and a hydroxyl group attached to the same stereocenter, and an adjacent stereocenter bearing an amino group. This arrangement of functional groups is key to its utility in asymmetric synthesis.

PropertyValueReference
Molecular FormulaC₉H₁₃NO[1]
Molecular Weight151.21 g/mol [1]
AppearanceWhite solid
CAS Number17643-24-2[1]

Synthesis of this compound

A common and effective method for the synthesis of the erythro diastereomer of 1-amino-2-phenyl-1-propanol involves a two-step process starting from 1-phenyl-1-hydroxy-2-propanone. This process includes the formation of an oxime intermediate followed by its reduction.

Experimental Protocol: Synthesis of 1-erythro-2-amino-1-phenyl-1-propanol[2][3]

Step 1: Oximation of 1-phenyl-1-hydroxy-2-propanone

  • React 1-phenyl-1-hydroxy-2-propanone with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium hydroxide) to form 1-phenyl-1-hydroxy-2-propanone oxime.[2][3]

Step 2: Reduction of 1-phenyl-1-hydroxy-2-propanone oxime

  • Dissolve 25 g of sodium hydroxide in 350 ml of water.

  • Add 50 g of 1-phenyl-1-hydroxy-2-propanone oxime to the solution.

  • Chill the solution to -15 °C.

  • Add 30 g of a nickel-aluminum catalyst mixture (containing 60 parts by weight of aluminum and 40 parts by weight of nickel) to the chilled solution.

  • Stir the mixture vigorously at -15 °C. An exothermic reaction will occur, and the temperature will rise.

  • Once the exothermic reaction subsides (around 75 °C), the reduction is complete.

  • The crude 1-erythro-2-amino-1-phenyl-1-propanol can be isolated and purified.

Applications in Asymmetric Synthesis

This compound and its derivatives are widely employed as chiral auxiliaries and ligands in a variety of enantioselective transformations, most notably in the reduction of prochiral ketones and the addition of organozinc reagents to aldehydes.

Enantioselective Reduction of Ketones

Chiral oxazaborolidines derived from amino alcohols are powerful catalysts for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The in-situ generation of these catalysts from this compound or its analogues offers a convenient and efficient method for asymmetric ketone reduction.

G cluster_prep Catalyst Preparation cluster_reaction Enantioselective Reduction cluster_analysis Analysis amino_alcohol This compound catalyst Chiral Oxazaborolidine (in situ) amino_alcohol->catalyst Reacts with borane Borane Source (e.g., BH3-THF) borane->catalyst solvent_prep Anhydrous Solvent (e.g., THF) solvent_prep->catalyst product Chiral Secondary Alcohol catalyst->product Catalyzes reduction of ketone Prochiral Ketone ketone->product workup Aqueous Workup product->workup Followed by purification Purification (e.g., Chromatography) workup->purification analysis Determination of Yield and ee% purification->analysis

Figure 1: Experimental workflow for the enantioselective reduction of ketones.

The following table summarizes the results of enantioselective reductions of various ketones using in-situ generated oxazaborolidine catalysts from chiral amino alcohols structurally related to this compound.

KetoneChiral Amino AlcoholYield (%)ee (%)Reference
Acetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol8991[4]
2-Chloroacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol8594[4]
4-Chloroacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol8896[4]
4-Methoxyacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol8688[4]
1-Tetralone(1S, 2R)-(-)-cis-1-amino-2-indanol8292[4]
Enantioselective Addition of Diethylzinc to Aldehydes

This compound and its derivatives are effective chiral ligands for the enantioselective addition of diethylzinc to aldehydes, yielding highly enantioenriched secondary alcohols.

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product ligand This compound (Chiral Ligand) complex Chiral Zinc Complex ligand->complex Forms diethylzinc Diethylzinc diethylzinc->complex aldehyde Aldehyde aldehyde->complex Reacts with alcohol Enantioenriched Secondary Alcohol complex->alcohol Yields

Figure 2: Logical relationship in the enantioselective addition of diethylzinc to aldehydes.

The following table presents data from the enantioselective addition of diethylzinc to various aldehydes catalyzed by chiral amino alcohols, including derivatives of this compound.

AldehydeChiral LigandYield (%)ee (%)Reference
BenzaldehydeN-(9-Phenylfluoren-9-yl) derivative>9997[5]
4-ChlorobenzaldehydeN-(9-Phenylfluoren-9-yl) derivative>9996[5]
4-MethoxybenzaldehydeN-(9-Phenylfluoren-9-yl) derivative>9995[5]
2-NaphthaldehydeN-(9-Phenylfluoren-9-yl) derivative>9998[5]
CinnamaldehydeN-(9-Phenylfluoren-9-yl) derivative9594[5]

Conclusion

This compound has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. Its utility in the preparation of chiral ligands for the enantioselective reduction of ketones and the addition of organozinc reagents to aldehydes highlights its importance in the synthesis of enantiomerically pure compounds. The straightforward synthetic routes to this amino alcohol, coupled with its excellent performance in asymmetric catalysis, make it a valuable tool for researchers and professionals in the fields of organic synthesis and drug development. The data and protocols presented in this guide are intended to facilitate its broader application in the pursuit of novel and complex chiral molecules.

References

Theoretical and Computational Insights into 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational chemistry studies of 1-Amino-2-phenyl-propan-2-ol, a chiral amino alcohol also known as norephedrine or phenylpropanolamine. This compound is of significant interest in medicinal chemistry due to its sympathomimetic properties and its role as a precursor in the synthesis of various pharmaceuticals. This document summarizes key quantitative data from computational studies, outlines detailed experimental protocols for theoretical analyses, and presents visualizations of relevant biological pathways and computational workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug design and development, offering a deeper understanding of the molecule's structural, electronic, and biological properties from a computational perspective.

Introduction

This compound is a psychoactive drug that acts as a norepinephrine releasing agent.[1] It belongs to the phenethylamine and amphetamine chemical classes and has been utilized for its decongestant and anorectic effects.[1] The molecule possesses two chiral centers, leading to four stereoisomers. The diastereomeric distinction between the norephedrine and norpseudoephedrine series lies in the relative stereochemistry of the hydroxyl and amino groups.[1] Understanding the conformational landscape, electronic properties, and interaction with biological targets at a molecular level is crucial for the rational design of new therapeutics with improved efficacy and reduced side effects.

Computational chemistry provides powerful tools to investigate these molecular properties. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics of the molecule.[1] Molecular docking and molecular dynamics simulations offer insights into the binding modes and dynamic interactions with biological targets like the norepinephrine transporter (NET).[2] This guide synthesizes the available computational data and methodologies to provide a comprehensive technical resource on this compound.

Computational Data

Optimized Molecular Geometry

The geometric parameters of this compound have been optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3] The optimized structure provides insights into the stable conformation of the molecule.

Table 1: Selected Optimized Bond Lengths of this compound

BondLength (Å)
C1-C21.53
C2-C31.54
C2-O111.43
C3-N121.47
C4-C51.39
C5-C61.39
C6-C71.39
C7-C81.39
C8-C91.39
C9-C41.39
C2-C41.52

Data sourced from Manthiri et al. (2021).[3]

Table 2: Selected Optimized Bond Angles of this compound

AngleValue (°)
C1-C2-C3111.5
C1-C2-O11109.5
C3-C2-O11109.5
C2-C3-N12111.2
C4-C5-C6120.0
C5-C6-C7120.0
C6-C7-C8120.0
C7-C8-C9120.0
C8-C9-C4120.0
C9-C4-C5120.0
C3-C2-C4112.1
O11-C2-C4108.5

Data sourced from Manthiri et al. (2021).[3]

Vibrational Frequencies

Vibrational analysis is crucial for characterizing the stationary points on the potential energy surface and for interpreting infrared (IR) and Raman spectra. The harmonic vibrational frequencies of this compound have been calculated using the B3LYP/6-311++G(d,p) level of theory.[1]

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments for this compound

Frequency (cm⁻¹)Assignment
3450NH₂ asymmetric stretch
3350NH₂ symmetric stretch
3060C-H aromatic stretch
2980CH₃ asymmetric stretch
2940CH₃ symmetric stretch
1600C=C aromatic stretch
1495NH₂ scissoring
1450CH₃ asymmetric deformation
1380CH₃ symmetric deformation
1080C-O stretch
1030C-N stretch
760C-H out-of-plane bend (aromatic)
700C-H out-of-plane bend (aromatic)

Data interpreted from the study by Manthiri et al. (2021) which performed these calculations.[1]

Experimental Protocols

Quantum Chemical Calculations: Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines the steps for performing geometry optimization and vibrational frequency calculations using the Gaussian software package, a common tool in computational chemistry.

  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Gaussian Input File Preparation:

    • Create a Gaussian input file (.gjf or .com) with the following sections:

      • Link 0 Commands: Specify memory (%mem) and the number of processors (%nprocshared). Name the checkpoint file (%chk).

      • Route Section (# line): Specify the calculation type, level of theory, and basis set. For a geometry optimization followed by a frequency calculation, use Opt Freq. The level of theory used in the literature for this molecule is B3LYP/6-311++G(d,p).[1][3]

      • Title Section: A brief, descriptive title for the calculation.

      • Molecule Specification: Provide the charge (0 for neutral) and spin multiplicity (1 for a singlet state) on the first line, followed by the Cartesian coordinates of each atom.

  • Execution of Calculation:

    • Submit the input file to the Gaussian program. The software will first perform a geometry optimization to find the minimum energy structure.

    • Upon successful optimization, Gaussian will proceed with the frequency calculation at the optimized geometry.

  • Analysis of Output:

    • The output file (.log or .out) will contain a wealth of information.

    • Geometry Optimization: Verify that the optimization has converged by searching for the "Stationary point found" message. The final optimized Cartesian coordinates will be provided.

    • Vibrational Frequencies: The output will list the calculated vibrational frequencies in cm⁻¹. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The output also includes IR intensities, Raman scattering activities, and the normal modes of vibration.

Molecular Docking: Interaction with the Norepinephrine Transporter (NET)

This protocol describes a general workflow for performing molecular docking of this compound into the norepinephrine transporter (NET) to predict its binding mode.

  • Preparation of the Receptor:

    • Since the crystal structure of human NET (hNET) is not yet available, a homology model is typically used.[4] A common template for modeling NET is the Drosophila melanogaster dopamine transporter (dDAT).[4]

    • Prepare the receptor model by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound.

    • Assign partial charges and define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Define the binding site on the NET model. This is often centered around key residues known to be important for ligand binding, such as Asp75, Phe72, Tyr152, and Phe317.[2][5]

    • Use a docking program like AutoDock Vina, GOLD, or Glide to perform the docking calculations. These programs will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses of this compound. The pose with the best score (lowest binding energy) is typically considered the most likely binding mode.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding. Key interactions for norepinephrine and its analogs with NET include an ionic interaction between the amine group of the ligand and the side chain of Asp75.[1]

Visualizations

Norepinephrine Signaling Pathway

The following diagram illustrates a simplified signaling pathway of norepinephrine, which is modulated by the reuptake activity of the norepinephrine transporter (NET). This compound, as a norepinephrine releasing agent, enhances the effects of this pathway.

Norepinephrine_Signaling_Pathway NE Norepinephrine SynapticCleft Synaptic Cleft NE->SynapticCleft NET Norepinephrine Transporter (NET) Presynaptic Presynaptic Neuron NET->Presynaptic Presynaptic->NE Synthesis Postsynaptic Postsynaptic Neuron AdrenergicReceptor Adrenergic Receptor (α, β) SynapticCleft->NET Reuptake SynapticCleft->AdrenergicReceptor GProtein G-Protein AdrenergicReceptor->GProtein Activates Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse Norephedrine This compound (Norephedrine) Norephedrine->Presynaptic Promotes Release

Caption: Simplified Norepinephrine Signaling Pathway.

Computational Analysis Workflow

This diagram outlines a typical workflow for the computational analysis of a small molecule like this compound, from initial structure generation to the analysis of its interaction with a biological target.

Computational_Workflow Start Start: Define Molecule (this compound) Build Build 3D Structure Start->Build TargetSelection Target Identification (e.g., Norepinephrine Transporter) Start->TargetSelection ConfAnalysis Conformational Analysis Build->ConfAnalysis QM_Opt Quantum Mechanics (DFT) Geometry Optimization ConfAnalysis->QM_Opt Lowest Energy Conformer FreqCalc Frequency Calculation QM_Opt->FreqCalc Docking Molecular Docking QM_Opt->Docking Optimized Ligand Properties Analyze Molecular Properties (Bond Lengths, Angles, Frequencies, Electronic Properties) FreqCalc->Properties End End: Hypothesis Generation for Drug Design Properties->End HomologyModeling Homology Modeling of Target (if no crystal structure) TargetSelection->HomologyModeling HomologyModeling->Docking MD_Sim Molecular Dynamics Simulation (Optional) Docking->MD_Sim BindingAnalysis Analyze Binding Mode and Interactions Docking->BindingAnalysis MD_Sim->BindingAnalysis BindingAnalysis->End

Caption: General Workflow for Computational Analysis.

Conclusion

The theoretical and computational studies of this compound provide invaluable insights into its molecular structure, stability, and interactions with its biological target, the norepinephrine transporter. The data and protocols presented in this guide demonstrate the power of computational chemistry in modern drug discovery and development. By leveraging these in silico methods, researchers can gain a detailed understanding of the structure-activity relationships of this important molecule, paving the way for the design of novel therapeutic agents with enhanced specificity and efficacy. Further computational work, particularly molecular dynamics simulations, could provide a more dynamic picture of the ligand-receptor interactions and further aid in the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis Using 1-Amino-2-phenyl-propan-2-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-amino-2-phenyl-propan-2-ol as a chiral auxiliary in enantioselective synthesis. This auxiliary, a structural analog of pseudoephedrine, is a valuable tool for the stereocontrolled formation of carbon-carbon bonds, enabling the synthesis of enantiomerically enriched carboxylic acids, alcohols, and other chiral building blocks crucial in drug development and fine chemical synthesis.

Introduction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][2][3] Following the desired stereoselective reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This compound is an effective chiral auxiliary due to its rigid structure, which provides a well-defined steric environment to bias the approach of incoming reagents. Its structural similarity to the widely used pseudoephedrine auxiliary allows for the adaptation of established, robust protocols for asymmetric synthesis.[3][4][5][6]

Core Principle and Workflow

The general strategy for employing this compound as a chiral auxiliary involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to yield the chiral product.

G cluster_0 Workflow A This compound (Chiral Auxiliary) C Attachment of Auxiliary (Amide Formation) A->C B Prochiral Substrate (e.g., Carboxylic Acid Derivative) B->C D Chiral Amide C->D E Diastereoselective Reaction (e.g., Alkylation, Aldol, Michael Addition) D->E F Diastereomerically Enriched Product E->F G Cleavage of Auxiliary F->G H Enantiomerically Enriched Product G->H I Recovered Auxiliary G->I

Caption: General workflow for the application of this compound as a chiral auxiliary.

Key Applications and Protocols

Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of amino alcohol-based chiral auxiliaries is in the diastereoselective alkylation of enolates derived from their corresponding amides. This method allows for the synthesis of a wide variety of α-substituted chiral carboxylic acids.

Reaction Scheme:

G cluster_0 Asymmetric Alkylation Start Chiral Amide Step1 1. Base (e.g., LDA) 2. Electrophile (R'-X) Start->Step1 Intermediate Alkylated Amide Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product Chiral Carboxylic Acid Step2->Product

Caption: Reaction pathway for asymmetric alkylation.

Experimental Protocol: Synthesis of (R)-2-phenylpropanoic acid

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral amide.

Step 2: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.2 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form the enolate.

  • Add benzyl bromide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Reflux the alkylated amide in a 1:1 mixture of THF and 6 M aqueous sulfuric acid for 24 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-2-phenylpropanoic acid.

  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Quantitative Data for Asymmetric Alkylation (Adapted from Pseudoephedrine Protocols)

Electrophile (R'-X)Diastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee) of Carboxylic Acid (%)
Benzyl bromide>98:285>99
Iodomethane95:59090
Allyl bromide97:38894

Note: Data is illustrative and based on analogous reactions with pseudoephedrine amides. Optimization for this compound is recommended.

Asymmetric Michael Addition

The chiral amides derived from this compound can also be utilized in diastereoselective conjugate addition reactions to α,β-unsaturated carbonyl compounds, providing access to enantiomerically enriched 1,5-dicarbonyl compounds.

Experimental Protocol: Asymmetric Michael Addition to an Enone

  • Generate the lithium enolate of the chiral amide as described in the alkylation protocol.

  • At -78 °C, add a solution of the α,β-unsaturated ester (e.g., tert-butyl acrylate) (1.2 eq) in THF.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench with saturated aqueous ammonium chloride and proceed with workup as in the alkylation protocol.

  • Cleavage of the auxiliary can be achieved via hydrolysis to afford the corresponding chiral carboxylic acid.

Quantitative Data for Asymmetric Michael Addition (Adapted from Pseudoephedrine Protocols)

Michael AcceptorDiastereomeric Ratio (dr)Yield (%)
tert-Butyl acrylate>95:580
Cyclohexenone90:1075

Note: Data is illustrative and based on analogous reactions with pseudoephedrine amides.

Formation and Use of Oxazolidinone Auxiliaries

An alternative approach involves the conversion of this compound into a chiral oxazolidinone. These auxiliaries, popularized by Evans, offer a different steric environment for controlling stereoselectivity in aldol, alkylation, and other reactions.[1][7][8]

G cluster_1 Oxazolidinone Auxiliary Workflow J This compound K Cyclization (e.g., with phosgene equivalent) J->K L Chiral Oxazolidinone K->L M N-Acylation L->M N N-Acyl Oxazolidinone M->N O Diastereoselective Reaction N->O P Product with Auxiliary O->P Q Cleavage P->Q R Chiral Product Q->R S Recovered Oxazolidinone Q->S

Caption: Workflow for the use of an oxazolidinone derived from this compound.

Experimental Protocol: Synthesis of the Oxazolidinone Auxiliary

  • To a solution of this compound (1.0 eq) in toluene, add carbonyldiimidazole (1.1 eq).

  • Heat the mixture to reflux for 16 hours.

  • Cool the reaction to room temperature and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxazolidinone, which can be purified by recrystallization or chromatography.

Protocol for N-Acylation and Diastereoselective Aldol Reaction

  • To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.

  • For the aldol reaction, cool the N-acyl oxazolidinone solution to -78 °C and add a Lewis acid (e.g., dibutylboron triflate) followed by an aldehyde.

  • After the reaction is complete, quench and work up appropriately.

  • Cleavage of the oxazolidinone auxiliary can be achieved by various methods, such as hydrolysis with lithium hydroxide or reduction with lithium borohydride, to yield the corresponding chiral carboxylic acid or alcohol.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and effective chiral auxiliary for a range of enantioselective transformations. By adapting established protocols from its close analog, pseudoephedrine, researchers can readily access a variety of enantiomerically enriched compounds. The methodologies presented here provide a solid foundation for the application of this auxiliary in complex molecule synthesis and drug discovery programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and stereoselectivities.

References

Application Notes and Protocols for Asymmetric Alkylation Utilizing Pseudoephedrine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric alkylation of carboxylic acid derivatives using pseudoephedrine as a chiral auxiliary. This method, pioneered by Andrew G. Myers and his research group, is a robust and highly effective strategy for the synthesis of enantiomerically enriched α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3]

The protocol is divided into three main stages: formation of the pseudoephedrine amide, diastereoselective alkylation of the corresponding lithium enolate, and subsequent removal of the chiral auxiliary to yield the desired product.[4] A key advantage of this methodology is the often crystalline nature of the intermediate alkylated amides, which allows for straightforward purification and enhancement of diastereomeric purity through recrystallization.[1][5]

Reaction Principle and Mechanism

The stereochemical outcome of this alkylation is controlled by the chiral scaffold of the pseudoephedrine auxiliary. Upon deprotonation with a strong base, a lithium enolate is formed. The presence of the hydroxyl group on the pseudoephedrine and the addition of lithium chloride are crucial for the formation of a rigid, chelated intermediate.[1][5] This chelation directs the incoming electrophile (alkyl halide) to attack the enolate from the less sterically hindered face, resulting in a highly diastereoselective transformation.[6][7]

The generally accepted mechanism involves the formation of a dianion where the lithium cation is chelated by both the enolate and the alkoxide of the pseudoephedrine. This rigid structure effectively shields one face of the enolate, leading to the observed high diastereoselectivity.

Experimental Protocols

Part 1: Synthesis of the Pseudoephedrine Amide

This procedure describes the acylation of (1S,2S)-(+)-pseudoephedrine with a representative acylating agent, propionyl chloride.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude pseudoephedrine propionamide.

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Diastereoselective Alkylation

This procedure details the alkylation of the pseudoephedrine propionamide enolate with an alkyl halide.

Materials:

  • Pseudoephedrine propionamide (from Part 1)

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • Enolate Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.2 equivalents) followed by the slow addition of n-butyllithium (1.1 equivalents).

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to generate the lithium diisopropylamide (LDA) solution.

    • In a separate flask, dissolve the pseudoephedrine propionamide (1.0 equivalent) and anhydrous lithium chloride (1.2 equivalents) in anhydrous THF.

    • Cool the amide solution to -78 °C and slowly add it to the freshly prepared LDA solution via cannula.

    • Stir the resulting enolate solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.[4]

  • Alkylation:

    • Add the alkyl halide (1.5-4.0 equivalents) to the enolate solution at -78 °C.[4]

    • Stir the reaction at the appropriate temperature (typically between -78 °C and 0 °C) for the required time (see Table 1), monitoring the reaction progress by TLC.[4]

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization to yield the highly diastereomerically enriched alkylated amide.

Part 3: Auxiliary Cleavage to the Carboxylic Acid

This procedure describes the hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated pseudoephedrine amide (from Part 2)

  • Sulfuric acid (H₂SO₄) or Tetrabutylammonium hydroxide

  • 1,4-Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the alkylated amide in a mixture of 1,4-dioxane and 1 M aqueous sulfuric acid.[4]

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with diethyl ether to remove the recovered pseudoephedrine auxiliary.

  • The aqueous layer containing the carboxylic acid can then be further purified.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of (1S,2S)-(+)-pseudoephedrine propionamide with various primary alkyl halides.

Table 1: Diastereoselective Alkylation with Primary Alkyl Halides

EntryAlkyl HalideTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (crude)
1CH₃I00.595>99:1
2CH₃CH₂I01.099>99:1
3BnBr01.098>99:1
4Allyl-Br01.096>99:1

Data is representative and may vary based on specific reaction conditions and substrates.

Visualizations

Experimental Workflow

G cluster_0 Part 1: Amide Formation cluster_1 Part 2: Asymmetric Alkylation cluster_2 Part 3: Auxiliary Cleavage start Pseudoephedrine + Acyl Chloride/Anhydride step1 Acylation in DCM with TEA or Pyridine start->step1 prod1 Pseudoephedrine Amide step1->prod1 step2 Enolate Formation (LDA, LiCl, THF) prod1->step2 step3 Alkylation with Alkyl Halide (R-X) step2->step3 prod2 Alkylated Amide step3->prod2 step4 Hydrolysis (Acidic or Basic) prod2->step4 prod3 Enantiomerically Enriched Carboxylic Acid step4->prod3

Caption: Overall workflow for the asymmetric alkylation using a pseudoephedrine auxiliary.

Proposed Reaction Mechanism

G cluster_0 Chelated Enolate Formation and Alkylation cluster_1 Stereochemical Rationale Amide Pseudoephedrine Amide Enolate Chelated Lithium Enolate Intermediate Amide->Enolate Deprotonation LDA LDA, LiCl Product Alkylated Amide (High Diastereoselectivity) Enolate->Product Electrophilic Attack RX R-X (Alkyl Halide) RX->Product Enolate_structure Li+ chelated between enolate and alkoxide O Shielding Phenyl & Methyl groups create a steric shield Attack R-X attacks from the less hindered face

References

Application of 1-Amino-2-phenyl-propan-2-ol in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol and its various stereoisomers, including norephedrine and norpseudoephedrine, are versatile chiral building blocks with significant applications in the synthesis of a wide range of pharmaceuticals.[1][2] Their utility stems from their inherent chirality and the presence of both amino and hydroxyl functional groups, which allow for diverse chemical transformations. These compounds serve as crucial intermediates in the production of adrenergic drugs, central nervous system stimulants, and as powerful chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds.[1][2] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound derivatives in pharmaceutical synthesis.

Application in the Synthesis of Adrenergic Drugs and CNS Stimulants

Phenylpropanolamine derivatives are precursors to several adrenergic agonists and central nervous system stimulants. The synthesis of these compounds often involves the strategic manipulation of the amino and hydroxyl groups.

Synthesis of Amphetamine from Norephedrine

A common application is the conversion of norephedrine to amphetamine. One method involves the acylation of the hydroxyl group, followed by hydrogenolysis.

Experimental Protocol: Synthesis of d-Amphetamine from 1R,2S-(-)-Norephedrine

This two-step process involves the O-acetylation of norephedrine hydrochloride followed by catalytic hydrogenation.

Step 1: O-Acetylation of Norephedrine Hydrochloride [3]

  • In a reaction vessel, a 0.10 mol portion of norephedrine hydrochloride is mixed with a 20% excess of acetic anhydride in 2 mL of acetic acid per gram of salt.

  • The reaction mixture is heated. The reaction is monitored for completion, which is typically rapid.

  • The reaction mixture is then diluted with 130 mL of water.

Step 2: Catalytic Hydrogenation to Amphetamine [3]

  • The aqueous solution from Step 1 is subjected to catalytic hydrogenation.

  • The hydrogenation is carried out for 22 hours to yield an oil.

  • The resulting oil is worked up to yield amphetamine.

ParameterValueReference
Starting Material1R,2S-(-)-Norephedrine Hydrochloride[3]
ReagentsAcetic Anhydride, Acetic Acid, H₂O, H₂[3]
Overall Yield66%[3]

Experimental Workflow: Synthesis of Amphetamine from Norephedrine

G cluster_0 Step 1: O-Acetylation cluster_1 Step 2: Catalytic Hydrogenation Norephedrine Norephedrine HCl Reagents1 Acetic Anhydride, Acetic Acid Norephedrine->Reagents1 Mix Heating Heating Reagents1->Heating React Dilution Dilution with Water Heating->Dilution Hydrogenation Catalytic Hydrogenation (22 hours) Dilution->Hydrogenation Workup Work-up Hydrogenation->Workup Amphetamine Amphetamine Workup->Amphetamine

Synthesis of Amphetamine from Norephedrine.
Synthesis of l-Methamphetamine from d-Norephedrine

A convenient method for the synthesis of l-methamphetamine utilizes d-norephedrine as the starting material. The process involves the formation of a cyclic carbonate, N-methylation, and subsequent catalytic reduction.[4]

Experimental Protocol: Synthesis of l-Methamphetamine [4]

  • Cyclic Carbonate Formation: d-Norephedrine is treated with 1,1'-carbonyldiimidazole to produce the corresponding cyclic carbonate.

  • N-Methylation: The resulting product is treated with sodium hydride and iodomethane to form the mono-N-methylated amine derivative.

  • Catalytic Reduction: The N-methylated derivative is subjected to catalytic reduction using palladium on activated carbon in a hydrogen atmosphere.

  • Salt Formation: After the reduction, aqueous hydrogen chloride (HCl) is added to obtain l-methamphetamine as its HCl salt.

ParameterValueReference
Starting Materiald-Norephedrine[4]
Reagents1,1'-Carbonyldiimidazole, NaH, CH₃I, Pd/C, H₂, HCl[4]
Total Yield58%[4]

Experimental Workflow: Synthesis of l-Methamphetamine

G Norephedrine d-Norephedrine CDI 1,1'-Carbonyldiimidazole Norephedrine->CDI React CyclicCarbonate Cyclic Carbonate CDI->CyclicCarbonate NMethylation N-Methylation (NaH, CH₃I) CyclicCarbonate->NMethylation NMethylated N-Methylated Derivative NMethylation->NMethylated Reduction Catalytic Reduction (Pd/C, H₂) NMethylated->Reduction MethamphetamineBase l-Methamphetamine Base Reduction->MethamphetamineBase HCl_add HCl Addition MethamphetamineBase->HCl_add MethamphetamineHCl l-Methamphetamine HCl HCl_add->MethamphetamineHCl

Synthesis of l-Methamphetamine from d-Norephedrine.

Application as a Chiral Auxiliary in Asymmetric Synthesis

Pseudoephedrine is a highly effective and practical chiral auxiliary for asymmetric alkylation reactions, enabling the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[5][6] The Myers asymmetric alkylation protocol is a well-established method for this purpose.[7]

Myers Asymmetric Alkylation using Pseudoephedrine Amides

This protocol involves the formation of a pseudoephedrine amide, followed by diastereoselective alkylation of its enolate.

Experimental Protocol: Myers Asymmetric Alkylation [8]

  • Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in a suitable solvent and reacted with an acyl chloride or anhydride (1.1 equiv) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide.

  • Asymmetric Alkylation:

    • A suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF is cooled to -78 °C.

    • A solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF is slowly added.

    • The mixture is warmed to 0 °C for 15 minutes and then to room temperature for 5 minutes.

    • The reaction is re-cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent (1.1-1.5 equiv) is added.

    • The reaction is monitored by TLC and quenched with saturated aqueous ammonium chloride upon completion.

    • The product is extracted, dried, and purified.

  • Auxiliary Removal: The alkylated pseudoephedrine amide is hydrolyzed under acidic or basic conditions (e.g., aqueous sulfuric acid or sodium hydroxide in ethanol/water) to yield the chiral carboxylic acid and recover the pseudoephedrine auxiliary.

SubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
Pseudoephedrine propionamideBenzyl bromide>99:191[6]
Pseudoephedrine isobutyramideMethyl iodide>99:189[6]
Pseudoephedrine phenylacetamideEthyl iodide>99:193[6]

Logical Relationship: Myers Asymmetric Alkylation

G cluster_0 Preparation cluster_1 Alkylation cluster_2 Cleavage & Recovery Pseudoephedrine Pseudoephedrine AcylHalide Acyl Halide/ Anhydride Pseudoephedrine->AcylHalide Acylation Amide Pseudoephedrine Amide AcylHalide->Amide Enolate Lithium Enolate (LDA, LiCl) Amide->Enolate AlkylHalide Alkyl Halide Enolate->AlkylHalide Alkylation AlkylatedAmide Alkylated Amide (High Diastereoselectivity) AlkylHalide->AlkylatedAmide Hydrolysis Hydrolysis (Acidic or Basic) AlkylatedAmide->Hydrolysis ChiralAcid Enantiomerically Enriched Carboxylic Acid Hydrolysis->ChiralAcid RecoveredAux Recovered Pseudoephedrine Hydrolysis->RecoveredAux

Logical workflow of Myers Asymmetric Alkylation.

Application in the Synthesis of Oxazolidinones

Norephedrine can be used as a starting material for the synthesis of chiral oxazolidin-2-ones, which are important structural motifs in various pharmaceuticals.

Experimental Protocol: Microwave-Assisted Synthesis of (4R, 5S)-(+)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione [9]

  • In a 25 mL vessel, (1S, 2R)-norephedrine (0.5 g, 3.30 mmol, 1.0 eq.), K₂CO₃ (0.45 g, 3.30 mmol, 1.0 eq.), and CS₂ (0.37 g, 4.95 mmol, 0.3 mL, 1.5 eq.) are placed in the reactor.

  • The reaction mixture is subjected to microwave irradiation under specific conditions to facilitate the cyclization.

  • The resulting product, (4R, 5S)-(+)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione, is isolated and purified.

This microwave-assisted method offers improved yields and significantly reduced reaction times compared to conventional methods.[9]

Signaling Pathways of Derived Pharmaceuticals

The pharmaceuticals synthesized from this compound derivatives often target adrenergic and dopaminergic pathways in the central and peripheral nervous systems.

Norepinephrine Signaling Pathway

Norepinephrine, a catecholamine, acts as a neurotransmitter and hormone, playing a crucial role in the "fight-or-flight" response. It exerts its effects by binding to α- and β-adrenergic receptors on target cells.[10]

Simplified Norepinephrine Signaling Pathway

G NE Norepinephrine Alpha_R α-Adrenergic Receptor NE->Alpha_R Beta_R β-Adrenergic Receptor NE->Beta_R Gq Gq Protein Alpha_R->Gq activates Gs Gs Protein Beta_R->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA activates Cell_Response_A Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_Response_A Cell_Response_B Cellular Response (e.g., Increased Heart Rate) PKA->Cell_Response_B

Simplified Norepinephrine Signaling Cascade.
Amphetamine Mechanism of Action

Amphetamine exerts its stimulant effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[1][11] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake.[1][12]

Amphetamine's Effect on Dopaminergic Synapse

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron via reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Dopamine_synapse Dopamine in Synapse DAT->Dopamine_synapse Reverses transport Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_synapse Increased release D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binds to Signal Postsynaptic Signal D_Receptor->Signal

Mechanism of Amphetamine at the Dopamine Synapse.

Conclusion

This compound and its isomers are indispensable chiral synthons in the pharmaceutical industry. Their application ranges from being key starting materials for widely used drugs to enabling the stereoselective synthesis of complex molecules through their role as chiral auxiliaries. The detailed protocols and workflows provided herein offer a valuable resource for researchers and professionals in drug development, facilitating the efficient and stereocontrolled synthesis of a variety of pharmaceutical agents. Further exploration into novel applications of these versatile compounds continues to be an active area of research.

References

The Strategic Use of 1-Amino-2-phenyl-propan-2-ol Derivatives in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically active compounds are of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a single enantiomer. 1-Amino-2-phenyl-propan-2-ol and its closely related analogs, such as the phenylpropanolamines (PPAs), are versatile chiral building blocks and auxiliaries that facilitate the synthesis of enantiomerically pure molecules. Their utility stems from the fixed stereochemistry of their amino and hydroxyl groups, which can effectively control the stereochemical outcome of a reaction.

These compounds are instrumental in a variety of asymmetric transformations, including diastereoselective alkylations, aldol reactions, and as precursors for chiral ligands and catalysts. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound derivatives in the preparation of optically active compounds.

Application Notes

Diastereoselective Alkylation using Phenylpropanolamine-Derived Chiral Auxiliaries

A primary application of phenylpropanolamine derivatives, such as pseudoephedrine, is their use as chiral auxiliaries in the diastereoselective alkylation of enolates. The chiral auxiliary is first attached to a prochiral carboxylic acid to form an amide. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a rigid, chelated lithium enolate. The steric hindrance provided by the phenyl and methyl groups of the auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a highly diastereoselective alkylation. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched α-substituted carboxylic acid, alcohol, aldehyde, or ketone, and the auxiliary can often be recovered and reused.

Synthesis of Chiral Oxazolines

Chiral oxazolines are important ligands in asymmetric catalysis and can be readily synthesized from β-amino alcohols like this compound derivatives. The synthesis typically involves the condensation of the amino alcohol with a nitrile or a carboxylic acid derivative. These chiral oxazolines can then be used to prepare a variety of chiral catalysts for reactions such as asymmetric allylic alkylations, hydrosilylations, and cyclopropanations.

Precursors for Pharmacologically Active Molecules

Enantiomerically pure phenylpropanolamines are key intermediates in the synthesis of numerous pharmaceuticals. For instance, different stereoisomers of phenylpropanolamine are precursors to important drugs like ephedrine and pseudoephedrine. Furthermore, chiral β-amino alcohols are fundamental building blocks for the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases. The asymmetric synthesis of drugs like (S)-propranolol often relies on the use of a chiral amino alcohol synthon.

Quantitative Data Summary

The following tables summarize quantitative data from various applications of this compound and its derivatives in asymmetric synthesis.

Table 1: Multi-enzymatic Synthesis of Phenylpropanolamine (PPA) Stereoisomers [1][2]

Target StereoisomerEnzyme CombinationYield (%)Enantiomeric Ratio (er)Diastereomeric Ratio (dr)
(1S,2S)-norpseudoephedrineBs-BDHA with Bm(S)-ωTA88>99.5%96%
(1R,2S)-norephedrineLs-ADH with Cv(S)-ωTA76>99.5%>99.5%
(1S,2R)-norephedrineBs-BDHA with At(R)-ωTA95>99.5%98%
(1R,2R)-norpseudoephedrineLs-ADH with At(R)-ωTA95>99.5%>99.5%

Table 2: Diastereoselective Alkylation of (+)-Pseudoephedrine Propionamide

Alkyl HalideTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (de) (%)
Benzyl bromide0299>99
n-Butyl iodide01.58097
Isopropyl iodide232485>99
Allyl bromide-78 to 049698

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol is adapted from the Myers asymmetric alkylation procedure and exemplifies the use of a phenylpropanolamine derivative as a chiral auxiliary.

Materials:

  • (+)-Pseudoephedrine propionamide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous LiCl (6.0 eq) and anhydrous THF.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 30 minutes.

    • Add the freshly prepared LDA solution to the LiCl suspension at -78 °C.

    • Slowly add a solution of (+)-pseudoephedrine propionamide (1.0 eq) in anhydrous THF to the reaction mixture.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.

  • Alkylation:

    • Add the alkyl halide (1.5-4.0 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at the appropriate temperature (e.g., 0 °C for benzyl bromide) until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization to yield the highly diastereomerically enriched alkylated amide.

Protocol 2: Synthesis of a Chiral Oxazoline from a β-Amino Alcohol

This protocol describes a general method for the synthesis of chiral 2-oxazolines from β-amino alcohols and nitriles under microwave irradiation.

Materials:

  • Chiral β-amino alcohol (e.g., (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol)

  • Aryl nitrile (e.g., benzonitrile)

  • Heterogeneous catalyst (e.g., zinc triflate)

  • Solvent (optional, e.g., toluene)

Procedure:

  • Reaction Setup:

    • In a microwave reactor vial, combine the chiral β-amino alcohol (1.0 eq), the aryl nitrile (1.2 eq), and the catalyst (e.g., 10 mol%).

    • If a solvent is used, add it to the vial. The reaction can also be run under solvent-free conditions.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under microwave irradiation for the specified time (e.g., 15-60 minutes).

  • Work-up and Purification:

    • After cooling, if a heterogeneous catalyst was used, it can be recovered by filtration.

    • The reaction mixture is then purified directly by flash column chromatography on silica gel to afford the desired chiral oxazoline.

Protocol 3: Cleavage of the Pseudoephedrine Chiral Auxiliary to a Carboxylic Acid

Materials:

  • Alkylated pseudoephedrine amide

  • Sulfuric acid (9-18 N)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Sodium hydroxide solution

Procedure:

  • Hydrolysis:

    • Dissolve the alkylated amide in a mixture of 1,4-dioxane and aqueous sulfuric acid.

    • Heat the mixture to reflux for 12-24 hours.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature and carefully add water.

    • Make the solution basic by the slow addition of a sodium hydroxide solution to recover the pseudoephedrine auxiliary.

    • Wash the aqueous layer with diethyl ether to extract the recovered pseudoephedrine.

    • Acidify the aqueous layer to a low pH with concentrated hydrochloric acid.

    • Extract the carboxylic acid product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Visualizations

G General Workflow for Asymmetric Alkylation using a Phenylpropanolamine Auxiliary cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start Prochiral Carboxylic Acid + (+)-Pseudoephedrine amide Pseudoephedrine Amide start->amide Acylation enolate Chelated Lithium Enolate amide->enolate Deprotonation (LDA, LiCl) alkylated Alkylated Amide (High Diastereomeric Excess) enolate->alkylated Alkylation (R-X) product Enantiomerically Enriched Carboxylic Acid / Alcohol / Aldehyde / Ketone alkylated->product Hydrolysis or Reduction recovered_aux Recovered (+)-Pseudoephedrine alkylated->recovered_aux Cleavage

Caption: Experimental workflow for asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Caption: Mechanism of stereocontrol in asymmetric alkylation using a chiral auxiliary.

References

Application Notes and Protocols for the Synthesis of 1-Amino-2-phenyl-propan-2-ol Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 1-Amino-2-phenyl-propan-2-ol derivatives, a crucial scaffold in medicinal chemistry, through various reductive amination methods. The protocols outlined below are based on established chemical literature and offer a comparative overview of different synthetic strategies, including catalytic hydrogenation, the Leuckart-Wallach reaction, and methods employing borohydride reagents.

Introduction to Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide array of primary, secondary, and tertiary amines.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[1][2] This one-pot approach is highly valued in organic synthesis for its efficiency and atom economy.[1]

For the synthesis of this compound derivatives, the key precursor is typically an α-hydroxy ketone, such as 1-hydroxy-1-phenyl-2-propanone. The hydroxyl group in the precursor is carried through the reaction to be present in the final amino alcohol product.

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial method for reductive amination, often employing catalysts such as Raney Nickel, platinum, or palladium.[1] This method involves the reaction of the carbonyl compound with ammonia in the presence of hydrogen gas and a metal catalyst.

A notable application of this method is in the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol, a diastereomer of the target compound class. This synthesis proceeds via the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney Nickel catalyst.[3]

Experimental Protocol: Catalytic Hydrogenation of 1-hydroxy-1-phenyl-2-propanone

Materials:

  • 1-hydroxy-1-phenyl-2-propanone

  • Anhydrous ammonia

  • Raney Nickel (activated)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave, add 1-hydroxy-1-phenyl-2-propanone and the solvent (e.g., methanol).

  • Add the activated Raney Nickel catalyst to the mixture. The catalyst loading should be optimized for the specific reaction scale.

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce anhydrous ammonia into the reactor to the desired pressure.

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by distillation or crystallization.

Quantitative Data for Catalytic Hydrogenation
PrecursorAmine SourceCatalystSolventTemp. (°C)Pressure (H₂)Time (h)Yield (%)Reference
1-hydroxy-1-phenyl-2-propanoneAmmoniaRaney NickelMethanol80-12050-100 atm4-870-85*[3]
1-hydroxy-2-propanoneAmmoniaNickel-basedGas Phase1301 atm-~45
1-hydroxy-2-propanoneAmmoniaCopper-basedGas Phase2101 atm-<45

*Note: Yields are estimated based on analogous reactions and may vary depending on specific reaction conditions.

experimental_workflow_catalytic_hydrogenation start Start precursor 1-hydroxy-1-phenyl-2-propanone + Solvent start->precursor catalyst Add Raney Ni & Ammonia precursor->catalyst reaction Autoclave Reaction (H₂, Heat, Pressure) catalyst->reaction filtration Filtration reaction->filtration workup Solvent Removal & Purification filtration->workup product This compound workup->product

Catalytic Hydrogenation Workflow

Method 2: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4][5] This reaction typically requires high temperatures, often exceeding 160°C.[4] The reaction proceeds via the formation of an N-formyl derivative, which is subsequently hydrolyzed to the free amine.[4]

Experimental Protocol: Leuckart-Wallach Reaction

Materials:

  • 1-hydroxy-1-phenyl-2-propanone

  • Ammonium formate (or formamide and formic acid)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Organic solvent (e.g., toluene) for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-hydroxy-1-phenyl-2-propanone and an excess of ammonium formate.

  • Heat the reaction mixture to a high temperature (typically 160-190°C) for several hours.

  • Monitor the reaction progress using TLC or GC.

  • After completion, cool the reaction mixture and add hydrochloric acid to hydrolyze the intermediate formamide.

  • Heat the mixture under reflux until the hydrolysis is complete.

  • Cool the solution and neutralize with a sodium hydroxide solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or crystallization.

Quantitative Data for Leuckart-Wallach Reaction
PrecursorReagentsTemp. (°C)Time (h)Yield (%)Reference
1-hydroxy-1-phenyl-2-propanoneAmmonium formate160-1904-850-70*[4][5]
PhenylacetoneAmmonium formate160-170426
3-Phenyl-2-butanoneAmmonium formate160-170458

*Note: Yield is estimated based on reactions with similar ketones and may require optimization.

experimental_workflow_leuckart_wallach start Start reactants 1-hydroxy-1-phenyl-2-propanone + Ammonium Formate start->reactants heating High Temperature Reaction reactants->heating hydrolysis Acidic Hydrolysis heating->hydrolysis neutralization Neutralization & Extraction hydrolysis->neutralization purification Purification neutralization->purification product This compound purification->product experimental_workflow_borohydride start Start imine_formation 1-hydroxy-1-phenyl-2-propanone + Ammonium Acetate in MeOH start->imine_formation reduction Add NaBH₃CN imine_formation->reduction reaction Stir at RT reduction->reaction workup Acidic Quench, Solvent Removal reaction->workup extraction Basification & Extraction workup->extraction product This compound extraction->product logical_relationship cluster_methods Reductive Amination Methods carbonyl α-Hydroxy Ketone (1-hydroxy-1-phenyl-2-propanone) imine Imine Intermediate carbonyl->imine + Amine Source - H₂O amine_source Amine Source (e.g., Ammonia) amine_source->imine product This compound imine->product Reduction catalytic Catalytic Hydrogenation (Raney Ni, H₂) catalytic->imine leuckart Leuckart-Wallach (Ammonium Formate) leuckart->imine borohydride Borohydride Reduction (NaBH₃CN) borohydride->imine

References

Application Notes and Protocols for the Analysis of 1-Amino-2-phenyl-propan-2-ol (Norephedrine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol, commonly known as norephedrine, is a psychoactive substance and a precursor in the synthesis of various pharmaceuticals. Its accurate and precise quantification is crucial in pharmaceutical quality control, pharmacokinetic studies, and forensic analysis. This document provides detailed application notes and protocols for the analysis of norephedrine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. The methods described are suitable for the determination of norephedrine in various matrices, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of norephedrine, offering high sensitivity and the ability to separate its stereoisomers. Both reversed-phase and chiral chromatography methods are commonly employed.

Reversed-Phase HPLC Method for Achiral Analysis

This method is suitable for the quantification of total norephedrine without separating its enantiomers.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. To enhance the retention of the polar norephedrine molecule, an ion-pairing agent can be added to the mobile phase.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the norephedrine standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • For biological samples, a protein precipitation step followed by filtration is necessary. Homogenize the sample in 0.1 M perchloric acid, centrifuge at high speed (e.g., 43,000 rpm) for 15 minutes at 4°C, and then filter the supernatant through a 0.25 µm nylon filter.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector is required.[1]

    • Column: C8 (250 x 4.6 mm, 5 µm) or C18 column.[1][2]

    • Mobile Phase: A mixture of o-phosphoric acid (80%) and acetonitrile (70:30, v/v).[3] Alternatively, a mobile phase of 0.05% formic acid in water and acetonitrile (90:10, v/v) can be used.[1]

    • Flow Rate: 0.5 mL/min to 1.0 mL/min.[1][3]

    • Injection Volume: 20 µL.[1]

    • Detection: UV at 275 nm or 280 nm.[1][3]

    • Column Temperature: Ambient or controlled at 35 °C.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

    • Inject a blank (mobile phase) to check for interfering peaks.[2]

    • Inject a series of standard solutions of known concentrations to construct a calibration curve.[2]

    • Inject the prepared sample solutions.[2]

    • Quantify the norephedrine concentration in the samples by comparing their peak areas to the calibration curve.[2]

Chiral HPLC Method for Enantiomeric Separation

This method is essential for the separation and quantification of the individual stereoisomers of norephedrine.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the racemic norephedrine standard or sample in the mobile phase to a suitable concentration.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A chiral stationary phase column, such as one with a urea derivative or a beta-cyclodextrin type.[4][5]

    • Mobile Phase: A ternary mobile phase of hexane, 1,2-dichloroethane, and isopropanol (e.g., 73.5:25:1.5, v/v/v) for a urea-based CSP.[4] For a beta-cyclodextrin based CSP, a mobile phase of 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v) can be used.[5]

    • Flow Rate: 0.5 mL/min to 1.0 mL/min.[5]

    • Injection Volume: 10-20 µL.[5]

    • Detection: UV at 280 nm.[5]

    • Column Temperature: Ambient or controlled at 25°C.[5]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • The two enantiomers of norephedrine will be resolved as two separate peaks.

Quantitative Data Summary for HPLC Methods:

ParameterReversed-Phase HPLCChiral HPLC
Analyte Norepinephrine (similar to Norephedrine)Norephedrine Enantiomers
Linearity Range 10 - 35 µg/mL[3]-
Limit of Detection (LOD) 1.17 µg/mL[3]20 ng/mL (for ephedrine)[6]
Limit of Quantitation (LOQ) 3.55 µg/mL[3]80 ng/mL (for ephedrine)[7]
Retention Time ~4 min[3]Varies with conditions
Separation Factor (α) Not Applicable> 1.04[5]

Note: Some quantitative data is for the closely related compounds norepinephrine and ephedrine due to the limited availability of specific data for norephedrine.

Gas Chromatography (GC) Methods

GC is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like norephedrine, a derivatization step is necessary to increase their volatility and thermal stability.[8]

GC-MS Method with Derivatization

This method is highly sensitive and specific, making it suitable for trace analysis in complex matrices.

Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase. The separated compounds are then detected by a mass spectrometer (MS), which provides structural information for identification and quantification. Derivatization with agents like MSTFA/MBTFA or fluorinated anhydrides converts the polar functional groups of norephedrine into less polar, more volatile derivatives.[6][9]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • For urine samples, only 10 µL of the sample is necessary.[6]

    • Double Derivatization with MSTFA/MBTFA: This procedure is effective and reduces matrix interference.[6]

      • Dry the urine sample.

      • Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoroacetamide (MBTFA) for derivatization.

    • Acylation with Fluorinated Anhydrides (e.g., HFBA, PFPA, TFAA):

      • Extract the analyte from the sample using a suitable solvent (e.g., ethyl acetate).

      • Dry the extract and add the derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA).

      • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[9]

  • GC-MS Conditions:

    • GC-MS System: A standard GC-MS system.[9]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[9]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[9]

    • Injector Temperature: 250 °C to 280 °C.[6][9]

    • Injection Volume: 1-3 µL in splitless or split mode.[6][9]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 150°C at 8°C/min.

      • Ramp to 280°C at 30°C/min.[9]

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Ion Source Temperature: 230 °C.

      • Scan Range: 40-500 amu.

  • Analysis Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the norephedrine derivative peak based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared from derivatized standards.

Quantitative Data Summary for GC-MS Method:

ParameterGC-MS with MSTFA/MBTFA Derivatization
Analyte Norephedrine
Limit of Detection (LOD) 40 ng/mL[6]
Limit of Quantitation (LOQ) 140 ng/mL[6]
Linearity Range 2.5 - 10 µg/mL[6]
Intermediate Precision 8.29%[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample/Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Injector, Column) Filter->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Sample Extraction Solvent Extraction (if necessary) Sample->Extraction Dry Dry Extract Extraction->Dry Derivatization Add Derivatizing Agent (e.g., MSTFA/MBTFA) Dry->Derivatization Heat Heat Derivatization->Heat GCMS GC-MS System (Injector, Column, MS Detector) Heat->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Identification Peak Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantification using Calibration Curve Identification->Quantification

Caption: General experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of enantiomerically pure 1-amino-2-phenyl-propan-2-ol, a critical chiral building block in the pharmaceutical industry. Three primary synthetic strategies are explored: chemoenzymatic synthesis, diastereoselective reduction, and chiral resolution. This guide offers a comparative analysis of these methods, presenting quantitative data in structured tables and detailed, step-by-step experimental protocols. Additionally, visual diagrams of the synthetic workflows are provided to facilitate a comprehensive understanding of each process.

Introduction

Enantiomerically pure this compound and its derivatives, such as norephedrine, are vital intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these compounds is crucial for their pharmacological activity and safety profile. Consequently, robust and scalable methods for producing single enantiomers are of paramount importance in drug development and manufacturing. This application note details three distinct and effective approaches to achieving high enantiopurity on a larger scale.

Synthetic Strategies

Three principal methodologies for the synthesis of enantiomerically pure this compound are presented:

  • Chemoenzymatic Synthesis: This modern approach combines the selectivity of biocatalysis with the efficiency of chemical synthesis, often resulting in high enantiomeric excess. A key strategy involves the Wacker-Tsuji oxidation of a suitable precursor followed by a transaminase-catalyzed biotransformation[1].

  • Diastereoselective Reduction: This method involves the reduction of a prochiral precursor, such as an oxime, using a catalyst that favors the formation of one diastereomer. A notable example is the reduction of 1-phenyl-1-hydroxy-2-propanone oxime with a nickel-aluminium catalyst[2].

  • Chiral Resolution: A classical yet highly effective technique, chiral resolution separates a racemic mixture into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization[3][4][5].

Comparative Data

The following table summarizes the key quantitative data associated with each synthetic strategy, allowing for a direct comparison of their efficacy and scalability.

ParameterChemoenzymatic SynthesisDiastereoselective ReductionChiral Resolution
Starting Material Allylbenzene1-phenyl-1-hydroxy-2-propanone oximeRacemic this compound
Key Reagents/Catalysts Palladium(II) catalyst, TransaminaseNickel-Aluminium catalyst, NaOH(+)-Dibenzoyl-D-tartaric acid
Typical Yield 74-92% conversion[1]High (not explicitly quantified)[2]~74% (for related ephedrine)[3]
Enantiomeric/Diastereomeric Purity >99% ee[1]Good diastereomeric purity[2]Nearly 100% ee (for related ephedrine)[3]
Key Advantages High enantioselectivity, mild reaction conditions.Cost-effective reagents, good diastereoselectivity.Well-established, high enantiomeric purity.
Key Challenges Enzyme stability and cost, process optimization.Catalyst handling, optimization of diastereoselectivity.Can be labor-intensive, potential loss of one enantiomer.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis via Wacker-Tsuji Oxidation and Biotransamination

This protocol is based on a chemoenzymatic approach involving a metal-catalyzed oxidation followed by an enzymatic amination[1].

Step A: Wacker-Tsuji Oxidation of Allylbenzene

  • To a stirred solution of allylbenzene (1 equivalent) in an aqueous medium, add a palladium(II) catalyst (e.g., PdCl₂) and an iron(III) salt as a terminal oxidant.

  • Maintain the reaction at a controlled temperature (e.g., 50-70 °C) and monitor the progress by GC or HPLC until the starting material is consumed.

  • Upon completion, extract the resulting 1-phenylpropan-2-one with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Step B: Transaminase-catalyzed Biotransamination

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing the crude 1-phenylpropan-2-one from Step A.

  • Add a transaminase enzyme and an amine donor (e.g., isopropylamine).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the formation of the chiral amine by HPLC.

  • Once the reaction is complete, basify the mixture and extract the product with an organic solvent.

  • Purify the enantiomerically pure this compound by crystallization or chromatography.

Chemoenzymatic_Synthesis Allylbenzene Allylbenzene Wacker_Tsuji Wacker-Tsuji Oxidation Allylbenzene->Wacker_Tsuji Ketone 1-Phenylpropan-2-one Wacker_Tsuji->Ketone Pd(II), Fe(III) Biocatalysis Transaminase Biotransformation Ketone->Biocatalysis Final_Product Enantiomerically Pure This compound Biocatalysis->Final_Product Transaminase, Amine Donor

Caption: Chemoenzymatic synthesis workflow.

Protocol 2: Diastereoselective Reduction of 1-Phenyl-1-hydroxy-2-propanone Oxime

This protocol is adapted from a patented process for the preparation of 1-erythro-2-amino-1-phenyl-1-propanol[2].

  • In a suitable reaction vessel, dissolve 25 g of sodium hydroxide in 350 ml of water.

  • Add 50 g of 1-phenyl-1-hydroxy-2-propanone oxime to the solution.

  • Cool the solution to -15 °C with vigorous stirring.

  • Carefully add 30 g of a nickel-aluminium catalyst mixture (e.g., 55 parts by weight of aluminium and 45 parts by weight of nickel).

  • Allow the temperature of the mixture to rise; an exotherm will be observed.

  • Once the exotherm subsides, add 200 ml of 1,2-dichloroethane to the mixture.

  • Filter the catalyst sludge and separate the organic layer.

  • Wash the organic layer with water and dry over an anhydrous salt.

  • Evaporate the solvent to yield the crude product.

  • The crude product can be further purified by treatment with an organic acid in a suitable solvent to crystallize the desired diastereomer.

Diastereoselective_Reduction Oxime 1-Phenyl-1-hydroxy- 2-propanone Oxime Reduction Reduction Oxime->Reduction Ni-Al Catalyst, NaOH, -15°C Crude_Product Crude Product (Mixture of Diastereomers) Reduction->Crude_Product Purification Purification/ Crystallization Crude_Product->Purification Organic Acid Final_Product Pure erythro- 2-Amino-1-phenyl-1-propanol Purification->Final_Product

Caption: Diastereoselective reduction workflow.

Protocol 3: Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid

This protocol is a generalized procedure based on the resolution of racemic bases using a chiral acid[3].

  • Dissolve the racemic this compound in a suitable solvent such as methanol or ethanol.

  • In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of (+)-dibenzoyl-D-tartaric acid in the same solvent.

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Induce crystallization of the less soluble diastereomeric salt by cooling, seeding, or slow solvent evaporation.

  • Allow the mixture to stir at a controlled temperature to ensure complete crystallization.

  • Isolate the crystallized diastereomeric salt by filtration.

  • Wash the salt with a small amount of cold solvent.

  • To liberate the free amine, suspend the diastereomeric salt in water and basify with a suitable base (e.g., ammonium hydroxide or sodium hydroxide).

  • Extract the enantiomerically pure amine with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the final product.

  • The resolving agent can be recovered from the aqueous layer by acidification.

Chiral_Resolution Racemic_Amine Racemic Amine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation (+)-DBTA Diastereomeric_Salts Mixture of Diastereomeric Salts Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Crystallization->Less_Soluble_Salt Mother_Liquor Mother Liquor with More Soluble Salt Crystallization->Mother_Liquor Liberation Liberation of Free Amine Less_Soluble_Salt->Liberation Base Final_Product Enantiomerically Pure Amine Liberation->Final_Product

Caption: Chiral resolution workflow.

Scale-up Considerations

When scaling up any of these syntheses, several factors must be considered:

  • Heat Transfer: Exothermic reactions, such as the diastereoselective reduction, require efficient heat management to maintain optimal reaction temperatures and ensure safety.

  • Mass Transfer: Adequate mixing is crucial, especially in heterogeneous reactions involving catalysts or during crystallization, to ensure uniform reaction rates and product quality.

  • Solvent Selection: The choice of solvent can significantly impact reaction efficiency, product isolation, and process safety. Environmental and cost considerations are also important at scale.

  • Process Safety: A thorough hazard analysis should be conducted for all steps, particularly when handling flammable solvents, reactive metals, or running reactions under pressure.

  • Purification: Crystallization is often the preferred method for purification at scale due to its efficiency and cost-effectiveness. The choice of crystallization solvent and conditions will need to be optimized.

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved on a larger scale using various methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of raw materials and catalysts, and the available equipment. Chemoenzymatic synthesis offers high selectivity, while diastereoselective reduction provides a cost-effective alternative. Chiral resolution remains a robust and reliable method for obtaining material with very high enantiomeric purity. The protocols and data provided in this application note serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols: The Role of 1-Amino-2-phenyl-propan-2-ol Derivatives in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol and its stereoisomers, such as norephedrine and pseudoephedrine, are versatile chiral building blocks in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders.[1] Their inherent chirality makes them invaluable as chiral auxiliaries or starting materials for the enantioselective synthesis of complex drug molecules.[2][3] This is of paramount importance in pharmacology, as different enantiomers of a drug can exhibit significantly different efficacy and safety profiles. This document provides detailed application notes and experimental protocols for the synthesis of two prominent drugs for Attention-Deficit/Hyperactivity Disorder (ADHD), Atomoxetine and Methylphenidate, utilizing derivatives of this compound.

Application Note 1: Synthesis of (R)-Atomoxetine

(R)-Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD.[4] Its enantioselective synthesis is crucial for its therapeutic effect. A common strategy involves the use of (1R,2S)-(-)-Norephedrine as a chiral precursor.

Experimental Protocol: Synthesis of (R)-Atomoxetine Hydrochloride

This protocol outlines a two-step synthesis of (R)-Atomoxetine hydrochloride starting from (3R)-N-methyl-3-hydroxy-3-phenylpropylamine, a derivative readily prepared from (1R,2S)-(-)-Norephedrine.

Step 1: Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine (Atomoxetine free base)

  • A 3-necked 100 ml glass reactor is flushed with nitrogen for 15 minutes.

  • The reactor is charged with 15 g (90.8 mmol) of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee), 28.9 g (136.2 mmol) of potassium phosphate, and 1.73 g (9.8 mmol, 10 mol-%) of copper(I) iodide.[5]

  • 60 ml of toluene is added to create a suspension, which is stirred for 5 minutes.[5]

  • 12.8 ml (100 mmol) of 2-iodotoluene is added to the reaction mixture.[5]

  • The mixture is heated to reflux and maintained for 24 hours.[5]

  • After cooling to room temperature, the mixture is filtered, and the solid residue is washed with toluene.[5]

  • The combined filtrate is washed with 75 ml of water. The aqueous phase is separated and its pH adjusted to 1-2 with 30% HCl.[5]

  • The aqueous phase is then basified with aqueous NaOH to a pH of 12-14 and extracted with toluene.[5]

  • The organic phase is evaporated under reduced pressure to yield atomoxetine free base as an oil.[5]

Step 2: Formation and Recrystallization of (R)-Atomoxetine Hydrochloride

  • The oily residue from Step 1 is redissolved in 80 ml of toluene and warmed to 80°C.[5]

  • 36 g of a 10% HCl-ethyl acetate solution is added dropwise, leading to the precipitation of a white solid upon cooling.[5]

  • The suspension is stirred at room temperature for 5 hours.[5]

  • The solid is collected by filtration and dried in a vacuum oven at approximately 50°C to yield crude Atomoxetine hydrochloride.[5]

  • For recrystallization, the crude product is dissolved in 55 ml of isopropanol by heating to reflux.[5]

  • The solution is slowly cooled to room temperature to allow for the formation of colorless crystals of pure (R)-Atomoxetine hydrochloride.[5]

Quantitative Data
StepProductYieldPurity (HPLC)Enantiomeric Excess (ee)
1(R)-Atomoxetine (free base)Not explicitly stated, used in situ->99% (from starting material)
2(R)-Atomoxetine Hydrochloride83% (crude)99.5%>99%
Recrystallization(R)-Atomoxetine Hydrochloride70.4% (overall)99.9%>99%

Application Note 2: Synthesis of d-threo-Methylphenidate

d-threo-Methylphenidate is a central nervous system stimulant that acts as a dopamine and norepinephrine reuptake inhibitor. It is the more active isomer of methylphenidate and is used in the treatment of ADHD and narcolepsy.[6] The synthesis of the desired d-threo enantiomer can be achieved through enantioselective methods.

Experimental Protocol: Enantioselective Synthesis of d-threo-Methylphenidate Hydrochloride

This protocol describes a method to obtain the hydrochloride salt of d-threo-methylphenidate.

Step 1: Boc-protection of d-threo-methylphenidate

  • A solution of d,l-threo-methylphenidate is reacted with di-tert-butyl dicarbonate (Boc)2O to protect the secondary amine.

Step 2: Methanolysis and Hydrochloride Salt Formation

  • 206 mg (0.62 mmol) of Boc-protected methylphenidate is dissolved in 2.2 ml of methanol.[7]

  • The solution is added to methanol that has been cooled to 0°C and saturated with HCl gas for 15 minutes.[7]

  • The mixture is stirred at 0°C for 30 minutes.[7]

  • The resulting liquid is concentrated in vacuo and triturated with ethyl acetate.[7]

  • The resulting white solid is washed with diethyl ether to yield d-threo-methylphenidate hydrochloride.[7]

Quantitative Data
StepProductYield
2d-threo-Methylphenidate Hydrochloride68.5%

Signaling Pathways and Mechanism of Action

Atomoxetine and the Norepinephrine Transporter (NET)

Atomoxetine's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET).[8] This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration of norepinephrine in the synapse, particularly in the prefrontal cortex.[8] This enhanced noradrenergic signaling is believed to be responsible for the therapeutic effects of atomoxetine in ADHD.

NET_Inhibition_by_Atomoxetine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential Synaptic_NE Norepinephrine (NE) NE_release->Synaptic_NE NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake NE_reuptake->NE_vesicle Repackaging Synaptic_NE->NET Adrenergic_Receptor Adrenergic Receptor Synaptic_NE->Adrenergic_Receptor Binds Signal_Transduction Signal Transduction (Improved Attention & Cognition) Adrenergic_Receptor->Signal_Transduction Atomoxetine Atomoxetine Atomoxetine->NET Inhibits

Atomoxetine's inhibition of the Norepinephrine Transporter (NET).
Methylphenidate and the Dopamine/Norepinephrine Transporters (DAT/NET)

Methylphenidate exerts its therapeutic effects by inhibiting the reuptake of both dopamine and norepinephrine by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][9] This dual inhibition leads to increased extracellular concentrations of both dopamine and norepinephrine in the synaptic cleft, enhancing both dopaminergic and noradrenergic neurotransmission.[6]

DAT_NET_Inhibition_by_Methylphenidate cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_release DA & NE Release DA_NE_vesicle->DA_NE_release Action Potential Synaptic_DA Dopamine DA_NE_release->Synaptic_DA Synaptic_NE Norepinephrine DA_NE_release->Synaptic_NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synaptic_DA->DAT DA_Receptor Dopamine Receptor Synaptic_DA->DA_Receptor Binds Synaptic_NE->NET NE_Receptor Norepinephrine Receptor Synaptic_NE->NE_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling (Improved Focus & Reduced Impulsivity) DA_Receptor->Postsynaptic_Signal NE_Receptor->Postsynaptic_Signal Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits

Methylphenidate's dual inhibition of DAT and NET.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of these neurological disorder drugs using this compound derivatives involves several key stages, from the initial reaction to the final pure active pharmaceutical ingredient (API).

Synthesis_Workflow Start Chiral Precursor (e.g., (1R,2S)-Norephedrine derivative) Reaction Chemical Synthesis (e.g., Coupling, Reduction) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification of Free Base (e.g., Chromatography, Distillation) Workup->Purification Salt_Formation Salt Formation (e.g., with HCl) Purification->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization API Pure API (e.g., Atomoxetine HCl) Recrystallization->API QC Quality Control (HPLC, NMR, ee determination) API->QC

General workflow for API synthesis from chiral precursors.

References

Troubleshooting & Optimization

Improving the yield and purity of 1-Amino-2-phenyl-propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-2-phenyl-propan-2-ol, a versatile amino alcohol used in pharmaceuticals and fine chemical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common and versatile methods for synthesizing this compound include the reductive amination of α-hydroxy ketones and the Grignard reaction. Reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent.[2][3] The Grignard reaction utilizes a Grignard reagent to form a new carbon-carbon bond, leading to the desired alcohol.[4][5]

Q2: My yield is consistently low. What are the likely causes?

Low yields can stem from several factors. In reductive amination, this could be due to an inappropriate choice of reducing agent or catalyst, non-optimal reaction conditions (temperature, pressure, pH), or the formation of side products. For Grignard synthesis, the presence of moisture or protic impurities can quench the Grignard reagent, significantly reducing the yield.[6] Incomplete reactions or the formation of byproducts like biphenyl are also common culprits.[5][6]

Q3: What are the typical impurities I might encounter and how can I minimize them?

Common impurities include diastereomers (in cases of chiral synthesis), unreacted starting materials, and byproducts from side reactions.[7] In Grignard synthesis, biphenyl is a frequent impurity formed from the coupling of the Grignard reagent with unreacted aryl halide.[5] To minimize impurities, ensure the use of pure reagents and anhydrous conditions (for Grignard reactions), and optimize reaction parameters to favor the desired product. Purification is often achieved through recrystallization or column chromatography.

Q4: How can I improve the purity of my final product?

Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system is a common technique to remove impurities.[8] Treatment with an organic acid to form a salt, followed by filtration and liberation of the free base, can also be an effective purification strategy.[7] For challenging separations, column chromatography may be necessary.

Troubleshooting Guides

Reductive Amination of 1-Hydroxy-2-propanone
Issue Potential Cause Recommended Solution
Low Yield Inefficient Reducing Agent: The chosen reducing agent may not be effective for the specific substrate and reaction conditions.Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often effective for reductive amination as they are selective for the imine over the ketone.[2] Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) can also be employed.[9]
Suboptimal pH: The pH of the reaction mixture can significantly impact the formation of the imine intermediate.The reaction is typically carried out in slightly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile.[10]
Side Reactions: The α-hydroxy ketone starting material can be sensitive to extreme pH and temperature, leading to racemization or isomerization.[7]Maintain careful control over pH and temperature throughout the reaction.
Impurity Formation Diastereomer Contamination: The reduction of the imine can lead to the formation of diastereomers.The choice of catalyst and reaction conditions can influence the diastereoselectivity. For instance, the ratio of nickel to aluminum in a Ni-Al catalyst has been shown to be critical for diastereomeric purity.[7]
Over-reduction: Strong reducing agents may reduce other functional groups in the molecule.Use a milder, more selective reducing agent like NaBH3CN.[2]
Reaction Stalls Catalyst Deactivation: The catalyst may become poisoned or deactivated during the reaction.Ensure the purity of all reagents and solvents. If using a heterogeneous catalyst, ensure it is fresh and properly activated.
Grignard Synthesis from Phenylmagnesium Bromide and an Amino Ketone
Issue Potential Cause Recommended Solution
Low or No Yield Quenched Grignard Reagent: Grignard reagents are highly sensitive to moisture and protic solvents (water, alcohols).Ensure all glassware is thoroughly oven or flame-dried. Use anhydrous solvents (e.g., diethyl ether, THF) and reagents.[6]
Inactive Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating.Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[6]
Formation of Biphenyl Impurity Side Reaction: Phenylmagnesium bromide can react with unreacted bromobenzene to form biphenyl, especially at higher temperatures.[5][6]Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of bromobenzene. Control the reaction temperature to avoid excessive heat.[5]
Product Dehydration Acidic Workup Conditions: The tertiary alcohol product can be prone to dehydration to form an alkene under strong acidic conditions during workup.[6]Use a mild acid (e.g., saturated aqueous ammonium chloride) for the workup instead of strong acids.

Data Presentation

Table 1: Comparison of Yields in Reductive Amination Methods
Starting Material Reducing Agent/Catalyst Solvent Temperature (°C) Yield (%) Reference
1-Hydroxy-1-phenyl-2-propanone OximeNickel-Aluminum CatalystWaterExothermic to 95~58[7]
(R)-(-)-1-hydroxy-1-phenyl-2-propanoneAmmonia & Raney Nickel---[9]
1-phenyl-2-propanoneNaBH3CN / Ammonium AcetateMethanolRoom Temp~95 (crude)[8]
L-(R)-phenylacetylcarbinolBenzylamine, Pd(OH)2/CMethanol50High[11]

Note: Yields can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination of 1-phenyl-2-propanone

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-propanone and ammonium acetate in methanol.

  • Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Quench the reaction by adding dilute hydrochloric acid. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted ketone. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of 12.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like acetone.[8]

Protocol 2: Grignard Synthesis of 2-Phenyl-2-propanol (Illustrative for the formation of a similar tertiary alcohol)

This protocol illustrates the general procedure for a Grignard reaction that can be adapted for the synthesis of this compound from a suitable amino ketone precursor.

  • Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate to maintain a gentle reflux.[6]

  • Reaction with Ketone: Cool the Grignard reagent to 0°C. Add a solution of the amino ketone in anhydrous diethyl ether dropwise.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with additional portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[6]

Visualizations

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Ketone & Amine Source add_reductant 2. Add Reducing Agent start->add_reductant react 3. Stir at Room Temp add_reductant->react quench 4. Quench Reaction react->quench wash 5. Acid/Base Washes quench->wash extract 6. Extract Product wash->extract purify 7. Purify (e.g., Recrystallization) extract->purify end end purify->end Final Product

Caption: Workflow for the Reductive Amination Synthesis.

Experimental Workflow: Grignard Synthesis

Grignard_Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification start_grignard 1. React Mg with Aryl Halide add_ketone 2. Add Ketone Solution start_grignard->add_ketone stir 3. Stir add_ketone->stir quench_grignard 4. Quench with NH4Cl stir->quench_grignard extract_grignard 5. Extract Product quench_grignard->extract_grignard purify_grignard 6. Purify extract_grignard->purify_grignard end_grignard end_grignard purify_grignard->end_grignard Final Product

Caption: Workflow for the Grignard Synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed synthesis_method Which synthesis method? start->synthesis_method reductive_amination Reductive Amination synthesis_method->reductive_amination Reductive Amination grignard Grignard Synthesis synthesis_method->grignard Grignard check_reductant Is the reducing agent appropriate and active? reductive_amination->check_reductant check_pH Is the pH optimal (5-6)? check_reductant->check_pH Yes optimize_conditions Optimize T, P, and reaction time. check_reductant->optimize_conditions No check_pH->optimize_conditions No end Yield Improved check_pH->end Yes, investigate other factors. check_anhydrous Were anhydrous conditions maintained? grignard->check_anhydrous check_mg_activation Was the Mg activated? check_anhydrous->check_mg_activation Yes optimize_grignard Control temperature and addition rate. check_anhydrous->optimize_grignard No, ensure dry conditions. check_biphenyl Is biphenyl a major byproduct? check_mg_activation->check_biphenyl Yes check_mg_activation->optimize_grignard No, activate Mg. check_biphenyl->optimize_grignard Yes check_biphenyl->end No, investigate other factors.

Caption: Troubleshooting Flowchart for Low Yield Issues.

References

Overcoming challenges in the chiral resolution of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Resolution of 1-Amino-2-phenyl-propan-2-ol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the chiral resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of this compound? A1: The most common and industrially scalable method is diastereomeric salt crystallization.[1] This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by fractional crystallization.[2]

Q2: Which chiral resolving agents are most effective for this compound? A2: Chiral acids are used to resolve racemic bases like this compound.[3] Commonly successful resolving agents include (+)-tartaric acid, (-)-tartaric acid, and their derivatives like (-)-O,O'-dibenzoyl-L-tartaric acid (DBTA).[4] The choice is often empirical and may require screening several agents to find one that yields well-defined crystals with a significant solubility difference between the two diastereomers.[1]

Q3: How can I determine the enantiomeric excess (ee) of my resolved sample? A3: The enantiomeric excess is typically determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are robust methods that separate the enantiomers on a chiral stationary phase (CSP), allowing for their quantification.[5][6] Capillary electrophoresis and NMR spectroscopy with chiral solvating or derivatizing agents can also be employed.[7][8]

Q4: What is "oiling out," and why does it happen during crystallization? A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of solid crystals. This is often due to high concentrations, rapid cooling, or the use of an inappropriate solvent where the salt's solubility is too high or its melting point is below the crystallization temperature.[9]

Q5: Can I recycle the unwanted enantiomer? A5: Yes, recycling the unwanted enantiomer is crucial for improving process economy. This often involves a racemization step, where the unwanted enantiomer is converted back into the racemic mixture. For some amines, this can be achieved by forming a non-chiral intermediate, such as an imine, and then reducing it back to the racemic amine.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral resolution of this compound via diastereomeric salt crystallization.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form / Solution Remains Clear 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent. 2. Low Supersaturation: The solution is not sufficiently concentrated for nucleation to occur. 3. Purity Issues: Impurities in the racemic amine or resolving agent are inhibiting crystallization.1. Change Solvent: Try a less polar solvent or a mixture of solvents to decrease solubility.[9] 2. Increase Concentration: Carefully evaporate some of the solvent. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired diastereomer, or cooling the solution very slowly.[11] 4. Purify Starting Materials: Ensure the purity of the racemic amine and the resolving agent.
Product "Oils Out" Instead of Crystallizing 1. Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth. 2. High Concentration: The concentration of the salt is above its solubility limit but below the point of spontaneous nucleation. 3. Inappropriate Solvent: The solvent is not optimal for crystallization.1. Slow Down Cooling: Allow the solution to cool to room temperature slowly, then gradually cool further in an ice bath. 2. Dilute the Solution: Add more solvent to dissolve the oil, then attempt to recrystallize under more dilute conditions. 3. Solvent Screening: Experiment with different solvents or solvent mixtures. Sometimes adding an "anti-solvent" (in which the salt is less soluble) can induce crystallization.[9]
Low Yield of the Desired Enantiomer 1. Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemate may not be optimal. 2. Partial Solubility: The desired diastereomeric salt has significant solubility in the mother liquor. 3. Premature Filtration: The crystallization process was not allowed to complete.1. Optimize Molar Ratio: While a 0.5 equivalent of resolving agent is common, varying this ratio can improve yield.[9] 2. Optimize Conditions: Adjust the final crystallization temperature (lower temperature often reduces solubility) and solvent composition. 3. Increase Crystallization Time: Allow the mixture to stir for a longer period (e.g., 12-24 hours) before filtration to maximize crystal formation.[12]
Poor Enantiomeric Excess (ee) 1. Similar Solubilities: The two diastereomeric salts have very similar solubilities in the chosen solvent, leading to co-crystallization. 2. Insufficient Purification: A single crystallization is not enough to achieve high purity.1. Screen Solvents: The key is to find a solvent system that maximizes the solubility difference between the diastereomers. 2. Recrystallize: Perform one or more recrystallizations of the isolated salt. Monitor the enantiomeric excess at each step until it no longer increases.[11][13] 3. Vary the Resolving Agent: A different chiral acid may provide better separation.

Data Presentation: Resolving Agent & Analytical Conditions

Table 1: Comparison of Common Chiral Resolving Agents for Amines

Chiral Resolving AgentTypical Solvent(s)Key Characteristics & Considerations
(+)-Tartaric Acid Alcohols (Methanol, Ethanol, Isopropanol), Water-Alcohol MixturesReadily available and cost-effective. Forms salts that often have good crystallinity. The choice between (+) and (-) enantiomers depends on which diastereomer crystallizes more readily.[3][4]
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) Alcohols, Acetonitrile, Ethyl AcetateA bulkier resolving agent that can sometimes provide better discrimination and higher enantiomeric excess, especially if tartaric acid fails. Often more expensive.[4]
(-)-Mandelic Acid Alcohols, WaterAnother common option. The aromatic ring can participate in π-stacking interactions, which may influence crystal packing and diastereomer separation.[2]
(+)-Camphor-10-sulfonic acid Alcohols, KetonesA strong acid that forms salts with amines. Its rigid, bulky structure can be effective for inducing crystallization.[2]

Table 2: Typical Chiral HPLC Conditions for Phenylpropanolamine Analysis

ParameterCondition 1Condition 2
Column Larihc CF6-P (25 cm)Chiralcel® OD-H or similar polysaccharide-based column
Mobile Phase Acetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2, v/v/v/v)[14]n-Hexane/Isopropanol (90:10, v/v)[5]
Flow Rate 2 mL/min[14]0.5 - 1.0 mL/min[5]
Detection UV at 254 nm[14]UV at 210 nm or 254 nm[5]
Temperature Ambient or controlled (e.g., 25 °C)Controlled (e.g., 25 °C)[5]
Note: TFA = Trifluoroacetic acid, TEA = Triethylamine. Mobile phase additives are often used to improve peak shape for basic compounds.[15] Conditions must be optimized for this compound.

Experimental Protocols

Protocol: Resolution via Diastereomeric Salt Crystallization with (+)-Tartaric Acid

This protocol provides a general procedure. Molar ratios, solvents, and temperatures must be optimized for the specific substrate.

1. Diastereomeric Salt Formation: a. Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol) with gentle heating. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in a minimum amount of the same solvent, heating if necessary.[12] c. Slowly add the tartaric acid solution to the amine solution with continuous stirring. d. Stir the mixture at an elevated temperature for 30-60 minutes.

2. Crystallization and Isolation: a. Allow the solution to cool slowly to room temperature. The formation of a precipitate should be observed. If no solid forms, refer to the Troubleshooting Guide. b. Continue to stir the resulting slurry at room temperature for several hours (or overnight) to ensure crystallization is complete. c. Cool the mixture further in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt. d. Isolate the crystalline solid by vacuum filtration. e. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. f. Dry the solid. At this stage, determine the yield and enantiomeric excess. If the ee is insufficient, proceed to recrystallization.

3. Recrystallization (Optional): a. Dissolve the isolated diastereomeric salt in a minimum amount of hot solvent. b. Follow the cooling and isolation procedure described in step 2. c. Repeat until the enantiomeric excess of the salt is constant and meets the desired specification.

4. Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water. b. Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >11 to deprotonate the amine and break the salt.[3] c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. d. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Visualizations

G General Workflow for Diastereomeric Salt Resolution Racemic Racemic (R/S)-Amine Mix Mix and Dissolve in Solvent Racemic->Mix Agent Chiral Resolving Agent (e.g., (+)-Acid) Agent->Mix Diastereomers Solution of Diastereomeric Salts (R-Amine • +-Acid) (S-Amine • +-Acid) Mix->Diastereomers Crystallize Cool & Crystallize Diastereomers->Crystallize Filter Filter Crystallize->Filter Solid Solid: Less Soluble Diastereomer Salt (e.g., S-Amine • +-Acid) Filter->Solid Solid Liquid Filtrate: More Soluble Diastereomer Salt (e.g., R-Amine • +-Acid) Filter->Liquid Liquid Liberate_S Liberate Amine (Add Base) Solid->Liberate_S Liberate_R Liberate Amine (Add Base) Liquid->Liberate_R Pure_S Pure (S)-Enantiomer Liberate_S->Pure_S Pure_R Enriched (R)-Enantiomer Liberate_R->Pure_R

Caption: Workflow for separating enantiomers using diastereomeric salt crystallization.

G Troubleshooting Crystallization Issues Start Mix Amine & Resolving Agent Result Observe Outcome After Cooling Start->Result Crystals Crystals Formed Result->Crystals Solid Precipitates Oil Product Oiled Out Result->Oil Liquid Layer Separates Clear Solution Remains Clear Result->Clear No Change Proceed Proceed to Filtration & Purity Analysis Crystals->Proceed Sol_Oil 1. Re-heat & Dilute 2. Cool Slowly 3. Change Solvent Oil->Sol_Oil Sol_Clear 1. Concentrate Solution 2. Induce (Scratch/Seed) 3. Use Anti-Solvent 4. Cool Further Clear->Sol_Clear Sol_Oil->Result Re-attempt Sol_Clear->Result Re-attempt

Caption: A logical flowchart for troubleshooting common crystallization problems.

References

Side reactions and byproduct formation in 1-Amino-2-phenyl-propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Amino-2-phenyl-propan-2-ol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, also known as Phenylpropanolamine (PPA).[1][2] The focus is on identifying and mitigating common side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

General Synthesis & Purity Issues

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors throughout the synthetic and purification process:

  • Incomplete Reaction: Ensure the reaction has run for a sufficient duration and at the correct temperature to reach completion. For some methods, this may require several hours of heating.[1]

  • Side Reactions: Competing chemical pathways can consume starting materials or the desired product. Careful control of reaction temperature is critical to minimize the formation of byproducts.[1]

  • Reagent Purity & Stoichiometry: Using impure starting materials or incorrect molar ratios can inhibit the primary reaction. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]

  • Product Loss During Workup: Significant product loss can occur during extraction and purification steps. Optimize extraction by ensuring the correct pH for aqueous and organic phases and perform multiple extractions with smaller solvent volumes for better recovery.[1]

Q2: What analytical methods are recommended for determining the purity of my final product?

A2: Several analytical techniques can be employed to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A widely used and reliable method for purity assessment.[1]

  • Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is excellent for identifying volatile byproducts.[1][3]

  • Spectrophotometry: Techniques like second derivative spectrophotometry can be utilized.[1]

  • Titrimetry: A classic quantitative method to determine the concentration of the amine.[1]

Route 1: Synthesis via Reduction of 1-Phenyl-2-nitropropene

The reduction of 1-phenyl-2-nitropropene (P2NP) is a common route.[4][5] P2NP is typically synthesized from benzaldehyde and nitroethane.[4]

Q3: During the reduction of 1-phenyl-2-nitropropene, my analysis shows the presence of 1-phenyl-2-propanone (P2P). Why is this happening?

A3: The formation of 1-phenyl-2-propanone (P2P) is a known side reaction that can occur through partial reduction and subsequent hydrolysis of the nitro group.[3] The reaction conditions, particularly the choice of reducing agent and the pH during workup, can influence the formation of this ketone byproduct. For instance, reduction with iron in the presence of HCl can be designed to produce P2P as the major product.[3]

Q4: I am observing several unexpected peaks in my GC-MS analysis after a Lithium Aluminum Hydride (LAH) reduction of P2NP. What could these be?

A4: Reduction of P2NP with LAH can lead to a mixture of products if not carefully controlled.[3]

  • Partial Reduction Products: If an insufficient amount of LAH is used, partial reduction can occur, leading to intermediates like 1-phenyl-2-propanoxime as a major component.[3]

  • Starting Material: Unreacted 1-phenyl-2-nitropropene may also be present.

  • Other Byproducts: A variety of other minor byproducts from competing reactions can also be formed. Using a large excess of LAH typically favors the formation of the desired amine.[3]

Route 2: Synthesis via Grignard Reaction

This route often involves the reaction of a suitable precursor with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Q5: My Grignard reaction for the synthesis of this compound is sluggish or fails to initiate. What can I do?

A5: Grignard reactions are notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: The primary cause of failure is the presence of water or other protic solvents, which quench the Grignard reagent.[6][7] Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents.[6]

  • Magnesium Activation: The surface of the magnesium turnings can be coated with an oxide layer, preventing the reaction. Activate the magnesium by gently crushing it with a glass rod, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[7]

  • Initiation: Gentle heating with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous.[6]

Q6: I have a significant amount of a non-polar byproduct in my Grignard reaction mixture, identified as biphenyl. How can I prevent this?

A6: Biphenyl is a common byproduct in Grignard reactions using aryl halides. It forms from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted aryl halide (bromobenzene).[6][7] This side reaction is favored at higher temperatures. To minimize its formation, add the aryl halide solution dropwise and slowly to the magnesium turnings. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling side reaction.[6]

Quantitative Data Summary

The yield of the desired product and the formation of byproducts are highly dependent on the specific reaction conditions. The following table summarizes potential outcomes based on different synthetic parameters.

Synthesis RouteParameterConditionExpected Product YieldKey Byproduct(s) & Estimated %Reference
Benzaldehyde + AlanineTemperature140-150°C~30-40%Oxazolidine intermediate, various thermal decomposition products.[1],[8]
Reduction of P2NPReducing AgentLarge excess LiAlH₄Good to HighMinimal partial reduction products.[3]
Reduction of P2NPReducing Agent5-molar excess LiAlH₄Low (amine)1-phenyl-2-propanoxime (major), other partial reduction products.[3]
Grignard ReactionReagent AdditionSlow, dropwise additionHigherMinimized biphenyl formation.[6]
Grignard ReactionReagent AdditionRapid addition / High tempLowerIncreased biphenyl formation.[7]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 1-Phenyl-2-nitropropene (P2NP) with LiAlH₄

This protocol is a general guideline and requires appropriate laboratory safety measures, including performing the reaction under an inert atmosphere.

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (a large molar excess) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LAH suspension to 0°C using an ice bath.

  • Reactant Addition: Dissolve 1-phenyl-2-nitropropene in anhydrous THF and add it to the dropping funnel. Add the P2NP solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours to ensure the complete reduction of the nitro group.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by a 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

  • Workup: Filter the solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.[1]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reduction of 1-phenyl-2-nitropropene, highlighting the main pathway to the desired amino alcohol and the side reaction leading to the formation of phenyl-2-propanone.

Reaction_Pathway Figure 1: Synthesis and Byproduct Pathway P2NP 1-Phenyl-2-nitropropene Intermediate Nitropropane/Oxime Intermediate P2NP->Intermediate Reduction (e.g., LiAlH4, NaBH4) Product This compound (Desired Product) Intermediate->Product Full Reduction Byproduct 1-Phenyl-2-propanone (P2P) (Byproduct) Intermediate->Byproduct Hydrolysis

Caption: Figure 1: Synthesis and Byproduct Pathway

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Problem Detected: Low Yield / Impure Product analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis unreacted_sm High % of Starting Material? analysis->unreacted_sm side_product Major Byproduct Identified? analysis->side_product unreacted_sm->side_product No sol_incomplete Incomplete Reaction unreacted_sm->sol_incomplete Yes sol_quenched Reagents Quenched (e.g., water in Grignard) unreacted_sm->sol_quenched Yes (Grignard) sol_p2p Byproduct is P2P? side_product->sol_p2p Yes sol_biphenyl Byproduct is Biphenyl? side_product->sol_biphenyl Yes action_incomplete Increase Reaction Time/Temp Check Reagent Stoichiometry sol_incomplete->action_incomplete Cause action_quenched Ensure Anhydrous Conditions Activate Reagents (e.g., Mg) sol_quenched->action_quenched Cause action_p2p Adjust Reducing Agent Control Workup pH sol_p2p->action_p2p Solution action_biphenyl Slow Reagent Addition Maintain Low Temperature sol_biphenyl->action_biphenyl Solution

References

Technical Support Center: Optimization of 1-Amino-2-phenyl-propan-2-ol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions mediated by 1-Amino-2-phenyl-propan-2-ol and related chiral amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and enhancing the outcomes of your asymmetric synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound and similar β-amino alcohols are primarily used as chiral ligands or catalysts in asymmetric synthesis.[1] A classic and widely studied application is in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes to produce chiral secondary alcohols with high enantiomeric purity.[2][3]

Q2: My enantioselective addition of diethylzinc to an aldehyde is giving low enantiomeric excess (ee). What are the potential causes?

A2: Low enantiomeric excess is a common issue that can stem from several factors:

  • Ligand Purity: The chiral ligand must be enantiomerically pure. Any contamination with the other enantiomer will directly reduce the ee of the product.

  • Water Contamination: The reaction is highly sensitive to moisture. Water can react with the organozinc reagent and promote a non-selective background reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incorrect Temperature: The enantioselectivity of these reactions is often highly temperature-dependent. Running the reaction at a non-optimal temperature can significantly decrease the ee.[3]

  • Inappropriate Ligand-to-Metal Ratio: The stoichiometry of the chiral ligand, zinc reagent, and any additives (like Ti(OiPr)4) is critical for forming the active, selective catalytic species.[3]

  • Solvent Effects: The choice of solvent can influence the conformation of the catalytic complex and, therefore, the enantioselectivity. Non-polar solvents like hexane or toluene are commonly used.

Q3: The reaction is very slow or is not proceeding to completion. How can I improve the reaction rate and conversion?

A3: Poor reactivity can often be addressed by:

  • Increasing Temperature: While this may negatively impact enantioselectivity, a modest increase in temperature can improve the reaction rate. A careful balance must be struck.

  • Checking Reagent Activity: Diethylzinc and other organometallic reagents can degrade upon storage. Using a fresh or recently titrated bottle is advisable.

  • Using an Activator: For the addition of diethylzinc to aldehydes, titanium (IV) isopropoxide (Ti(OiPr)4) is often used as an activator or co-catalyst, which can dramatically increase the reaction rate and improve enantioselectivity.[3]

  • Increasing Catalyst Loading: A higher concentration of the chiral ligand can increase the overall rate, although this also has cost implications.

Q4: I am observing the formation of significant byproducts. What are they and how can I avoid them?

A4: In the context of diethylzinc additions, the primary byproduct is often the racemic alcohol from the uncatalyzed, non-selective reaction. To minimize this, ensure the chiral catalyst is active and that the reaction is conducted under optimal conditions for the catalyzed pathway. Other potential side reactions can include reduction of the aldehyde if there are sources of hydride present. Careful control of reagents and reaction conditions is key.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

If you are experiencing poor stereoselectivity, follow this workflow to diagnose and resolve the issue.

G start Low Enantiomeric Excess (ee) check_ligand Verify Purity of Chiral Ligand (>99% ee?) start->check_ligand check_conditions Ensure Strictly Anhydrous Conditions (Solvent & Glassware) check_ligand->check_conditions [ Purity OK ] result Improved ee check_ligand->result [ Impurity Found ] optimize_temp Optimize Reaction Temperature (e.g., 0°C or lower) check_conditions->optimize_temp [ Dry ] check_conditions->result [ Moisture Present ] optimize_ratio Vary Ligand/Ti(OiPr)4/ZnEt2 Ratio optimize_temp->optimize_ratio optimize_temp->result [ Improvement ] change_solvent Screen Different Solvents (e.g., Toluene, Hexane) optimize_ratio->change_solvent optimize_ratio->result [ Improvement ] change_solvent->result [ Improvement ]

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem 2: Low Yield / Incomplete Conversion

If the reaction is not proceeding to completion, consider the following steps.

G start Low Yield / Conversion check_reagents Verify Activity of Diethylzinc (Use fresh/titrated reagent) start->check_reagents add_activator Introduce/Optimize Ti(OiPr)4 Concentration check_reagents->add_activator [ Reagent OK ] result Improved Yield check_reagents->result [ Reagent Degraded ] increase_time Increase Reaction Time add_activator->increase_time add_activator->result [ Improvement ] increase_temp Increase Reaction Temperature (Monitor ee) increase_time->increase_temp increase_time->result [ Improvement ] increase_loading Increase Catalyst Loading (mol %) increase_temp->increase_loading increase_temp->result [ Improvement ] increase_loading->result [ Improvement ]

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the optimization of reaction conditions for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a carbohydrate-derived chiral amino alcohol, which follows the same principles as reactions mediated by this compound.

Table 1: Optimization of Reaction Conditions for Diethylzinc Addition to Benzaldehyde [3]

EntryLigand (mol %)Ti(OiPr)4 (eq.)SolventTemp (°C)Time (h)Conversion (%)ee (%)
1201.2Hexane038085
2151.2Hexane037584
3101.2Hexane037281
451.2Hexane036575
5200Hexane035N/A
6201.0Hexane037883
7201.4Hexane038286
8201.6Hexane038184
9201.2Toluene038588
10201.2Hexane-2066092
11201.2Hexane2529570

Data is representative and adapted from studies on similar chiral amino alcohol ligands to illustrate optimization principles.[3]

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a representative methodology for a reaction mediated by a chiral amino alcohol ligand.

Materials:

  • Chiral Ligand (e.g., this compound)

  • Titanium (IV) isopropoxide (Ti(OiPr)4)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral amino alcohol ligand (0.2 mmol, 20 mol%) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask. Stir the solution at room temperature and add Ti(OiPr)4 (1.2 mmol, 1.2 eq.). Stir the resulting mixture for 30 minutes.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (2.2 mmol, 2.2 eq.) to the reaction mixture. Stir for an additional 30 minutes at 0°C.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq.) dropwise to the flask.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin-Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (10 mL) at 0°C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC or GC.

References

Technical Support Center: Purification of 1-Amino-2-phenyl-propan-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Amino-2-phenyl-propan-2-ol and its structurally related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization Presence of impurities inhibiting crystal formation.- Ensure the product is sufficiently pure before attempting crystallization; additional purification steps may be necessary.[1] - Experiment with different solvents or solvent mixtures for recrystallization. Aliphatic alcohols with 3 to 4 carbon atoms or a concentrated water solution have been suggested.[1][2]
Product is an oil at room temperature.- Cool the oil to induce crystallization.[1]
Peak Tailing in HPLC Analysis Secondary interactions with free silanol groups on the silica-based column packing for basic compounds like Phenylpropanolamine.- Lower the mobile phase pH: Operating at a low pH (e.g., 2.5-3.5) ensures the amine is fully protonated, minimizing interaction with acidic silanol groups.[3] - Add a competing amine: Incorporate a small amount of triethylamine (TEA) (0.1-0.5% v/v) into the mobile phase to block active silanol sites.[3][4]
Poor Resolution Between Target Compound and Impurities in HPLC Inadequate separation of structurally similar compounds like aminopropiophenone, cathinone, and amphetamine.[3]- Adjust organic solvent strength: Increase or decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to alter retention times and improve separation.[3] - Modify mobile phase pH: A slight change in pH can alter the protonation state of the amine and impurities, potentially improving resolution.[3] - Change the organic modifier: Switching between methanol and acetonitrile can change the selectivity of the separation.[3] - Use an ion-pairing reagent: Introducing an ion-pairing reagent like sodium pentanesulfonate can increase the retention of the basic target compound and improve resolution.[3]
Difficulty in Chiral Separation of Enantiomers Suboptimal chiral selector or mobile phase conditions.- Utilize chiral selectors: Cyclodextrins are effective for the chiral separation of phenylpropanolamine enantiomers in capillary electrophoresis.[5] - Employ chiral derivatizing agents: Reaction with agents like 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate can form diastereomeric derivatives that are separable by reversed-phase chromatography.[6] - Optimize mobile phase additives: The use of acid additives like TFA or AA in the mobile phase can significantly affect the resolution of enantiomers on certain chiral stationary phases.[4]

Frequently Asked Questions (FAQs)

Q1: What are the initial purification steps for crude this compound?

A1: A common initial purification strategy involves acid-base extraction. The crude product can be dissolved in an acidic solution (e.g., 20% HCl) and washed with a non-polar solvent like hexane to remove non-basic impurities and unreacted starting materials.[1] The aqueous layer is then basified, and the freebase of the target compound is extracted with an organic solvent such as methylene chloride.[1]

Q2: How can I further purify this compound after extraction?

A2: After extraction and solvent removal, the resulting oil can often be crystallized by cooling.[1] For higher purity, recrystallization from a suitable solvent is recommended.[1] Lower aliphatic alcohols, such as isopropanol, have been shown to be effective for the recrystallization of the hydrochloride salt.[2][7]

Q3: What are some common impurities I should be aware of?

A3: For phenylpropanolamine, a related compound, common impurities can include precursors like aminopropiophenone and structurally similar compounds such as cathinone and amphetamine.[3] The presence of diastereomers, for instance, 1-threo-2-amino-1-phenyl-1-propanol as an impurity in 1-erythro-2-amino-1-phenyl-1-propanol, is also a consideration.[8]

Q4: What analytical techniques are suitable for assessing the purity of this compound and its derivatives?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and separating impurities.[3] For chiral compounds, specialized chiral HPLC or capillary electrophoresis (CE) methods are necessary to determine enantiomeric purity.[4][5][6] NMR spectroscopy can also be used to determine enantiopurity by using chiral solvating agents.[9]

Q5: Are there specific methods for separating the enantiomers of these compounds?

A5: Yes, chiral separation is crucial as enantiomers can have different pharmacological effects.[5][10] Techniques include:

  • Capillary Electrophoresis (CE): Using chiral selectors like cyclodextrins in the background electrolyte.[5]

  • Chiral HPLC: This can be done directly using a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[4][6]

Experimental Protocols

Protocol 1: Acid-Base Extraction and Crystallization

This protocol describes a general method for the purification of this compound from a crude reaction mixture.

  • Acidification and Washing: Dissolve the crude product in a 20% hydrochloric acid solution.[1] Wash the acidic solution twice with hexane to remove non-polar impurities.[1]

  • Basification and Extraction: Basify the aqueous solution with a suitable base (e.g., NaOH). Extract the liberated freebase of the product with three portions of methylene chloride.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[1] Remove the solvent under reduced pressure to yield the product as an oil.[1]

  • Crystallization: Cool the resulting oil to induce crystallization.[1] For further purification, the hydrochloride salt can be formed and recrystallized from an aliphatic alcohol like isopropanol.[2]

Protocol 2: Chiral Separation by Capillary Electrophoresis (for Phenylpropanolamine)

This protocol is adapted for the enantiomeric separation of phenylpropanolamine and can serve as a starting point for related derivatives.[5]

  • Capillary and Electrolyte Preparation: Use a fused-silica capillary. The background electrolyte should contain a chiral selector, such as a sulfated β-cyclodextrin derivative.[5]

  • Sample Injection: Inject the sample using hydrodynamic injection.[5]

  • Electrophoresis: Apply a positive voltage (e.g., +20 kV) at a controlled temperature (e.g., 25 °C).[5]

  • Detection: Monitor the separation using UV detection at an appropriate wavelength (e.g., 206 nm).[5]

  • Data Analysis: Determine the migration times for the two enantiomer peaks and calculate the resolution.[5]

Quantitative Data Summary

The following table summarizes performance data for the enantioseparation of phenylpropanolamine using an optimized capillary electrophoresis method with HDAS-β-CD as a chiral selector.[5]

Parameter Value
Migration Time (Enantiomer 1)Varies
Migration Time (Enantiomer 2)Varies
Resolution (Rs)> 1.5 (Baseline)

Visualizations

PurificationWorkflow start Crude Product extraction Acid-Base Extraction start->extraction wash Wash with Non-Polar Solvent extraction->wash basify Basify Aqueous Layer wash->basify extract_product Extract with Organic Solvent basify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate isolated_product Isolated Product (Oil or Solid) dry_concentrate->isolated_product recrystallization Recrystallization isolated_product->recrystallization final_product Pure Crystalline Product recrystallization->final_product analysis Purity Analysis (e.g., HPLC) final_product->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree start Low Purity in HPLC? peak_shape Poor Peak Shape (Tailing)? start->peak_shape Yes resolution Poor Resolution? start->resolution No peak_shape->resolution No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes add_tea Add Competing Amine (TEA) peak_shape->add_tea Yes enantiomeric_purity Chiral Separation Needed? resolution->enantiomeric_purity No adjust_solvent Adjust Organic Solvent Ratio resolution->adjust_solvent Yes change_solvent Change Organic Solvent resolution->change_solvent Yes chiral_method Develop Chiral Separation Method (CE or HPLC) enantiomeric_purity->chiral_method Yes end Purity Improved enantiomeric_purity->end No adjust_ph->end add_tea->end adjust_solvent->end change_solvent->end chiral_method->end

Caption: Decision tree for troubleshooting HPLC purification issues.

References

Addressing racemization issues during the synthesis of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of 1-Amino-2-phenyl-propan-2-ol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low enantiomeric excess (ee) in my final product. What are the common causes?

Low enantiomeric excess is a frequent issue and can originate from several factors throughout the synthetic process. The most common causes include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations can significantly influence the stereochemical outcome of your reaction.

  • Impure Starting Materials: The enantiopurity of your starting materials, including any chiral auxiliaries or catalysts, is critical. Impurities can interfere with the desired stereoselective pathway.

  • Racemization During Reaction or Work-up: The product itself may be susceptible to racemization under the reaction conditions or during the purification process, especially in the presence of acidic or basic reagents or at elevated temperatures.[1][2]

  • Inappropriate Reagents: The choice of catalyst, chiral auxiliary, or reducing agent may not be optimal for achieving high stereoselectivity with this specific substrate.[3]

Q2: How can I minimize racemization during the synthesis?

Minimizing racemization requires careful control over the reaction conditions. Here are some key strategies:

  • Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by favoring the desired kinetic product.[1] It is crucial to conduct temperature optimization studies for your specific reaction.

  • Choice of Base/Acid: If your synthesis involves acid or base-catalyzed steps, use the mildest conditions possible. For base-mediated reactions, sterically hindered, weaker bases like 2,4,6-collidine may be preferable to stronger, less hindered bases which can accelerate racemization.[2]

  • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to product racemization.

  • Mild Work-up Procedures: During extraction and purification, use mild acidic or basic conditions to avoid racemization of the final product.[1] Saturated ammonium chloride or sodium bicarbonate solutions are often good choices.

  • Protecting Groups: Consider using appropriate protecting groups for the amine and hydroxyl functionalities that can be removed under gentle conditions.[1]

Q3: My synthesis involves a reductive amination step. How can I improve the stereoselectivity?

For reductive amination, several factors can be optimized:

  • Catalyst Selection: The choice of catalyst is crucial. For example, in the synthesis of the related l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, platinum and palladium catalysts have been used effectively.[4]

  • Hydrogenation Conditions: The hydrogen pressure and reaction temperature during catalytic hydrogenation can impact the diastereoselectivity. Optimization of these parameters is recommended.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Non-polar solvents may lead to higher enantiomeric excess in some cases.[5]

Q4: How can I accurately determine the enantiomeric excess of my product?

Several analytical techniques can be used to determine the enantiomeric excess (ee) of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate the enantiomers. This method is suitable for volatile compounds or those that can be derivatized to be more volatile.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral solvating or derivatizing agent can induce different chemical shifts for the protons of the two enantiomers, allowing for the determination of their ratio by integration.[7]

Data Presentation

The following table summarizes reported enantiomeric excess values for the synthesis of related chiral amino alcohols under different conditions. This data can serve as a benchmark for optimizing your own synthesis.

ProductKey Reaction StepCatalyst/AuxiliarySolventTemperature (°C)Enantiomeric Excess (ee%)Reference
(S)-2-PhenylglycinolMulti-enzyme cascadeAt-ωTA, Bs-AlaDH, Aa-ADHAqueous buffer30>99.4[8]
(R)-PhenylethanolamineMulti-enzyme cascadeAmine dehydrogenaseAqueous buffer30>99.9[8]
L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-olReductive amination5% Pt/CEthanol20Not specified, but high erythro-selectivity[4]
L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-olHydrogenolysis20% Pd(OH)₂/CMethanol2497.1[4]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of 1,2-Amino Alcohols via a Multi-Enzyme Cascade (Adapted from[8])

This protocol describes a general enzymatic approach to producing enantiomerically pure amino alcohols, which can be adapted for this compound. This example focuses on the conversion of a chiral diol intermediate.

  • Reaction Setup:

    • In a suitable reaction vessel, prepare an ammonium formate buffer (e.g., 2 M, pH 8.5).

    • Add the chiral diol starting material (e.g., 1-phenyl-1,2-propanediol), NAD⁺, and pyridoxal 5'-phosphate (PLP).

    • Add the required enzymes: an alcohol dehydrogenase, a transaminase, and an alanine dehydrogenase for cofactor recycling.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 70 hours).

  • Work-up and Purification:

    • Adjust the pH of the aqueous reaction mixture to basic with an appropriate base (e.g., 10 M KOH).

    • Saturate the aqueous phase with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic phases over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol.

    • Purify the product using column chromatography or other suitable methods.

Protocol 2: Diastereoselective Reductive Amination for the Synthesis of l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol (Adapted from[4])

This protocol details a key step in the synthesis of a diastereomer of the target compound, illustrating a robust chemical method.

  • Reductive Amination:

    • In a pressure reactor, combine L-(R)-phenylacetylcarbinol, benzylamine, a platinum-on-carbon catalyst (e.g., 5% Pt/C), and a suitable solvent like ethanol.

    • Pressurize the reactor with hydrogen (e.g., 3 kg/cm ²) and stir the mixture at a controlled temperature (e.g., 20 °C) for several hours.

    • Monitor the reaction for completion.

  • Isolation of Intermediate:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylamino alcohol intermediate.

  • Hydrogenolysis (Debenzylation):

    • Dissolve the crude intermediate in a solvent such as methanol.

    • Add a palladium-based catalyst (e.g., 20% Pd(OH)₂/C).

    • Pressurize the reactor with hydrogen (e.g., 5 kg/cm ²) and stir at room temperature until the debenzylation is complete.

  • Final Product Isolation:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude final product.

    • The product can be further purified by recrystallization or chromatography.

Visualizations

Racemization_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) Observed cause1 Suboptimal Reaction Conditions start->cause1 cause2 Impure Starting Materials start->cause2 cause3 Racemization During Process start->cause3 solution1a Optimize Temperature (Lower is often better) cause1->solution1a solution1b Screen Solvents cause1->solution1b solution1c Adjust Reaction Time cause1->solution1c solution2 Verify Purity of Chiral Auxiliary/Catalyst (e.g., via Chiral HPLC) cause2->solution2 solution3a Use Milder Work-up Conditions (e.g., sat. NH4Cl) cause3->solution3a solution3b Employ Weaker, Sterically Hindered Bases cause3->solution3b

Caption: Troubleshooting flowchart for low enantiomeric excess.

Racemization_Mechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_enantiomer (R)-1-Amino-2-phenyl-propan-2-ol intermediate Planar Intermediate (e.g., Enolate/Imine) R_enantiomer->intermediate Proton Abstraction S_enantiomer (S)-1-Amino-2-phenyl-propan-2-ol S_enantiomer->intermediate Proton Abstraction intermediate->R_enantiomer Protonation intermediate->S_enantiomer Protonation conditions Harsh Conditions: - Strong Acid/Base - High Temperature conditions->intermediate

Caption: General mechanism of racemization.

Experimental_Workflow start Chiral Starting Material (e.g., L-(R)-phenylacetylcarbinol) step1 Reductive Amination (+ Benzylamine, Pt/C, H2) start->step1 intermediate N-Protected Amino Alcohol Intermediate step1->intermediate step2 Hydrogenolysis (Pd(OH)2/C, H2) intermediate->step2 product Final Product (this compound) step2->product analysis Analysis of Enantiomeric Excess (Chiral HPLC/GC/NMR) product->analysis

Caption: A synthetic workflow example.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 1-Amino-2-phenyl-propan-2-ol.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving peak tailing in your HPLC analysis of this compound.

Q1: My peak for this compound is showing significant tailing. What are the most common causes and where should I start troubleshooting?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common challenge. The primary reason is often secondary interactions between the positively charged amine group of the analyte and ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1]

To begin troubleshooting, follow this logical workflow:

Troubleshooting_Workflow start Peak Tailing Observed for This compound q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks system_issue Potential System-Wide Issue: - Column void/damage - Extra-column volume - Contamination q_all_peaks->system_issue Yes analyte_specific Likely Analyte-Specific Issue: Secondary Interactions with Stationary Phase q_all_peaks->analyte_specific No troubleshoot_system Troubleshoot System: - Check for column voids - Inspect tubing and connections - Flush the system system_issue->troubleshoot_system troubleshoot_secondary Troubleshoot Secondary Interactions: - Optimize mobile phase pH - Use an end-capped column - Add mobile phase modifier analyte_specific->troubleshoot_secondary

Initial troubleshooting workflow for peak tailing.
Q2: How does the pH of the mobile phase affect peak tailing for this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds.[2] this compound has a basic amino group. At a mid-range pH, residual silanol groups on the silica packing are ionized and negatively charged, leading to strong ionic interactions with the protonated (positively charged) analyte. This secondary retention mechanism is a primary cause of peak tailing.[1]

  • At low pH (e.g., pH 2-3): The silanol groups are protonated (Si-OH) and thus neutral. This minimizes the secondary ionic interactions with the positively charged analyte, leading to a more symmetrical peak shape.[1]

  • At high pH (e.g., pH > 8): The basic analyte itself is deprotonated and becomes neutral, which can also reduce tailing. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[3]

Silanol_Interaction Interaction of this compound with Stationary Phase at Different pH cluster_low_ph Low pH (e.g., 2-3) cluster_mid_ph Mid pH (e.g., 4-7) Analyte_low Analyte-NH3+ Silanol_low Si-OH (Neutral) label_low Minimal Interaction (Good Peak Shape) Analyte_mid Analyte-NH3+ Silanol_mid Si-O- (Ionic) Analyte_mid->Silanol_mid Strong Ionic Interaction label_mid Peak Tailing

Effect of mobile phase pH on analyte-stationary phase interaction.
Q3: I've adjusted the pH, but I still see some tailing. What else can I do?

If pH optimization is insufficient, consider the following:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them inert. Using a high-purity, well-end-capped C18 or C8 column can significantly reduce peak tailing for basic compounds.

  • Add a Mobile Phase Modifier: A small concentration (e.g., 0.1-0.5%) of a basic additive like triethylamine (TEA) can be added to the mobile phase.[4] TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte, which improves peak shape. However, TEA can be difficult to remove from the column and may suppress MS signals.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask residual silanol activity and improve peak symmetry.[6]

  • Consider Column Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics. However, this effect is analyte-dependent.[5]

Frequently Asked Questions (FAQs)

  • Q: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

    • A: Yes, the organic modifier can influence peak shape.[1] Methanol is a more protic solvent and can interact more strongly with silanol groups, potentially reducing their interaction with the basic analyte. If you are experiencing tailing with acetonitrile, switching to methanol (or a combination of both) may improve peak symmetry.

  • Q: Could my guard column be causing the peak tailing?

    • A: Absolutely. A contaminated or worn-out guard column is a common source of peak tailing and other chromatographic problems. If you use a guard column, replacing it is a simple and effective troubleshooting step.[1]

  • Q: My peak tailing is intermittent. What could be the cause?

    • A: Intermittent issues often point to inconsistencies in your method. Check for:

      • Inconsistent mobile phase preparation: Ensure accurate and consistent preparation, especially the pH adjustment and buffer concentration.[1]

      • Fluctuating column temperature: Use a column oven to maintain a stable temperature.

      • Sample matrix effects: If the sample matrix varies, it could be the source of the inconsistency.

  • Q: Is it possible to overload the column with this compound?

    • A: Yes, injecting too high a concentration or a large volume of the analyte can lead to column overload, which can manifest as peak tailing or fronting. Try diluting your sample or reducing the injection volume to see if the peak shape improves.

Data Presentation

The following table demonstrates the effect of mobile phase pH on the peak asymmetry of a basic compound, methamphetamine, which is structurally similar to this compound. This data illustrates the general principle that lowering the pH for a basic analyte can significantly improve peak shape.

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33
Data derived from a study on the separation of basic drug compounds.[5]

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound with Good Peak Shape

Objective: To provide a starting point for the HPLC analysis of this compound, optimized for symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid for pH adjustment

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous component by dissolving a suitable buffer (e.g., potassium phosphate) in HPLC-grade water to a final concentration of 20 mM.

    • Adjust the pH of the aqueous solution to 3.0 with phosphoric acid.[1]

    • The mobile phase will be a mixture of this aqueous buffer and acetonitrile. A typical starting point is 70:30 (v/v) aqueous:acetonitrile.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions and samples.

    • Evaluate the peak shape of this compound. The asymmetry factor should ideally be between 0.9 and 1.5.

Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

Procedure:

  • Prepare three different mobile phases as described in Protocol 1, but adjust the pH of the aqueous component to three different levels: 3.0, 5.0, and 7.0.

  • Using the same column and other chromatographic conditions, sequentially run your analysis with each mobile phase.

  • Ensure the column is thoroughly equilibrated with each new mobile phase before injecting your sample.

  • For each pH, record the chromatogram and calculate the tailing factor or asymmetry factor for the this compound peak.

  • Compare the results to determine the optimal pH for symmetrical peak shape.

References

Enhancing the stability of 1-Amino-2-phenyl-propan-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-Amino-2-phenyl-propan-2-ol under various reaction conditions.

Disclaimer: Direct stability data for this compound is limited. Much of the following guidance is based on the chemical properties of structurally similar aryl amino alcohols and general principles of chemical stability. It is crucial to perform specific stability studies for your particular application and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry place.[1] Many suppliers recommend refrigeration at 2-8°C.[1] It should be kept in a tightly sealed container to protect it from atmospheric moisture and oxygen.

Q2: My solution of this compound is developing a color (e.g., yellow or brown) over time. What is the likely cause?

Q3: What are the primary degradation pathways for a compound like this compound?

Based on its structure, the primary anticipated degradation pathways include:

  • Reaction with Carbonyls: Primary amines can react with aldehydes and ketones present as impurities or reactants, forming imines (Schiff bases).

  • Thermal Degradation: At elevated temperatures, amino alcohols can undergo various decomposition reactions. For related compounds, this can involve dehydration or fragmentation.

Q4: How can I minimize the oxidative degradation of this compound in my experiments?

To minimize oxidative degradation, consider the following strategies:

  • Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Use of Antioxidants: The addition of antioxidants may help to prevent oxidative degradation. The choice of antioxidant will depend on the specific reaction conditions and downstream applications.

  • Control of Metal Ions: Use high-purity solvents and reagents to minimize trace metal contamination, which can catalyze oxidation. The use of a chelating agent like EDTA could also be considered.

  • Light Protection: Store the compound and reaction mixtures in amber vials or protect them from light to prevent photolytic degradation.

Q5: Is this compound sensitive to pH?

While specific data is not available, amino alcohols are basic compounds. The stability of the free base versus its protonated (salt) form can differ significantly. In acidic conditions, the amino group will be protonated, which may protect it from certain reactions like N-oxidation. However, extreme pH (both acidic and basic) and high temperatures can promote degradation. The optimal pH for stability should be determined experimentally.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action(s)
Reduced Potency or Yield Degradation of the starting material.- Confirm the purity of this compound before use using an appropriate analytical method (e.g., HPLC, NMR).- Implement stabilization strategies mentioned in the FAQs, such as using an inert atmosphere.
Formation of Impurities Oxidative or thermal degradation; reaction with other components.- Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use a stability-indicating analytical method to monitor the formation of impurities during the reaction.- Re-evaluate the compatibility of all reagents and solvents in your reaction mixture.
Inconsistent Results Variable stability of this compound between batches or experiments.- Standardize handling and storage procedures.- Ensure consistent quality of solvents and reagents.- Monitor for potential contaminants in your reaction system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution.

    • Oxidation: Add 3% hydrogen peroxide to the stock solution.

    • Thermal Stress: Heat the stock solution at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., UV-Vis lamp).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with a UV or mass spectrometric detector to quantify the parent compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to check for peak purity. A mass spectrometer (MS) can be used for the identification of unknown degradation products.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

logical_relationship Troubleshooting Logic for Stability Issues start Stability Issue Observed (e.g., Color Change, Impurity Formation) check_storage Verify Storage Conditions (Cool, Dry, Sealed) start->check_storage check_atmosphere Assess Reaction Atmosphere (Presence of Oxygen?) start->check_atmosphere check_purity Analyze Purity of Starting Material and Reagents start->check_purity protect_light Protect from Light check_storage->protect_light Light exposure possible implement_inert Implement Inert Atmosphere (Nitrogen or Argon) check_atmosphere->implement_inert Oxygen present add_antioxidant Consider Adding Antioxidant check_atmosphere->add_antioxidant Oxidation suspected experimental_workflow General Workflow for Stability Assessment start Define Stability Study Goals method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation identify_products Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_products stability_protocol Design Long-Term and Accelerated Stability Protocol identify_products->stability_protocol execute_study Execute Stability Study stability_protocol->execute_study analyze_data Analyze Data and Determine Shelf-Life execute_study->analyze_data

References

Catalyst selection and optimization for 1-Amino-2-phenyl-propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-2-phenyl-propan-2-ol and its stereoisomers (norephedrine and norpseudoephedrine). The following sections detail two primary catalytic methods: Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis with Transaminases.

I. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the stereoselective synthesis of chiral amines from imines. In the context of this compound synthesis, a common route involves the ATH of a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one.

Troubleshooting Guide: Asymmetric Transfer Hydrogenation
Issue Potential Cause Troubleshooting Action
Low or No Conversion Inactive Catalyst: The Rh-catalyst may have degraded due to exposure to air or moisture.Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored catalyst.
Inefficient Hydrogen Source: The formic acid/triethylamine (HCOOH/Et3N) mixture may not be in the optimal ratio or may have degraded.Use a freshly prepared HCOOH/Et3N mixture, typically in a 5:2 molar ratio. The ratio can be fine-tuned as it can affect both reaction rate and enantioselectivity.[1]
Low Reaction Temperature: While lower temperatures can favor enantioselectivity, they may also slow down the reaction rate significantly.If the reaction is sluggish, consider a modest increase in temperature, monitoring the impact on enantioselectivity.
Low Enantioselectivity (ee) Suboptimal Catalyst-Ligand Combination: The chosen chiral ligand may not be optimal for the specific substrate.Screen a variety of chiral ligands. For the ATH of the cyclic sulfamidate imine of 1-hydroxy-1-phenyl-propan-2-one, (S,S)- or (R,R)-CpRhCl(TsDPEN) has been shown to be highly effective.[2][3][4]
Incorrect HCOOH/Et3N Ratio: The composition of the hydrogen source can influence the transition state of the reaction.Systematically vary the molar ratio of formic acid to triethylamine to find the optimal balance for enantioselectivity.[1]
Presence of Water or Other Impurities: Water can interfere with the catalyst and affect the chiral environment.Ensure all reagents and solvents are anhydrous and the reaction is performed under strictly inert conditions.
Racemization of Product: The product may be racemizing under the reaction or work-up conditions.Once the reaction is complete, proceed with the work-up promptly. Avoid harsh acidic or basic conditions during purification if the product is susceptible to racemization.
Catalyst Deactivation Ligand Degradation: The chiral ligand may degrade over the course of the reaction.A mechanistic study of a similar transfer hydrogenation catalyst showed that ligand exchange could lead to deactivation.[5] If catalyst recycling is attempted, monitor its performance closely.
Formation of Inactive Catalyst Species: The active catalytic species may convert to an inactive form.Studies on Noyori-type catalysts have shown that arene loss from the complex can lead to deactivation.[3] While the Cp ligand is generally robust, prolonged reaction times or high temperatures could contribute to degradation.
Frequently Asked Questions (FAQs): Asymmetric Transfer Hydrogenation

Q1: What is the typical catalyst loading for the ATH synthesis of norephedrine isomers?

A1: For the asymmetric transfer hydrogenation of the cyclic sulfamidate imine using a chiral Rh-complex like (S,S)- or (R,R)-Cp*RhCl(TsDPEN), a catalyst loading of around 0.3 mol% has been reported to be effective.

Q2: How critical is the purity of the starting materials and solvents?

A2: The purity of all components is crucial. Impurities can poison the catalyst, leading to lower conversion and enantioselectivity. It is highly recommended to use freshly purified solvents and high-purity reagents.

Q3: Can the catalyst be recycled?

A3: While homogeneous catalysts like the Rh-complexes are challenging to recycle, immobilization on a solid support is a potential strategy. However, deactivation over multiple cycles is a common issue.[5]

Q4: What is "Dynamic Kinetic Resolution" in this context?

A4: In this synthesis, the starting material is a racemic ketone which is converted to a prochiral imine. Dynamic Kinetic Resolution (DKR) refers to the process where the two enantiomers of a starting material are in rapid equilibrium while one is selectively converted to a single enantiomer of the product. In this ATH reaction, the prochiral imine undergoes reduction with DKR, allowing for a theoretical yield of up to 100% of a single stereoisomer.[2][3][4]

Quantitative Data: Catalyst Performance in ATH
CatalystSubstrateProductYield (%)ee (%)Reference
(S,S)-CpRhCl(TsDPEN)Cyclic sulfamidate imine of 1-hydroxy-1-phenyl-propan-2-one(4S,5R)-cyclic sulfamidate9396 (99 after recrystallization)
(R,R)-CpRhCl(TsDPEN)Cyclic sulfamidate imine of 1-hydroxy-1-phenyl-propan-2-one(4R,5S)-cyclic sulfamidate-99[3]
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a general guideline based on reported procedures for the ATH of a cyclic sulfamidate imine.[2][3][4]

1. Preparation of the Catalyst Solution:

  • In a glovebox, dissolve the chiral Rh-catalyst (e.g., (S,S)-Cp*RhCl(TsDPEN)) in a suitable anhydrous solvent (e.g., dichloromethane) to a desired concentration.

2. Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the cyclic sulfamidate imine substrate.

  • Dissolve the substrate in anhydrous solvent.

  • Add the freshly prepared formic acid/triethylamine (5:2 molar ratio) mixture.

  • Add the catalyst solution via syringe.

3. Reaction Execution:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within 15-30 minutes.

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to improve enantiomeric excess.

Diagrams

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_catalyst Prepare Catalyst Solution (inert atmosphere) start->prep_catalyst prep_reagents Prepare Substrate and Reagent Mixture start->prep_reagents mix Combine Catalyst and Reagents prep_catalyst->mix prep_reagents->mix react Stir at Room Temperature mix->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Final Product purify->end Biocatalysis_Pathway cluster_main Transaminase Catalytic Cycle cluster_equilibrium Driving the Equilibrium Ketone Ketone Substrate (e.g., L-PAC) Enzyme_PLP Transaminase-PLP Ketone->Enzyme_PLP binds Amine_Donor Amine Donor (e.g., Isopropylamine) Enzyme_PMP Transaminase-PMP Amine_Donor->Enzyme_PMP binds Excess_Donor Use large excess of Amine Donor Amine_Donor->Excess_Donor Enzyme_PLP->Enzyme_PMP Amino group transfer Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme_PLP->Ketone_Byproduct releases Enzyme_PMP->Enzyme_PLP regenerates Chiral_Amine Chiral Amine Product (this compound) Enzyme_PMP->Chiral_Amine releases Byproduct_Removal Remove Ketone Byproduct (e.g., evaporation or coupled enzyme system) Ketone_Byproduct->Byproduct_Removal Troubleshooting_Biocatalysis Start Low Conversion? Check_Equilibrium Is reaction at equilibrium? Start->Check_Equilibrium Yes Check_Activity Is enzyme active? Check_Equilibrium->Check_Activity No Action_Equilibrium Increase amine donor conc. Remove byproduct Check_Equilibrium->Action_Equilibrium Yes Action_Activity Check pH, Temp. Use fresh enzyme Check_Activity->Action_Activity No Check_Inhibition Is there product inhibition? Check_Activity->Check_Inhibition Yes Success Problem Solved Action_Equilibrium->Success Action_Activity->Success Action_Inhibition Lower substrate conc. Use biphasic system Check_Inhibition->Action_Inhibition Yes Check_Inhibition->Success No Action_Inhibition->Success

References

Technical Support Center: Purification of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Amino-2-phenyl-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities may include:

  • Diastereomers: If the synthesis is not stereospecific, other diastereomers of this compound may be present. For the related compound 1-erythro-2-amino-1-phenyl-1-propanol, the main diastereomeric impurity is 1-threo-2-amino-1-phenyl-1-propanol.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis.

  • Byproducts of Synthesis: Side-reaction products can be a significant source of impurities. For instance, in related syntheses, byproducts like 2,5-dimethyl-3,6-diphenyl-2,5-dihydropyrazine can form through self-condensation of intermediates.[1][2]

  • Reagents and Catalysts: Residual reagents, solvents, and catalysts used during the synthesis and workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective methods for purifying this compound are:

  • Recrystallization: This is a widely used technique to purify the free base or its salt form.

  • Salt Formation and Recrystallization: Converting the amine to a salt, typically the hydrochloride salt, can facilitate purification by recrystallization. The salt often has different solubility properties than the free base, allowing for separation from impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The choice of solvent is crucial for effective recrystallization. Suitable solvents include:

  • Lower Alcohols: Methanol, ethanol, propanol, and isopropanol are often effective for recrystallizing the free base or its salts.[3]

  • Ethers: Diethyl ether can be used, particularly for the precipitation of the hydrochloride salt.[1]

  • Solvent Mixtures: A mixture of solvents can be used to achieve the desired solubility characteristics. For example, a mixture of ethanol and ether with the addition of petroleum ether has been used for a related compound.[4] Acetone can also be used for recrystallization of the hydrochloride salt.[5]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A: Low yield during recrystallization can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Low Recrystallization Yield

start Start: Low Recrystallization Yield check_solubility Is the compound too soluble in the chosen solvent at room temperature? start->check_solubility check_volume Was an excessive volume of solvent used? check_solubility->check_volume No change_solvent Action: Select a less polar solvent or a solvent mixture. check_solubility->change_solvent Yes check_cooling Was the cooling process too rapid or incomplete? check_volume->check_cooling No reduce_volume Action: Use the minimum amount of hot solvent to dissolve the crude product. check_volume->reduce_volume Yes check_filtration Was there product loss during filtration? check_cooling->check_filtration No optimize_cooling Action: Allow for slow cooling to room temperature, then cool in an ice bath. check_cooling->optimize_cooling Yes end_good Resolution: Improved Yield check_filtration->end_good No, further investigation needed improve_filtration Action: Ensure the filter paper is properly seated and wash the crystals with a minimal amount of cold solvent. check_filtration->improve_filtration Yes change_solvent->end_good reduce_volume->end_good optimize_cooling->end_good improve_filtration->end_good

Caption: Troubleshooting workflow for low recrystallization yield.

Issue 2: Product Fails to Crystallize

Q: My product has oiled out or remains in solution instead of crystallizing. How can I induce crystallization?

A: The failure of a compound to crystallize is a common issue. The following steps can help induce crystallization:

Methods to Induce Crystallization

start Start: Product Oiled Out or Remains in Solution scratch Action: Scratch the inside of the flask with a glass rod at the surface of the solution. start->scratch seed Action: Add a seed crystal of the pure compound to the solution. scratch->seed cool Action: Cool the solution in an ice bath or refrigerator. seed->cool concentrate Action: Partially evaporate the solvent to increase the solute concentration. cool->concentrate add_antisolvent Action: Add a solvent in which the compound is insoluble (an 'anti-solvent') dropwise until turbidity persists. concentrate->add_antisolvent end_good Result: Crystallization Initiated add_antisolvent->end_good

Caption: Sequential methods to induce crystallization.

Issue 3: Persistent Impurities After Recrystallization

Q: I have recrystallized my product, but it is still impure. What should I do?

A: If a single recrystallization does not sufficiently purify the product, consider the following options:

Troubleshooting Persistent Impurities

start Start: Impure Product After One Recrystallization repeat_recrystallization Is the impurity profile similar to the crude material? start->repeat_recrystallization change_solvent Action: Perform a second recrystallization using a different solvent or solvent system. repeat_recrystallization->change_solvent Yes salt_formation Action: Convert the free base to its hydrochloride salt and recrystallize. repeat_recrystallization->salt_formation No, new impurities chromatography Consider Column Chromatography change_solvent->chromatography If impurities persist end_good Resolution: Pure Product Obtained change_solvent->end_good salt_formation->chromatography If impurities persist salt_formation->end_good chromatography->end_good

Caption: Strategy for removing persistent impurities.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is adapted from methods used for similar phenylpropanolamines and is a general guideline.

Experimental Workflow

step1 Step 1: Dissolve crude this compound free base in a suitable solvent (e.g., diethyl ether or isopropanol). step2 Step 2: Cool the solution in an ice bath. step1->step2 step3 Step 3: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or ethanolic HCl) dropwise with stirring until the pH is acidic (pH ~3). step2->step3 step4 Step 4: Observe the precipitation of the hydrochloride salt. step3->step4 step5 Step 5: Collect the crude salt by filtration and wash with a small amount of cold solvent. step4->step5 step6 Step 6: Recrystallize the hydrochloride salt from a suitable solvent (e.g., acetone or a lower alcohol like ethanol). step5->step6 step7 Step 7: Collect the pure crystals by filtration, wash with cold solvent, and dry under vacuum. step6->step7 end Pure this compound HCl step7->end

Caption: Workflow for purification via hydrochloride salt formation.

Quantitative Data

The following table summarizes physical and chemical properties for this compound.

PropertyValueSource
Molecular FormulaC₉H₁₃NO[6][7][8]
Molecular Weight151.21 g/mol [6][7][8]
Boiling Point293.561 °C at 760 mmHg[6]
Flash Point131.341 °C[6]
Density1.074 g/cm³[6]
pKa (Predicted)9.39 ± 0.10
LogP0.8528[7]

Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes only and should be adapted to specific experimental conditions. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis or purification.

References

Validation & Comparative

Determining the Enantiomeric Excess of 1-Amino-2-phenyl-propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of 1-Amino-2-phenyl-propan-2-ol, also known as Phenylpropanolamine (PPA) or Norephedrine. We will delve into High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required resolution, sensitivity, sample matrix, available instrumentation, and analysis time. The following table summarizes the key performance characteristics of HPLC, CE, and NMR spectroscopy for this application.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent.[1]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[2]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[3]
Resolution Generally provides good to excellent resolution, often baseline separation.[4]High efficiency can lead to excellent, baseline resolution of enantiomers.[2]Resolution of signals depends on the choice of chiral solvating agent and the magnetic field strength.[3]
Sensitivity High sensitivity, especially with UV or fluorescence detectors.[5]High sensitivity, with low sample and reagent consumption.[2]Lower sensitivity compared to chromatographic methods, typically requiring more sample.
Analysis Time Varies depending on the column and mobile phase, typically in the range of minutes.[5]Short analysis times are a key advantage.[2]Rapid, as sample preparation is often straightforward and analysis time is short.[3]
Sample Preparation May require derivatization to introduce a chromophore or to form diastereomers.[1]Generally simple, involving dissolution of the sample in the running buffer.[2]Simple mixing of the analyte with the chiral solvating agent in an NMR tube.[3]
Instrumentation HPLC system with a chiral column or standard column for diastereomer separation, and a suitable detector (e.g., UV, FLD).[5]Capillary electrophoresis instrument with a suitable detector (e.g., UV).[2]NMR spectrometer.
Key Advantages Well-established, robust, and widely available.[6]High separation efficiency, low sample/reagent consumption, and speed.[7]Non-destructive, fast, and requires minimal sample preparation.[8]
Key Limitations Cost of chiral columns, and method development can be time-consuming.[6]Can be sensitive to changes in buffer composition and capillary surface.Lower sensitivity, and the cost of high-field NMR instruments.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

This method involves the separation of enantiomers on a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral column (e.g., Larihc CF6-P, 25 cm)[4]

  • UV detector[4]

Reagents:

  • Acetonitrile (ACN), HPLC grade[4]

  • Methanol (MeOH), HPLC grade[4]

  • Trifluoroacetic acid (TFA)[4]

  • Triethylamine (TEA)[4]

  • Acetic Acid (AA)[4]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, ACN/MeOH/TFA/TEA (90:10:0.3:0.2, v/v/v/v) or ACN/MeOH/AA/TEA (60:40:0.3:0.2, v/v/v/v).[4] The excess acid in the mobile phase helps in the formation of the ammonium ion of the amine, which interacts effectively with the crown ether of the chiral selector.[4]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 2 mL/min[4]

    • Detection: UV at 254 nm[4]

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

An alternative HPLC method involves derivatization with a chiral agent like 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate to form stable diastereomeric thiourea derivatives, which can then be separated on a standard reversed-phase column.[1]

Chiral Capillary Electrophoresis (CE)

This method utilizes a chiral selector added to the background electrolyte to achieve separation.

Instrumentation:

  • Capillary Electrophoresis system

  • UV detector[2]

Reagents:

  • Sodium phosphate monobasic[2]

  • Phosphoric acid[2]

  • Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD) as the chiral selector[2]

  • (±)-Norephedrine hydrochloride standard[2]

  • Deionized water[2]

  • 1 M NaOH and 0.1 M NaOH for capillary conditioning[2]

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer, adjust the pH to 2.5 with phosphoric acid, and add HDAS-β-CD to a final concentration of 10 mM. Filter the BGE through a 0.45 µm filter.[2]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of (±)-norephedrine hydrochloride in deionized water and dilute to a working concentration of 100 µg/mL.[2]

  • Capillary Conditioning: At the start of the day, rinse the capillary with 1 M NaOH, deionized water, and then the BGE. Between runs, rinse with 0.1 M NaOH, deionized water, and equilibrate with the BGE.[2]

  • Electrophoretic Conditions:

    • Applied Voltage: +20 kV[2]

    • Capillary Temperature: 25 °C[2]

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[2]

    • Detection: UV at 206 nm[2]

  • Data Analysis: Determine the migration times of the two enantiomer peaks and calculate the resolution. The enantiomeric excess is determined from the peak areas.

NMR Spectroscopy with Chiral Solvating Agents

This technique relies on the formation of diastereomeric complexes in solution, which can be distinguished by NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)[3]

Reagents:

  • Chiral Solvating Agent (CSA), for example, (S)-BINOL derivatives.[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)[3]

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the this compound sample and the chiral solvating agent in the deuterated solvent.[3] It is important that the amine is in excess to avoid kinetic resolution.[8]

  • NMR Analysis: Acquire the 1H NMR spectrum of the mixture.[8]

  • Data Analysis: The formation of diastereomeric complexes will result in separate signals for each enantiomer in the NMR spectrum. The enantiomeric excess is calculated by integrating the corresponding well-resolved resonance peaks for each enantiomer.[3] A linear relationship between the calculated ee values and the values determined by 1H-NMR spectra can be established.[3]

Workflow and Logical Relationships

The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis and interpretation. The following diagram illustrates this logical process.

G cluster_0 Sample Preparation cluster_1 Analytical Separation / Differentiation cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Result a Racemic or Enantioenriched This compound b Method-Specific Preparation a->b c Chiral HPLC b->c Injection d Chiral CE b->d Injection e NMR with CSA b->e Mixing f Chromatogram c->f g Electropherogram d->g h NMR Spectrum e->h i Peak Integration f->i g->i j Signal Integration h->j k Determination of Enantiomeric Excess (ee) i->k j->k

Caption: General workflow for determining the enantiomeric excess of this compound.

This guide provides a foundational comparison to assist researchers in selecting an appropriate method for determining the enantiomeric excess of this compound. The optimal choice will depend on the specific experimental context and available resources. For all methods, proper validation is essential to ensure accurate and reliable results.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Amino-2-phenyl-propan-2-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and their intermediates, such as 1-Amino-2-phenyl-propan-2-ol, is critical. This guide provides a comparative overview of validated analytical methods suitable for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is supported by experimental data from studies on structurally related compounds, including cathinone derivatives and norephedrine.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the typical validation parameters for HPLC-UV and GC-MS methods, which are commonly employed for the analysis of compounds structurally similar to this compound.

Parameter HPLC-UV GC-MS
Linearity Range 10 - 100 µg/mL0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999[1]
Limit of Detection (LOD) ~1 µg/mL[2]< 0.02 µg/mL
Limit of Quantification (LOQ) ~3.5 µg/mL[2]< 0.05 µg/mL
Accuracy (% Recovery) 98 - 102%[3]95 - 105%[1]
Precision (%RSD) < 2%[3]< 15%[4]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.

Analytical Method Validation Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness stability Solution Stability robustness->stability validated_method Validated Method stability->validated_method

A typical workflow for the validation of a quantitative analytical method.

Experimental Protocols

Below are detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. These are generalized procedures that may require optimization for specific sample matrices.

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range (e.g., 50 µg/mL).

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of o-phosphoric acid and acetonitrile (e.g., 70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 214 nm or 275 nm.[2][3]

c. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

GC-MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as biological fluids. A derivatization step is often necessary to improve the volatility and chromatographic behavior of the analyte.

a. Sample Preparation and Derivatization:

  • To 1 mL of the sample (e.g., plasma or urine), add an internal standard.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate).

  • Add a derivatizing agent, such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFA).[5]

  • Incubate the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.[6]

  • MS Interface Temperature: 280 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Detection: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

c. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a series of calibration standards and subject them to the same extraction and derivatization procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

References

Unveiling the Molecular Architecture: A Comparative Spectral Analysis for the Structural Confirmation of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step in the journey of discovery. This guide provides a comprehensive comparison of the spectral data for 1-Amino-2-phenyl-propan-2-ol against its structural isomers, offering a robust framework for its definitive identification.

This technical note outlines the expected spectral characteristics of this compound and contrasts them with plausible alternatives, namely 2-Amino-1-phenyl-propan-1-ol and 3-Amino-1-phenyl-propan-1-ol. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), a clear and decisive structural elucidation can be achieved.

At a Glance: Key Spectral Data Comparison

The following tables summarize the anticipated and observed spectral data for this compound and its isomers. While experimental spectra for the target molecule are not universally available in public databases, the provided data, including a documented mass spectrum and predicted NMR values, offers a strong basis for confirmation when analyzed alongside the spectra of its isomers.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Predicted)2-Amino-1-phenyl-propan-1-ol (Experimental)3-Amino-1-phenyl-propan-1-ol (Experimental)
O-H Stretch (Alcohol)Broad, ~3300-3400 cm⁻¹Broad, ~3300-3400 cm⁻¹Broad, ~3300-3400 cm⁻¹
N-H Stretch (Amine)Medium, ~3300-3400 cm⁻¹ (may overlap with O-H)Medium, ~3300-3400 cm⁻¹ (may overlap with O-H)Medium, ~3300-3400 cm⁻¹ (may overlap with O-H)
C-H Stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹
C=C Stretch (Aromatic)~1450-1600 cm⁻¹~1450-1600 cm⁻¹~1450-1600 cm⁻¹
C-O Stretch (Alcohol)~1050-1150 cm⁻¹ (Tertiary)~1000-1075 cm⁻¹ (Secondary)~1000-1075 cm⁻¹ (Secondary)
C-N Stretch (Amine)~1020-1250 cm⁻¹~1020-1250 cm⁻¹~1020-1250 cm⁻¹

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton EnvironmentThis compound (Predicted)2-Amino-1-phenyl-propan-1-ol (Experimental)3-Amino-1-phenyl-propan-1-ol (Experimental)
Phenyl (Ar-H)~7.2-7.5 (m, 5H)~7.2-7.4 (m, 5H)~7.2-7.4 (m, 5H)
CH-OH-~4.2 (d, 1H)~4.7 (dd, 1H)
CH-NH₂-~3.2 (m, 1H)-
CH₂-NH₂~2.8 (s, 2H)-~2.8 (t, 2H)
CH₂ (Aliphatic)--~1.8 (m, 2H)
CH₃~1.5 (s, 3H)~0.9 (d, 3H)-
OH/NH₂Variable, broadVariable, broadVariable, broad

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon EnvironmentThis compound (Predicted)2-Amino-1-phenyl-propan-1-ol (Experimental)3-Amino-1-phenyl-propan-1-ol (Experimental)
Phenyl (Aromatic)~125-145~126-143~125-145
C-OH~75 (Quaternary)~77 (Methine)~75 (Methine)
C-NH₂-~55 (Methine)-
CH₂-NH₂~50-~40
CH₂ (Aliphatic)--~35
CH₃~28~15-

Table 4: Mass Spectrometry Data

IonThis compound (Experimental GC-MS)2-Amino-1-phenyl-propan-1-ol (Predicted)3-Amino-1-phenyl-propan-1-ol (Predicted)
Molecular Ion [M]⁺151151151
Base Peakm/z 72 ([C₄H₁₀N]⁺)m/z 106 ([C₇H₆O]⁺) or m/z 44 ([C₂H₆N]⁺)m/z 107 ([C₇H₇O]⁺) or m/z 30 ([CH₄N]⁺)
Key Fragmentsm/z 134 ([M-NH₃]⁺), m/z 121 ([M-CH₂NH₂]⁺), m/z 77 ([C₆H₅]⁺)m/z 133 ([M-H₂O]⁺), m/z 77 ([C₆H₅]⁺)m/z 133 ([M-H₂O]⁺), m/z 77 ([C₆H₅]⁺)

Experimental Workflow and Methodologies

The structural confirmation process follows a logical workflow, beginning with sample preparation and proceeding through the acquisition and interpretation of data from complementary spectroscopic techniques.

Structural_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Prep Pure Compound IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS Interpret_IR Functional Group Identification IR->Interpret_IR Interpret_NMR Connectivity & Stereochemistry NMR->Interpret_NMR Interpret_MS Molecular Weight & Fragmentation MS->Interpret_MS Compare Comparison with Isomer Data Interpret_IR->Compare Interpret_NMR->Compare Interpret_MS->Compare Confirmation Structural Confirmation of This compound Compare->Confirmation

Figure 1. Workflow for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Solid Samples (Thin Film Method):

  • Dissolve a small amount of the solid sample (approximately 10-20 mg) in a few drops of a volatile solvent (e.g., methanol or dichloromethane).

  • Carefully deposit a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin crystalline film of the sample on the plate.

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to identify characteristic absorption bands for functional groups such as O-H, N-H, C-H (aromatic and aliphatic), C=C, C-O, and C-N.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the chemical environment of the protons and carbons.

Protocol for ¹H and ¹³C NMR:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Inject a small volume of the solution into the GC-MS system.

  • The sample is vaporized and separated on the gas chromatography column.

  • The separated components enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV).

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. The molecular formula of this compound is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .[1]

Distinguishing Features for Structural Confirmation

The key to confirming the structure of this compound lies in identifying the unique spectral features that differentiate it from its isomers.

  • ¹H NMR: The most telling feature for this compound is the presence of two singlets for the methyl (CH₃) and aminomethyl (CH₂NH₂) protons, due to the absence of adjacent protons for coupling. In contrast, 2-Amino-1-phenyl-propan-1-ol would show a doublet for the methyl group and a methine proton (CH-OH), while 3-Amino-1-phenyl-propan-1-ol would exhibit more complex multiplets for its two methylene groups.

  • ¹³C NMR: The presence of a quaternary carbon signal in the downfield region (around 75 ppm) is characteristic of the carbon atom bonded to both the phenyl group and the hydroxyl group in this compound. Its isomers would instead show methine carbons in this region.

  • Mass Spectrometry: The base peak in the mass spectrum of this compound is expected to arise from the stable iminium ion formed by alpha-cleavage, resulting in a fragment with an m/z of 72. The fragmentation patterns of the other isomers would lead to different base peaks.

By carefully acquiring and interpreting these spectra and comparing them to the data of potential isomers, researchers can confidently confirm the synthesis of this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to the Biological Activities of 1-Amino-2-phenyl-propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the enantiomers of 1-Amino-2-phenyl-propan-2-ol, also known as phenylpropanolamine. The enantiomers discussed include the diastereomeric pairs of norephedrine and norpseudoephedrine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction

This compound is a psychoactive substance with a chemical structure similar to amphetamines. It exists as four stereoisomers due to its two chiral centers: (+)- and (-)-norephedrine, and (+)- and (-)-norpseudoephedrine. The spatial arrangement of the functional groups in these enantiomers significantly influences their interaction with biological targets, leading to distinct pharmacological and toxicological profiles. Understanding these differences is crucial for drug design and the development of stereospecific therapeutic agents.

Data Presentation

The primary mechanism of action for these compounds involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as releasing agents, promoting the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

Monoamine Release Activity

The following table summarizes the half-maximal effective concentrations (EC₅₀) for the release of dopamine (DA) and norepinephrine (NE) by the enantiomers of this compound. Lower EC₅₀ values indicate greater potency.

CompoundDiastereomerEnantiomerDopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)
This compoundNorephedrine(+)30242.1
(-)1371137
Norpseudoephedrine(+) (Cathine)68.315.0
(-)29430.1

Data sourced from in vitro studies on monoamine transporters.[1][2]

Comparative In Vivo Effects
CompoundEffect on Locomotor ActivityAnorectic (Appetite Suppressant) Activity
d,l-Norephedrine (PPA)Did not significantly increase locomotor activity.[3]Dose-dependent decrease in food intake.[3]
d-Norpseudoephedrine (Cathine)Significantly increased locomotor scores.[3]Dose-dependent decrease in food intake.[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro monoamine transporter activity assays. Below is a generalized protocol for such experiments.

Monoamine Transporter Release Assay (In Vitro)

This assay measures the ability of a compound to induce the release of radiolabeled monoamines from cells expressing the respective transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

2. Radiotracer Loading:

  • Transfected cells are plated in 96-well plates.

  • The cells are incubated with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the cells.

3. Compound Incubation:

  • After loading, the cells are washed to remove excess radiotracer.

  • The test compounds (enantiomers of this compound) are added to the wells at various concentrations.

4. Measurement of Release:

  • The amount of radiotracer released from the cells into the extracellular medium is quantified using a scintillation counter.

5. Data Analysis:

  • The concentration-response curves are generated, and the EC₅₀ values are calculated using non-linear regression. The EC₅₀ represents the concentration of the compound that elicits 50% of the maximum release.

Visualizations

Signaling Pathway of Monoamine Release

The following diagram illustrates the mechanism of action of this compound enantiomers at the presynaptic terminal.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Norepinephrine) transporter Monoamine Transporter (DAT/NET) vesicle->transporter Monoamine release from vesicles neurotransmitter transporter->neurotransmitter Induces reverse transport (efflux) enantiomer This compound Enantiomer enantiomer->transporter Binds to transporter receptor Postsynaptic Receptor neurotransmitter->receptor Binds to receptor

Caption: Mechanism of monoamine release induced by this compound enantiomers.

Experimental Workflow for Monoamine Release Assay

The diagram below outlines the key steps in a typical in vitro monoamine release assay.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 cells) start->cell_culture transfection Transfection with Monoamine Transporter (DAT, NET, or SERT) cell_culture->transfection plating Plate cells in 96-well plates transfection->plating radiolabeling Incubate with Radiolabeled Monoamine ([³H]DA, [³H]NE, or [³H]5-HT) plating->radiolabeling washing Wash cells to remove excess radiolabel radiolabeling->washing compound_addition Add test compounds (Enantiomers at various concentrations) washing->compound_addition incubation Incubate to allow for monoamine release compound_addition->incubation collection Collect supernatant containing released radiolabel incubation->collection scintillation Quantify radioactivity using Scintillation Counting collection->scintillation data_analysis Data Analysis (Calculate EC₅₀ values) scintillation->data_analysis end End data_analysis->end

References

A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-(4-Ethylphenyl)propan-2-amine. Ensuring the purity of this compound is critical for its application in research and drug development, as impurities can significantly impact experimental outcomes and safety profiles. This document details common analytical techniques, presents comparative performance data, and offers standardized experimental protocols to aid in method selection and implementation.

Synthesis Context and Potential Impurities

The purity of the final compound is heavily influenced by the synthetic route. A plausible and efficient method for synthesizing 2-(4-Ethylphenyl)propan-2-amine is the Ritter Reaction, which involves the acid-catalyzed reaction of a tertiary alcohol with a nitrile, followed by hydrolysis.[1][2]

Understanding the synthesis pathway is crucial for anticipating potential impurities. Common classes of impurities to consider during analysis include:

  • Unreacted Starting Materials : Such as 2-(4-ethylphenyl)propan-2-ol or related precursors.[3]

  • Reagents and Catalysts : Residual acids or other reagents used in the synthesis.[3]

  • By-products : Products from side reactions occurring during synthesis.

  • Degradation Products : The final compound may degrade over time or under specific storage conditions.[3][4]

Start Ethylbenzene + Acetone Precursor 2-(4-ethylphenyl)propan-2-ol Start->Precursor Grignard Reaction Intermediate N-(1-(4-ethylphenyl)-1-methylethyl)acetamide Precursor->Intermediate Ritter Reaction (H₂SO₄, CH₃CN) FinalProduct 2-(4-Ethylphenyl)propan-2-amine Intermediate->FinalProduct Acid Hydrolysis (HCl)

Caption: Proposed synthesis workflow for 2-(4-Ethylphenyl)propan-2-amine.[1]
Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for the accurate determination of purity. The choice depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and available instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity (%), impurity profile, quantification.High resolution, sensitive, quantitative.Requires a chromophore for UV detection; method development can be time-consuming.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Identification of volatile impurities, purity (%).High sensitivity and specificity, structural elucidation of impurities.[3]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative without a specific reference standard for the impurity.[3]Lower sensitivity compared to chromatographic methods; requires a larger sample amount.
Quantitative Performance Comparison

For quantitative analysis, method validation is essential to ensure the data is reliable. The following table summarizes typical validation parameters for HPLC and GC methods, based on established protocols for similar aromatic amines.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%
Precision (% RSD, Repeatability) < 1.5%< 1.0%
Precision (% RSD, Intermediate) < 2.0%< 1.8%
Data extrapolated from studies on related amine compounds.[5]
Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized batch of 2-(4-Ethylphenyl)propan-2-amine.

start Synthesized Batch of 2-(4-Ethylphenyl)propan-2-amine confirm_structure Structural Confirmation? start->confirm_structure nmr NMR Spectroscopy (¹H, ¹³C) confirm_structure->nmr Yes quant_purity Quantitative Purity & Impurity Profile confirm_structure->quant_purity No (structure known) structure_ok Structure Consistent? nmr->structure_ok structure_ok->quant_purity Yes re_evaluate Re-evaluate Synthesis structure_ok->re_evaluate No hplc HPLC-UV Analysis quant_purity->hplc Primary Method gcms GC-MS Analysis (with derivatization) quant_purity->gcms Volatile Impurities purity_spec Purity Meets Specification? hplc->purity_spec gcms->purity_spec pass Release Batch purity_spec->pass Yes fail Further Purification Required purity_spec->fail No

Caption: Logical workflow for purity validation of synthesized compounds.

Appendix: Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for determining the purity and quantifying non-volatile impurities.

  • Instrumentation and Conditions :

    • HPLC System : An Agilent 1260 Infinity II LC System or equivalent, with a diode array detector (DAD).[5]

    • Column : ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]

    • Mobile Phase A : 0.1% Trifluoroacetic acid in water.[5]

    • Mobile Phase B : 0.1% Trifluoroacetic acid in acetonitrile.[5]

    • Gradient : Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 220 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[3]

  • Procedure :

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.[3]

    • Inject a blank (solvent) to ensure a clean baseline.[3]

    • Inject the prepared sample solution.

    • Record the chromatogram, ensuring all potential impurities have eluted.[3]

    • Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.[3]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the amine.[6][7]

  • Instrumentation and Conditions :

    • GC-MS System : Agilent 7890B GC with 5977A MSD or equivalent.

    • Column : Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature : 250 °C.[3]

    • Injection Mode : Split (e.g., 50:1 split ratio).[3]

    • Oven Program : Initial temperature 50 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C; hold for 5 minutes.[3]

    • MS Transfer Line : 280 °C.[3]

    • Ion Source Temperature : 230 °C.[3]

    • Mass Range : 40-500 amu.[3]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[3]

    • Derivatization (if needed) : To a portion of the sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic anhydride (PFPA), and heat as required to complete the reaction.[8][9]

  • Procedure :

    • Inject 1 µL of the prepared sample (derivatized or underivatized) into the GC-MS system.[3]

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to the analyte.

    • Examine the chromatogram for other peaks and identify them using their mass spectra and library matching.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation and can be used to identify and quantify impurities if they are present at sufficient levels (>0.1%).

  • Instrumentation and Conditions :

    • Spectrometer : Bruker Avance 400 MHz or equivalent.

    • Solvent : Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

    • Experiments :

      • ¹H NMR : Provides information on the proton environment.[3]

      • ¹³C NMR : Provides information on the carbon framework.[3]

      • 2D NMR (COSY, HSQC, HMBC) : Used for more detailed structural elucidation if necessary.[3]

  • Sample Preparation :

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[3]

  • Procedure :

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of 2-(4-Ethylphenyl)propan-2-amine.[3]

    • Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms.[3]

    • Examine the spectra for any unexpected signals, which may indicate the presence of impurities. The integration of impurity signals relative to the main compound's signals can be used for quantification.

References

A Comparative Guide to the Cross-Reactivity of 1-Amino-2-phenyl-propan-2-ol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-amino-2-phenyl-propan-2-ol derivatives and structurally similar compounds, such as cathinones and other phenylpropanolamines. The data presented herein is intended to assist researchers in understanding the potential for off-target effects and in the development of more selective therapeutic agents.

The core structure of this compound is a phenethylamine backbone, a scaffold shared by many psychoactive substances and medications. This structural similarity can lead to cross-reactivity in immunoassays and off-target binding to various receptors and transporters. This guide summarizes key experimental data on these interactions.

Data Presentation: Immunoassay Cross-Reactivity

The structural similarity of phenylpropanolamine derivatives to amphetamine and methamphetamine can result in significant cross-reactivity in immunoassays designed to detect these substances. This can lead to false-positive results in toxicological screenings. The following table summarizes the cross-reactivity of several phenylpropanolamine and cathinone derivatives in various amphetamine and methamphetamine immunoassays.

Table 1: Immunoassay Cross-Reactivity of Phenylpropanolamine and Related Compounds

CompoundImmunoassay TargetAssay TypeConcentration Tested (mg/L)ResultReference
Phenylpropanolamine (PPA)AmphetamineEMIT1000Positive[1][2]
Phenylpropanolamine (PPA)AmphetamineFPIA1000Negative[1][2]
Phenylpropanolamine (PPA)AmphetamineRoche RIA1000Negative[1][2]
Phenylpropanolamine (PPA)AmphetamineDPC RIA1000Negative[1][2]
l-EphedrineMethamphetamineRoche RIA1000Positive[1][2]
d-PseudoephedrineMethamphetamineRoche RIA1000Positive[1][2]
RanitidineAmphetamine/MethamphetamineEMIT (monoclonal)Not SpecifiedCross-reacts[3]
PhenylpropanolamineAmphetamine/MethamphetamineEMIT (monoclonal)High ConcentrationsCross-reacts[3]
MDMAAmphetamineBio-Quant Direct ELISA50 ng/mL73%[4]
EphedrineAmphetamineBio-Quant Direct ELISA50 ng/mL9%[4]
PseudoephedrineAmphetamineBio-Quant Direct ELISA50 ng/mL19%[4]

EMIT: Enzyme Multiplied Immunoassay Technique; FPIA: Fluorescence Polarization Immunoassay; RIA: Radioimmunoassay; DPC: Diagnostic Products Corporation; MDMA: 3,4-Methylenedioxymethamphetamine.

Data Presentation: Monoamine Transporter Binding Affinity

Many this compound derivatives and their analogs, particularly synthetic cathinones, exert their pharmacological effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] The binding affinity for these transporters is a critical determinant of a compound's activity and potential for cross-reactivity with other psychoactive substances. The following table presents the in vitro binding affinities (Ki in µM) or inhibitory concentrations (IC50 in µM) for a selection of cathinone derivatives.

Table 2: Binding Affinities (Ki/IC50 in µM) of Cathinone Derivatives at Monoamine Transporters

CompoundDAT (Ki/IC50)NET (Ki/IC50)SERT (Ki/IC50)Reference
α-PPP1.29Not Reported161.4[6]
α-PBP0.145Not ReportedNot Reported[6]
α-PVP0.0222Not ReportedNot Reported[6]
MDPV<0.01<0.01>10[7]
Mephedrone1.30.43.3[7]
Methcathinone0.90.5>30[7]
Cathinone0.30.2>30[7]
Pyrovalerone<0.01<0.01>10[7]
3-FMC0.130.041.2[5]
4-MEC0.490.110.16[5]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; α-PPP: α-Pyrrolidinopropiophenone; α-PBP: α-Pyrrolidinobutiophenone; α-PVP: α-Pyrrolidinovalerophenone; MDPV: 3,4-Methylenedioxypyrovalerone; 3-FMC: 3-Fluoromethcathinone; 4-MEC: 4-Methylethcathinone.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Small Molecule Detection

Competitive ELISAs are frequently used for the detection of small molecules like phenylpropanolamine derivatives in biological samples.[8][9]

Principle: This assay is based on the competition between the unlabeled antigen in the sample and a fixed amount of labeled antigen for a limited number of antibody binding sites. The antibody is pre-coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.[10]

Methodology:

  • Coating: A 96-well microplate is coated with an antibody specific to the target molecule class (e.g., amphetamines).

  • Sample and Labeled Antigen Addition: The test sample, along with a known amount of enzyme-labeled antigen, is added to the wells.

  • Incubation: The plate is incubated to allow the unlabeled antigen from the sample and the enzyme-labeled antigen to compete for binding to the coated antibody.

  • Washing: The plate is washed to remove any unbound antigen.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound labeled antigen catalyzes a reaction that produces a colored product.

  • Detection: The absorbance of the wells is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target antigen in the sample.

Radioligand Binding Assay for Monoamine Transporters

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[11]

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitor constant (Ki) can be calculated.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target monoamine transporter (DAT, NET, or SERT) are prepared from cultured cells or tissue homogenates.[11]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]dopamine for DAT), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a one-site competition model. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Visualizations

Signaling Pathway

Monoamine_Transporter_Inhibition cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Derivative Phenylpropanolamine Derivative DAT Dopamine Transporter (DAT) Derivative->DAT Binds to and blocks the transporter Dopamine Dopamine Dopamine->DAT Normal uptake pathway Reuptake Dopamine Reuptake DAT->Reuptake mediates Increased_Synaptic_DA Increased Synaptic Dopamine Concentration DAT->Increased_Synaptic_DA inhibition leads to Postsynaptic_Receptor Postsynaptic Dopamine Receptor Increased_Synaptic_DA->Postsynaptic_Receptor Increased stimulation of Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling activates

Caption: Inhibition of the Dopamine Transporter (DAT) by a phenylpropanolamine derivative.

Experimental Workflow

Competitive_ELISA_Workflow start Start step1 Coat 96-well plate with specific antibody start->step1 step2 Add sample (unlabeled antigen) and enzyme-labeled antigen step1->step2 step3 Incubate to allow competition for antibody binding step2->step3 step4 Wash to remove unbound antigens step3->step4 step5 Add chromogenic substrate step4->step5 step6 Incubate for color development step5->step6 step7 Measure absorbance with a microplate reader step6->step7 end End: Data Analysis (Concentration is inversely proportional to absorbance) step7->end

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation: Benchmarking 1-Amino-2-phenyl-propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methodologies is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries remain a cornerstone of this field, offering a robust strategy for the stereocontrolled formation of new chiral centers. This guide provides a comparative benchmark of the chiral auxiliary derived from 1-Amino-2-phenyl-propan-2-ol against other widely used alternatives in the context of asymmetric alkylation of carboxylic acid derivatives.

The ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and, most importantly, induce high levels of stereoselectivity. This comparison focuses on the oxazolidinone derived from (1S,2R)-1-Amino-2-phenyl-propan-2-ol, namely (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, and benchmarks its performance against the well-established Evans' auxiliary derived from (S)-phenylalaninol and the pseudoephedrine amide auxiliary.

Performance Comparison in Asymmetric Alkylation

The efficiency of a chiral auxiliary is primarily determined by the yield and the diastereoselectivity of the alkylation reaction. The following table summarizes the performance of the aforementioned auxiliaries in the asymmetric alkylation of their N-propionyl derivatives with benzyl bromide, a common benchmark reaction.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
From this compound N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl BromideLDA~85-95>95:5
Evans' Auxiliary (from Phenylalaninol) N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl BromideLDA80-92>99:1[1]
Pseudoephedrine Auxiliary N-Propionyl-(+)-pseudoephedrine amideBenzyl BromideLDA90-98>99:1[2]

Note: Data for the auxiliary derived from this compound is based on typical results for similar Evans-type oxazolidinones in this class of reaction, as direct, side-by-side comparative studies are limited in published literature. The high diastereoselectivity is expected due to the similar steric environment created by the phenyl and methyl groups.

Experimental Protocols

Detailed methodologies for the synthesis of the chiral auxiliary from this compound, its acylation, subsequent asymmetric alkylation, and cleavage are provided below, alongside protocols for the comparative auxiliaries.

Protocol 1: (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary

Step 1: Synthesis of the Chiral Auxiliary

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is synthesized from (1S,2R)-norephedrine (a stereoisomer of this compound) and diethyl carbonate in the presence of potassium carbonate. The mixture is heated, and the ethanol formed is removed by distillation. The product is then purified by recrystallization.

Step 2: N-Acylation

To a solution of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in an anhydrous solvent such as THF at -78 °C, n-butyllithium is added dropwise. After stirring, propionyl chloride is added to form the N-propionyl derivative. The reaction is quenched, and the product is purified by chromatography.

Step 3: Asymmetric Alkylation

The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added slowly to form the lithium enolate. Benzyl bromide is then added, and the reaction is stirred at low temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 4: Auxiliary Cleavage

The chiral auxiliary can be removed by hydrolysis. For example, treatment with lithium hydroperoxide (LiOH/H₂O₂) in a mixture of THF and water cleaves the auxiliary to yield the chiral carboxylic acid and allows for the recovery of the this compound derivative.

Protocol 2: Evans' Auxiliary (from Phenylalaninol)

Step 1: N-Acylation

(S)-4-benzyl-2-oxazolidinone is dissolved in anhydrous THF at -78 °C and deprotonated with n-butyllithium. Propionyl chloride is then added to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.[3]

Step 2: Asymmetric Alkylation

The N-acylated oxazolidinone is dissolved in THF and cooled to -78 °C. LDA is added to form the enolate, followed by the addition of benzyl bromide. The reaction is quenched with aqueous ammonium chloride.[3]

Step 3: Auxiliary Cleavage

The alkylated product is treated with lithium hydroperoxide in aqueous THF to yield the corresponding carboxylic acid and recover the chiral auxiliary.

Protocol 3: Pseudoephedrine Auxiliary

Step 1: Amide Formation

(+)-Pseudoephedrine is reacted with propionyl chloride in the presence of a base like pyridine in dichloromethane to form the N-propionyl amide.[2]

Step 2: Asymmetric Alkylation

The pseudoephedrine amide is dissolved in THF with anhydrous lithium chloride and cooled to -78 °C. LDA is added to form the enolate, followed by the addition of benzyl bromide. The reaction is quenched with aqueous ammonium chloride.[2]

Step 3: Auxiliary Cleavage

The alkylated amide can be hydrolyzed to the carboxylic acid using acidic conditions (e.g., heating with aqueous sulfuric acid), allowing for the recovery of the pseudoephedrine auxiliary.[2]

Visualizing the Workflow

The general process of using a chiral auxiliary in asymmetric synthesis can be broken down into three main stages: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Logical Relationship in Diastereoselective Alkylation

The stereochemical outcome of the alkylation is governed by the formation of a rigid chelated enolate, where the chiral auxiliary effectively shields one face from the incoming electrophile.

G cluster_1 Mechanism of Stereodirection in Asymmetric Alkylation Acylated_Auxiliary N-Acyl Chiral Auxiliary Base Base (e.g., LDA) Acylated_Auxiliary->Base Deprotonation Chelated_Enolate Rigid Chelated (Z)-Enolate Base->Chelated_Enolate Electrophile_Approach Facial-Selective Electrophile Approach (E+) Chelated_Enolate->Electrophile_Approach Steric_Hindrance Steric Hindrance from Auxiliary's Substituents Steric_Hindrance->Chelated_Enolate Shields one face Alkylated_Product Single Diastereomer of Alkylated Product Electrophile_Approach->Alkylated_Product

Caption: Stereocontrol in asymmetric alkylation via a chiral auxiliary.

References

Inter-laboratory validation of 1-Amino-2-phenyl-propan-2-ol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies is crucial for ensuring the reliability and reproducibility of results in pharmaceutical development. This guide provides a comparative overview of a hypothetical inter-laboratory validation study for the analysis of 1-Amino-2-phenyl-propan-2-ol, a key intermediate in various synthetic pathways. The data and protocols presented are representative of what would be expected from a robust validation process, designed to assess the performance of a common analytical technique across multiple laboratories.

Comparative Analysis of Inter-Laboratory Performance

The following tables summarize the quantitative data from a simulated inter-laboratory study involving five independent laboratories. The study aimed to validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Table 1: Comparison of Method Precision

This table outlines the repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) of the analytical method. Precision is expressed as the Relative Standard Deviation (RSD).

LaboratoryRepeatability (RSD, %)Reproducibility (RSD, %)
Laboratory 10.851.98
Laboratory 20.922.15
Laboratory 30.781.89
Laboratory 41.052.30
Laboratory 50.882.05
Overall 0.89 2.07

Table 2: Comparison of Method Accuracy

Accuracy was determined by analyzing samples spiked with a known concentration of this compound. The results are presented as the percentage recovery.

LaboratorySample 1 (80% Spike)Sample 2 (100% Spike)Sample 3 (120% Spike)
Laboratory 199.2%100.5%99.8%
Laboratory 298.8%99.7%100.2%
Laboratory 3100.1%100.9%100.5%
Laboratory 498.5%99.1%99.4%
Laboratory 599.5%100.3%100.1%
Average 99.2% 100.1% 100.0%

Table 3: Comparison of Linearity

Linearity was assessed by analyzing a series of calibration standards. The table shows the coefficient of determination (R²) for the calibration curve generated by each laboratory.

LaboratoryCalibration Range (µg/mL)Coefficient of Determination (R²)
Laboratory 11 - 1000.9998
Laboratory 21 - 1000.9995
Laboratory 31 - 1000.9999
Laboratory 41 - 1000.9992
Laboratory 51 - 1000.9997

Experimental Protocols

The following is a representative protocol for the HPLC analysis of this compound that would be used in an inter-laboratory validation study.

1. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Methanol:Water, 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate weighing of the reference standard.

  • Test Samples: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis

  • System Suitability: Before analysis, perform system suitability tests, including tailing factor, theoretical plates, and repeatability of standard injections.

  • Quantification: Quantify this compound in test samples using the linear regression equation derived from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of an inter-laboratory validation study and a typical signaling pathway that might be investigated in relation to the compound's biological effects.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Data Collection & Statistical Analysis cluster_3 Phase 4: Reporting & Conclusion A Develop & Optimize Analytical Method B Prepare & Validate Reference Materials A->B C Design Inter-laboratory Study Protocol B->C D Distribute Samples & Protocol to Labs C->D E Laboratories Perform Analysis D->E F Collect Data from All Laboratories E->F G Statistical Analysis (Repeatability, Reproducibility) F->G H Evaluate Method Performance G->H I Prepare Final Validation Report H->I J Conclusion on Method Robustness I->J

Caption: Workflow of an Inter-laboratory Validation Study.

G A This compound B Adrenergic Receptor A->B Binds to C G-Protein Activation B->C Activates D Adenylate Cyclase Modulation C->D Modulates E cAMP Production D->E Alters F Downstream Cellular Response E->F Initiates

Caption: Hypothetical Signaling Pathway for this compound.

A comparative study of different synthetic routes to 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chiral amino alcohols such as 1-Amino-2-phenyl-propan-2-ol is a critical endeavor. This versatile compound serves as a valuable building block in the preparation of optically active pharmaceuticals. This guide provides a comparative analysis of the primary synthetic methodologies, offering quantitative data, detailed experimental protocols, and a logical framework for route selection.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly approached through two primary strategies: Reductive Amination of a suitable ketone precursor and the addition of an organometallic reagent to a carbonyl compound (Grignard Reaction) followed by amination. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and stereochemical control.

ParameterReductive Amination RouteGrignard Route
Starting Material 1-Hydroxy-1-phenyl-2-propanone or 1-Phenyl-2-propanoneAcetone and Bromobenzene
Key Reagents Ammonia, Raney Nickel or Sodium CyanoborohydrideMagnesium, Phenylmagnesium Bromide
Typical Solvent Methanol or EthanolAnhydrous Diethyl Ether or THF
Reaction Temperature Varies (e.g., Room Temp. to 50°C)Varies (e.g., Reflux)
Reaction Time Several hours (e.g., 6 to 36 hours)Several hours
Reported Yield Moderate to High (Specific data for the exact target is limited, but related reactions show yields from 45% to high conversion)High for the alcohol precursor (e.g., ~75% for 2-phenylpropan-2-ol). Subsequent amination yield varies.
Reported Purity Generally high, purification by recrystallization is common.High for the alcohol precursor. Purity of the final amine depends on the amination step.
Stereoselectivity Can be controlled with chiral catalysts or starting materials.The initial Grignard reaction is typically not stereoselective. Subsequent resolution or asymmetric amination would be required.

Experimental Protocols

Reductive Amination of 1-Phenyl-2-propanone

This method involves the direct conversion of a ketone to an amine in the presence of an ammonia source and a reducing agent.

Materials:

  • 1-Phenyl-2-propanone (P2P)

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

  • Acetone

Procedure:

  • In a suitable reaction vessel, dissolve 11.42 g of ammonium acetate in 15.5 ml of methanol. Note that complete dissolution may not occur.

  • To this mixture, add 2 g of 1-phenyl-2-propanone and stir for several minutes.

  • Slowly add sodium cyanoborohydride to the reaction mixture. The reaction is typically stirred at room temperature for 24-36 hours.

  • After the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid.

  • Extract any unreacted ketone with dichloromethane.

  • Basify the aqueous layer to a pH of 12 with a sodium hydroxide solution.

  • The product, this compound, can then be extracted with an organic solvent.

  • Purification can be achieved by recrystallization from acetone to yield the final product.[1]

Grignard Reaction to Synthesize 2-Phenyl-2-propanol followed by Amination

This two-step approach first synthesizes the alcohol backbone, which is then converted to the target amine.

Part A: Synthesis of 2-Phenyl-2-propanol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Acetone

  • Dilute acid (e.g., HCl) for quench

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • A solution of bromobenzene in the anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is often initiated with a crystal of iodine if it does not start spontaneously.

  • Once the Grignard reagent has formed, a solution of acetone in the anhydrous solvent is added dropwise while maintaining a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 1 hour).

  • The reaction is then cooled and quenched by pouring it over a mixture of ice and a dilute acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are dried and the solvent is removed to yield crude 2-phenyl-2-propanol, which can be purified by distillation.

Part B: Amination of 2-Phenyl-2-propanol (Conceptual)

The conversion of the tertiary alcohol to the corresponding amine is a challenging transformation that may require specialized methods such as the Ritter reaction or conversion to a leaving group followed by nucleophilic substitution with an amine or ammonia equivalent. Detailed, readily available protocols for the direct amination of 2-phenyl-2-propanol to this compound are not prevalent in the reviewed literature, suggesting this route may be less direct than reductive amination.

Synthetic Route Selection Workflow

The choice of synthetic route will depend on several factors, including the desired stereochemistry, the availability and cost of starting materials, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting an appropriate method.

Synthetic_Route_Selection start Start: Synthesize This compound chiral Is a specific stereoisomer required? start->chiral start_material Primary Starting Material Available? chiral->start_material No enzymatic Enzymatic/Asymmetric Synthesis chiral->enzymatic Yes reductive_amination Reductive Amination start_material->reductive_amination Ketone Precursor (e.g., P2P) grignard Grignard Route start_material->grignard Simple Carbonyls (e.g., Acetone) scale Scale of Synthesis? scale->a Lab Scale scale->b Industrial Scale reductive_amination->scale grignard->scale

Caption: Workflow for selecting a synthetic route to this compound.

Conclusion

Both reductive amination and the Grignard route offer viable pathways for the synthesis of this compound. The choice between them is dictated by factors such as stereochemical requirements, starting material availability, and scalability. For directness, reductive amination appears to be a more straightforward approach. For syntheses where a specific enantiomer is required, more advanced asymmetric methods, potentially involving enzymatic catalysis, should be considered. The provided data and protocols serve as a foundation for researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 1-Amino-2-phenyl-propan-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Amino-2-phenyl-propan-2-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and can cause serious eye damage[1]. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves are mandatory[2].

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, suitable, and closed container.

    • Ensure the container is properly labeled with the chemical name and associated hazards.

    • Do not mix with other waste streams[4].

  • Storage Pending Disposal:

    • Store the sealed waste container in a dry, cool, and well-ventilated area[2].

    • The storage area should be secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Disposal Service:

    • Dispose of the contents and the container through an approved waste disposal plant[3][4].

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound or its hydrochloride salt.

  • Handling Spills:

    • In the event of a spill, avoid dust formation[2].

    • Prevent the chemical from entering drains or the environment[2].

    • For liquid spills, cover with an inert absorbent material (e.g., sand, diatomaceous earth) and collect for disposal[4].

    • For solid spills, sweep up and shovel into a suitable container for disposal[3].

    • Ensure adequate ventilation and remove all sources of ignition during cleanup[2].

  • Empty Container Disposal:

    • Handle uncleaned, empty containers in the same manner as the product itself[4]. They may still contain hazardous residues.

Summary of Chemical Safety Information

PropertyInformationSource
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)[1]
Hazard Statements H302: Harmful if swallowed, H318: Causes serious eye damage[1]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides[3]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[3]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect in a Designated, Labeled, Closed Container ppe->collect_waste spill Accidental Spill? ppe->spill check_contamination Are there contaminated materials (e.g., gloves, paper)? collect_waste->check_contamination collect_contaminated Collect contaminated materials in the same container check_contamination->collect_contaminated Yes store_waste Store in a Cool, Dry, Well-Ventilated, Secure Area check_contamination->store_waste No collect_contaminated->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal provide_sds Provide Safety Data Sheet to Disposal Service contact_disposal->provide_sds transport Arrange for Waste Pickup and Transport provide_sds->transport end End: Proper Disposal transport->end spill->collect_waste No spill_procedure Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain Spill - Use Absorbent Material - Collect for Disposal spill->spill_procedure Yes spill_procedure->collect_waste

References

Personal protective equipment for handling 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Amino-2-phenyl-propan-2-ol. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Summary and Personal Protective Equipment

This compound is classified as harmful if swallowed and causes serious eye damage[1]. It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Eye Contact Eye Damage/IrritationWear tightly fitting safety goggles or a face shield.[2][3] Ensure eyewash stations are readily accessible.
Skin Contact Acute Toxicity (Oral)Wear chemical-resistant gloves (e.g., nitrile) and impervious, fire/flame-resistant clothing or a lab coat.[2][4]
Inhalation Not Classified (but handle with caution)Use in a well-ventilated area or a chemical fume hood.[4] If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge (e.g., Type P3).[2][3]
Ingestion Acute Toxicity (Oral), Harmful if swallowedDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a current Safety Data Sheet (SDS) is accessible and has been reviewed.

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood[4].

  • Ensure that safety showers and eyewash stations are unobstructed and have been recently tested.

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols[2].

  • When weighing or transferring the solid, use techniques that minimize dust generation.

  • Keep the container tightly closed when not in use[5].

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

4. Spill Response:

  • Evacuate the area and prevent entry.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Report the spill to the appropriate environmental health and safety (EHS) personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container. The label should include the chemical name and hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in the regular trash.[6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Review_SDS Review SDS Inspect_Controls Inspect Engineering Controls (Fume Hood, Eyewash) Review_SDS->Inspect_Controls Don_PPE Don Appropriate PPE Inspect_Controls->Don_PPE Handle Handle Compound (Avoid Dust) Don_PPE->Handle Store Store in Tightly Sealed Container Handle->Store Spill Spill Handle->Spill Exposure Exposure Handle->Exposure Collect_Waste Collect Waste in Labeled Container Store->Collect_Waste Store_Waste Store in Designated Area Collect_Waste->Store_Waste Contact_EHS Contact EHS for Disposal Store_Waste->Contact_EHS Cleanup Follow Spill Cleanup Procedure Spill->Cleanup First_Aid Administer First Aid Exposure->First_Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-phenyl-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-phenyl-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.